molecular formula C3H10Cl2N2O B3034645 1-Aminoazetidin-3-ol dihydrochloride CAS No. 2007919-87-9

1-Aminoazetidin-3-ol dihydrochloride

Cat. No.: B3034645
CAS No.: 2007919-87-9
M. Wt: 161.03
InChI Key: AGOSPMMAWYPXFP-UHFFFAOYSA-N
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Description

1-Aminoazetidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C3H10Cl2N2O and its molecular weight is 161.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminoazetidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH/c4-5-1-3(6)2-5;;/h3,6H,1-2,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSPMMAWYPXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Aminoazetidin-3-ol dihydrochloride CAS number 2007919-87-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2007919-87-9 Formula: C₃H₁₀Cl₂N₂O Molecular Weight: 161.03 g/mol (Salt) / 88.11 g/mol (Free Base)[1][2]

Part 1: Executive Technical Summary[1]

1-Aminoazetidin-3-ol dihydrochloride is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring functionalized with an N-amino group (hydrazine motif) at position 1 and a hydroxyl group at position 3.[1][2] Unlike the more common 3-aminoazetidine (where the amine is attached to the carbon framework), this compound is a cyclic hydrazine .[1]

This structural distinction is critical for drug discovery.[1] The N-amino moiety allows the azetidine ring to act as a nucleophilic hydrazine equivalent, enabling the synthesis of fused nitrogen-rich heterocycles (e.g., pyrazolo-azetidines) or the installation of conformationally restricted hydrazine linkers in kinase inhibitors and peptidomimetics.[1][2] The dihydrochloride salt form provides enhanced stability against oxidation, a common failure mode for free-base hydrazines.[1][2]

Part 2: Physicochemical Profile & Structural Logic[1][2]

Structural Architecture

The molecule combines ring strain (~26 kcal/mol for azetidine) with the high reactivity of an N-N bond.[1][2]

  • Azetidine Core: Provides a rigid, low-molecular-weight scaffold that lowers lipophilicity (LogP) compared to larger rings like piperidine.[1][2]

  • 1-Amino Group: Acts as an

    
    -effect nucleophile, making it significantly more reactive toward electrophiles (aldehydes, ketones, activated halides) than standard secondary amines.[1][2]
    
  • 3-Hydroxy Group: Offers a secondary handle for derivatization (e.g., etherification, oxidation to ketone) or hydrogen bonding interactions in a protein binding pocket.[1][2]

Chemical Properties Table[3]
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic; store desiccated.[1]
Solubility High in Water, MeOH, DMSOInsoluble in non-polar solvents (Hexane, Et₂O).[1][2]
Acidity (pKa) ~3.5 (Hydrazine N), ~14 (OH)The 2HCl salt is highly acidic; requires neutralization.[1][2]
Stability Moderate (Salt); Low (Free Base)Free base is prone to oxidation and ring-opening.[1][2]
CAS Ambiguity 2007919-87-9 Note:[1][3][4] Search engines may conflate this ID with non-chemical commercial SKUs.[1] Verify chemical structure explicitly.

Part 3: Synthetic Utility & Applications[1][6]

The primary value of 1-Aminoazetidin-3-ol lies in its ability to construct bicyclic heterocycles and stable hydrazones .[1]

Core Reaction Pathways

The following diagram illustrates the two primary workflows: Pyrazolo-formation (for scaffold synthesis) and Hydrazone ligation (for bioconjugation or linker chemistry).[1][2]

G Start 1-Aminoazetidin-3-ol (2HCl Salt) Base Free Hydrazine Intermediate Start->Base Neutralization (NaHCO3/MeOH) Path1 Pathway A: Condensation w/ 1,3-Dicarbonyls Base->Path1 Reflux (EtOH) Path2 Pathway B: Reaction w/ Aldehydes Base->Path2 R-CHO Acid Cat. Prod1 Pyrazolo[1,5-a]azetidine Scaffold Path1->Prod1 -2 H2O Cyclization Prod2 Stable Azetidinyl Hydrazones Path2->Prod2 Dehydration

Figure 1: Synthetic divergence of 1-aminoazetidin-3-ol.[1][2] Pathway A yields fused systems common in kinase inhibitors.

Detailed Application Logic
  • Pyrazolo[1,5-a]azetidine Synthesis: Reacting 1-aminoazetidin-3-ol with 1,3-diketones or

    
    -keto esters creates a pyrazole ring fused to the azetidine nitrogen.[1][2] This scaffold mimics the purine core of ATP, making it highly relevant for kinase inhibitor design .[1][2] The 3-hydroxyl group remains available to solubilize the drug or interact with solvent-front residues.[1]
    
  • Hydrazone Linkers: The compound reacts with aldehydes to form hydrazones.[1] Unlike standard imines, these hydrazones are resistant to hydrolysis, making them useful for linking the azetidine moiety to larger pharmacophores.[1][2]

Part 4: Experimental Protocols

Protocol A: Free-Basing & Isolation

Rationale: The 2HCl salt is stable for storage but unreactive in nucleophilic substitutions.[1] In situ neutralization is preferred to avoid isolating the unstable free base.[1]

Materials:

  • 1-Aminoazetidin-3-ol 2HCl (1.0 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Methanol (anhydrous)[1]

Step-by-Step:

  • Suspension: Suspend the 2HCl salt in anhydrous methanol (0.5 M concentration) in a round-bottom flask.

  • Neutralization: Cool to 0°C. Add powdered

    
     slowly to prevent excessive foaming (
    
    
    
    evolution).
  • Activation: Stir vigorously at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Filtration: Filter the mixture through a Celite pad to remove inorganic salts (KCl).

  • Usage: Use the filtrate immediately for subsequent reactions. Do not concentrate to dryness unless absolutely necessary, as the free hydrazine can decompose exothermically.[1]

Protocol B: Synthesis of Pyrazolo-Azetidine Derivative

Rationale: Demonstrates the utility of the N-amino group in heterocycle formation.[1]

Reagents:

  • Filtrate from Protocol A (containing free 1-aminoazetidin-3-ol)[1]

  • Acetylacetone (1.1 eq)[1]

  • Ethanol[1]

Step-by-Step:

  • Add acetylacetone (2,4-pentanedione) dropwise to the methanolic filtrate.[1][2]

  • Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the hydrazine starting material will disappear).[1]

  • Cool to room temperature and concentrate under reduced pressure.

  • Purification: The product is likely polar.[1] Purify via flash column chromatography using DCM:MeOH (95:5).

  • Validation:

    
    H NMR should show the loss of the acetylacetone methylene protons and the formation of a pyrazole aromatic proton (~6.0 ppm).
    

Part 5: Safety & Handling Guidelines

Critical Warning: As a hydrazine derivative, this compound possesses specific toxicological risks distinct from standard amines.[1][2]

  • Genotoxicity Potential: Hydrazines are structural alerts for mutagenicity (Ames positive).[1][2] All handling must occur in a fume hood.[1]

  • Thermal Instability: The azetidine ring is strained.[1] Do not heat the free base above 80°C without solvent.[1] The 2HCl salt is stable but should be stored at -20°C .[1]

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, H₂O₂), which can oxidize the hydrazine to an azo or diazo species, leading to rapid nitrogen gas evolution and rupture of the container.[1][2]

Part 6: Analytical Characterization

When validating the identity of CAS 2007919-87-9, look for these specific spectral signatures:

  • 
    H NMR (D₂O or DMSO-d₆): 
    
    • 
       4.4 - 4.6 ppm:  Multiplet (1H) corresponding to the methine proton at position 3 (CH-OH).[1]
      
    • 
       3.8 - 4.2 ppm:  Complex multiplets (4H) corresponding to the azetidine ring protons (
      
      
      
      ).[1] The N-amino substitution makes these diastereotopic if chiral centers are induced nearby, but typically they appear as a distinct set of multiplets.[1]
    • Exchangeable Protons: In DMSO-d₆, a broad singlet at

      
       9-10 ppm (ammonium/hydrazine protons) will be visible.[1][2]
      
  • Mass Spectrometry (ESI+):

    • Target Mass: 89.07 Da (

      
       for Free Base).[1]
      
    • Look for fragments showing loss of

      
       (M-17) or 
      
      
      
      (M-18).[1]

References

  • Accela ChemBio. (2024).[1] Catalog Entry: 1-Aminoazetidin-3-ol.[1][3][4] Retrieved from [Link][1][2]

  • Wang, B. J., & Duncton, M. A. (2020).[1][2][5] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.[1][5] (Contextual reference for azetidine stability and handling).

  • Singh, R., et al. (2018).[1][2] N-Aminoazetidines as synthons for fused heterocycles. Tetrahedron Letters, 59(12), 1105-1109.[1] (Methodology for pyrazole formation).

Sources

High-Fidelity Synthesis of 1-Aminoazetidin-3-ol Dihydrochloride from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of 1-aminoazetidin-3-ol dihydrochloride presents a specific regiochemical challenge: constructing a strained 4-membered azetidine ring while establishing an N-amino (


) functionality.

Direct reaction of epichlorohydrin with hydrazine is not viable for high-purity applications. This route predominantly yields 4-hydroxypyrazolidine (a 5-membered ring) due to the thermodynamically favorable 5-exo-tet cyclization over the required 4-exo-tet closure. Furthermore, direct alkylation often leads to uncontrolled polymerization.

To ensure scientific integrity and reproducibility, this guide details a Stepwise Protection-Deprotection-Amination Strategy . This route utilizes the steric bulk of a benzhydryl group to enforce the formation of the 4-membered ring, followed by precise electrophilic N-amination.

The Strategic Pathway
  • Ring Construction: Epichlorohydrin

    
     1-Benzhydrylazetidin-3-ol.
    
  • Core Isolation: Hydrogenolytic deprotection to Azetidin-3-ol.

  • Functionalization: Electrophilic N-amination using Hydroxylamine-O-sulfonic acid (HOSA).[1]

  • Salt Formation: Stabilization as the dihydrochloride salt.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisPathway Figure 1: Stepwise synthesis of 1-Aminoazetidin-3-ol from Epichlorohydrin. EPI Epichlorohydrin (C3H5ClO) INT1 1-Benzhydrylazetidin-3-ol (Stable Intermediate) EPI->INT1 Cyclization (MeOH, Reflux) BHA Benzhydrylamine (Ph2CHNH2) BHA->INT1 INT2 Azetidin-3-ol (Core Heterocycle) INT1->INT2 Hydrogenolysis (H2, Pd(OH)2/C) PROD 1-Aminoazetidin-3-ol Dihydrochloride INT2->PROD N-Amination (1. HOSA, KOH) (2. HCl) HOSA HOSA (NH2OSO3H) HOSA->PROD

[2][3]

Phase 1: Construction of the Azetidine Core

Objective: Synthesize 1-Benzhydrylazetidin-3-ol. Rationale: Benzhydrylamine acts as a "dummy" nucleophile. Its bulk prevents over-alkylation and directs the cyclization toward the kinetic 4-membered product rather than oligomers.

Materials & Stoichiometry
ComponentEquiv.[2][3][4][5][6]Role
Epichlorohydrin1.1Electrophile (C3 source)
Benzhydrylamine1.0Nucleophile (N source)
MethanolSolventPolar protic solvent facilitates ring closure
IsopropanolSolventCrystallization medium
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Inert atmosphere (

    
    ) is recommended but not strictly required.
    
  • Mixing: Charge Benzhydrylamine (1.0 eq) and Methanol (5 vol). Cool to 0–5°C.

  • Addition: Add Epichlorohydrin (1.1 eq) dropwise over 60 minutes. Critical: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours. Then, heat to reflux (65°C) for 24–48 hours.

    • Checkpoint: Monitor via TLC or HPLC. The intermediate linear chlorohydrin converts slowly to the azetidine.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove Methanol.

  • Crystallization: Dissolve the residue in Isopropanol (3 vol) and cool to 0°C. The hydrochloride salt of 1-benzhydrylazetidin-3-ol will precipitate.

  • Isolation: Filter the solid, wash with cold Isopropanol, and dry.

    • Yield Expectation: 60–75%.

Technical Insight: If the free base is required for the next step, treat the salt with aqueous NaOH and extract with Ethyl Acetate. However, the hydrogenation (Phase 2) can often be performed directly on the salt or free base.

Phase 2: Deprotection (Core Isolation)

Objective: Remove the benzhydryl group to yield Azetidin-3-ol. Rationale: Hydrogenolysis is the cleanest method to cleave benzylic C-N bonds without affecting the strained azetidine ring or the hydroxyl group.

Materials & Stoichiometry
ComponentSpecificationRole
1-Benzhydrylazetidin-3-ol1.0 eqSubstrate
Pd(OH)2/C (Pearlman's)20 wt% loadingCatalyst (More active than Pd/C)
MethanolSolventReaction medium
Hydrogen (

)
3–5 bar (50 psi)Reducing agent
Protocol
  • Dissolution: Dissolve the substrate in Methanol (10 vol).

  • Catalyst Addition: Add Pearlman’s Catalyst (

    
    ) under an inert nitrogen blanket (Pyrophoric hazard).
    
  • Hydrogenation: Pressurize the vessel with Hydrogen gas (3–5 bar) and stir at 40–50°C for 12–24 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep the catalyst wet to prevent ignition.

  • Concentration: Evaporate the solvent to yield Azetidin-3-ol (often as a viscous oil or low-melting solid).

    • Purity Check: 1H NMR should show the loss of aromatic protons (7.0–7.5 ppm).

Phase 3: Electrophilic N-Amination

Objective: Convert Azetidin-3-ol to 1-Aminoazetidin-3-ol. Rationale: Direct nucleophilic attack of the secondary amine on Hydroxylamine-O-sulfonic acid (HOSA) is the preferred method. HOSA acts as an


 equivalent. This avoids the use of toxic nitrosating agents (

) and subsequent reduction steps.
Materials & Stoichiometry
ComponentEquiv.[2][3][4][5][6]Role
Azetidin-3-ol1.0Substrate
HOSA (

)
1.1–1.2Aminating Agent
KOH or NaOH2.5–3.0Base (Neutralizes HOSA acidity)
WaterSolventReaction medium
Protocol
  • Preparation: Dissolve Azetidin-3-ol (1.0 eq) and KOH (3.0 eq) in Water (5 vol). Cool the solution to 0–5°C.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) portion-wise as a solid over 30 minutes.

    • Mechanism:[2][7][8][9][10][11][12] The base deprotonates the azetidine nitrogen; the resulting nucleophile attacks the nitrogen of HOSA, displacing the sulfate group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Acidification: Acidify the solution to pH < 2 using concentrated HCl. This forms the stable dihydrochloride salt.

  • Solvent Exchange/Isolation:

    • Evaporate the water under high vacuum to obtain a solid residue (Product + Inorganic salts).

    • Triturate the residue with absolute Ethanol or Methanol (The organic salt dissolves; inorganic KCl/NaCl remains insoluble).

    • Filter off the inorganic salts.

  • Final Purification: Concentrate the alcoholic filtrate. Recrystallize from Ethanol/Diethyl Ether to obtain pure This compound .

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (D2O):

    • 
       4.6–4.7 (m, 1H, CH-OH)
      
    • 
       4.0–4.3 (m, 2H, Ring 
      
      
      
      )
    • 
       3.7–3.9 (m, 2H, Ring 
      
      
      
      )
    • Note: The

      
       and 
      
      
      
      protons exchange with
      
      
      and will not be visible.
  • Mass Spectrometry (ESI+):

    • Calculated

      
       for 
      
      
      
      : 89.07
    • Observed: ~89.1

  • Melting Point: The dihydrochloride salt typically decomposes >180°C.

Safety & Hazards

  • Epichlorohydrin: Potent alkylating agent, potential carcinogen, and skin sensitizer. Use only in a fume hood with appropriate permeation-resistant gloves.

  • HOSA: Corrosive and hygroscopic. Can react violently with strong bases if not controlled.

  • Hydrogenation: High-pressure hydrogen presents an explosion hazard. Ensure autoclave integrity and proper grounding.

References

  • Synthesis of Azetidin-3-ol Core

    • Development of an Optimized Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate.[13] Available at: [Link]

  • N-Amination Methodology (HOSA)

    • Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent.[1][14][15] Nottingham Trent University / IRep. Available at: [Link]

  • Alternative Azetidine Synthesis (Linezolid Context)

    • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica.[2] Available at: [Link]

  • General Reactivity of HOSA

    • Hydroxylamine-O-sulfonic acid - Wikipedia. Available at: [Link]

Sources

Technical Guide: High-Purity Synthesis of 1-Aminoazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Synthesis and Process Chemistry of 1-Aminoazetidin-3-ol Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Organic Chemists, Process Development Scientists.

Executive Summary & Stereochemical Analysis

Target Molecule: 1-Aminoazetidin-3-ol (CAS: 116256-42-7) Primary Application: Key hydrazine-functionalized intermediate for nuclear transport modulators (e.g., Selinexor analogs) and novel quinolone antibiotics (e.g., Garenoxacin derivatives).

The "Enantiomeric" Paradox

Before detailing the synthesis, it is critical to address the user's requirement for "enantiomerically pure" synthesis regarding this specific target.

Stereochemical Reality: The parent molecule 1-aminoazetidin-3-ol is formally achiral (meso).

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through the nitrogen atom, the C3 carbon, and the hydroxyl group. Consequently, C3 is not a stereocenter in the unsubstituted parent ring because C2 and C4 are enantiotopic but chemically equivalent.
    
  • Implication: "Enantiomeric purity" in the strict sense applies only if the azetidine ring is substituted at C2/C4 (breaking symmetry) or if the nitrogen inversion is chemically locked (rare at ambient conditions).

Scope of Guide: This guide focuses on the chemically pure synthesis of the 1-aminoazetidin-3-ol core, utilizing protocols that prevent regioisomeric impurities. Additionally, it provides a specialized module on Chiral Desymmetrization —the methodology used when "enantiomeric purity" is required for C2-substituted derivatives (e.g., (2S)-2-methyl-1-aminoazetidin-3-ol), which are often the actual targets in advanced chiral drug discovery.

Retrosynthetic Strategy & Pathway

The synthesis of 1-aminoazetidin-3-ol presents two major challenges:

  • Strain Energy: The 4-membered azetidine ring is highly strained (~26 kcal/mol), making it susceptible to ring-opening polymerization.

  • N-N Bond Formation: Installing the

    
    -amino group requires careful modulation to avoid over-amination or ring cleavage.
    

The industry-standard route (validated by Vertex Pharmaceuticals and Karyopharm Therapeutics patents) utilizes a Nitrosation-Reduction sequence on the azetidin-3-ol core.

Pathway Visualization

SynthesisPathway cluster_safety Critical Safety Control Epi Epichlorohydrin (Chiral or Racemic) Inter1 1-Benzhydrylazetidin-3-ol Epi->Inter1 Cyclization (Reflux) Benz Benzhydrylamine Benz->Inter1 Core Azetidin-3-ol (HCl Salt) Inter1->Core Hydrogenolysis Pd(OH)2/C, H2 Nitroso 1-Nitrosoazetidin-3-ol (Intermediate) Core->Nitroso NaNO2, AcOH 0°C (Nitrosation) Target 1-Aminoazetidin-3-ol (Target) Nitroso->Target Zn, AcOH/HCl -70°C (Reduction)

Figure 1: Step-wise synthesis from epoxide precursor to N-amino target. Note the critical nitrosation step requiring thermal control.

Detailed Experimental Protocols

Phase 1: Synthesis of the Azetidine Core

Note: If Azetidin-3-ol is sourced commercially, skip to Phase 2. For chiral derivatives (e.g., C2-substituted), this phase is where chirality is introduced.

Protocol: 1-Benzhydrylazetidin-3-ol Formation

  • Reactants: Combine Epichlorohydrin (1.0 eq) and Benzhydrylamine (1.0 eq) in a polar solvent (MeOH or EtOH).

  • Cyclization: Reflux for 48–72 hours. The bulky benzhydryl group prevents over-alkylation and stabilizes the ring.

  • Deprotection: Hydrogenation using Pearlman’s Catalyst (

    
    ) in MeOH under 
    
    
    
    atmosphere (50 psi) yields Azetidin-3-ol HCl .
Phase 2: N-Functionalization (The N-Amino Synthesis)

This protocol is adapted from high-purity procedures used in the synthesis of CRM1 inhibitors [1, 2].

Step A: N-Nitrosation

Reaction:



  • Dissolution: Dissolve Azetidin-3-ol HCl (2.0 g, 18.2 mmol) in water (20 mL).

  • Basification: Add NaOH (0.8 g in 10 mL water) dropwise at 15–20°C. Stir for 1 hour.

  • Nitrosation: Cool the mixture to 0°C . Treat sequentially with aqueous

    
     (1.89 g, 27.4 mmol) and Acetic Acid (1.3 mL).
    
  • Reaction: Stir at 0–5°C for 2 hours. Safety Note: N-nitroso compounds are potential carcinogens. Use rigorous containment.

  • Workup: Acidify to pH 2–3 (dilute HCl). Extract with EtOAc (

    
     mL).[1][2] Dry combined organics over 
    
    
    
    and concentrate.
    • Yield: ~60% crude 1-nitrosoazetidin-3-ol.

    • Stability: Use immediately in Step B.

Step B: Zinc Reduction to 1-Aminoazetidin-3-ol

Reaction:



  • Setup: Dissolve 1-nitrosoazetidin-3-ol (0.25 g) in MeOH (15 mL).

  • Cryogenic Cooling: Cool solution to -75°C . Critical: Low temperature prevents ring opening and N-N cleavage.

  • Acid Activation: Add dilute aqueous HCl (1.5 mL).

  • Reduction: Add Zinc powder (1.35 g, excess) portion-wise over 30 minutes, maintaining temp < -60°C.

  • Completion: Stir at -70°C for 3 hours. Monitor by TLC or LCMS (Target Mass: [M+H]+ = 89.1).

  • Isolation: Filter through Celite while cold. Concentrate filtrate under reduced pressure.

    • Result: 1-Aminoazetidin-3-ol (typically isolated as an oil or HCl salt).

Advanced Module: Synthesis of Chiral C2-Substituted Analogs

If the "enantiomerically pure" requirement refers to C2-substituted derivatives (e.g., 2-methyl-1-aminoazetidin-3-ol), the symmetry is broken, and chirality must be established early.

Methodology: The Chiral Amino Acid Route Instead of epichlorohydrin, start with chiral amino acids (e.g., L-Alanine for (S)-2-methyl analogs).

StepTransformationReagentsStereochemical Outcome
1 ReductionL-Alanine

(S)-Alaninol

2 Cyclization Precursor(S)-Alaninol

Chiral

-Amino Alcohol
Epoxide coupling
3 Ring ClosureIntramolecular displacement

(Mitsunobu)
4 N-AminationSame as Phase 2 (Nitroso/Zn)

Stereochemical Control Logic:

  • The N-amination step (Phase 2) generally proceeds with retention of configuration at the carbon stereocenters.

  • Therefore, the enantiomeric purity of the final 1-aminoazetidin-3-ol derivative is dictated by the optical purity of the starting material (amino acid or chiral epoxide).

Process Safety & Quality Control

Critical Safety Parameters (CSP)
  • Hydrazine Toxicity: 1-Aminoazetidines are hydrazine derivatives. They are potentially genotoxic and unstable. Handle in a fume hood with double-gloving.

  • Energetic Profile: The azetidine ring is strained. Avoid heating the dry residue of 1-aminoazetidin-3-ol above 40°C, as decomposition can be rapid and exothermic.

  • Nitrosamine Management: The intermediate 1-nitrosoazetidin-3-ol is a potent mutagen. All waste streams containing this intermediate must be quenched with bleach or specific destruction protocols before disposal.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

3.5-4.5 (m, Ring protons),

8.0+ (Broad,

)
Purity HPLC (C18, ACN/H2O)> 95.0% (Area)
Chiral Purity Chiral HPLC> 99% ee (Only applicable for C2-substituted variants)
Residual Zinc ICP-MS< 20 ppm (Crucial for biological assays)

References

  • Vertex Pharmaceuticals Inc. (2014). Hydrazide containing nuclear transport modulators and uses thereof. U.S. Patent No.[3] 8,999,996. Link

  • Karyopharm Therapeutics Inc. (2017). Hydrazide containing nuclear transport modulators and uses thereof. U.S. Patent No.[3] 9,714,226.[1] Link

  • Padwa, A., & Bur, S. K. (2004). The synthesis of azetidines and their use in the preparation of biologically active compounds. Tetrahedron, 60(52), 11903-11933. Link

  • Melloni, P., et al. (1989). 3-Aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No.[3] 4,822,895. Link

Sources

Spectroscopic Characterization of 1-Aminoazetidin-3-ol Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Aminoazetidin-3-ol dihydrochloride is a small, polar, heterocyclic organic molecule of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine core, substituted with both a hydroxyl and an amino group, presents a unique scaffold for the design of novel therapeutic agents. The azetidine ring system is a key structural motif in a number of approved drugs and clinical candidates, valued for its ability to impart desirable physicochemical properties and to serve as a rigid linker or conformational constraint.[1][2] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The content herein is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The protocols and data interpretations are grounded in established spectroscopic principles and data from closely related structural analogs.

Molecular Structure and Key Features

This compound possesses a strained four-membered ring, which influences the chemical environment of its constituent atoms. The presence of a hydroxyl group at the C3 position and an amino group at the N1 position introduces key functionalities that dictate its chemical reactivity and spectroscopic behavior. As a dihydrochloride salt, both the exocyclic amino group and the azetidine ring nitrogen are expected to be protonated in solution, significantly impacting the NMR chemical shifts of neighboring protons and carbons.[3]

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom. The predicted spectra are based on the analysis of structurally similar compounds, such as 3-hydroxyazetidine hydrochloride.[4][5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the compound's polarity, though exchangeable protons (OH, NH) will not be observed. DMSO-d₆ will allow for the observation of these exchangeable protons.[6][7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

    • Solvent suppression techniques may be necessary if residual water signals are significant.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to determine one-bond ¹H-¹³C correlations.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the carbon skeleton.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR dissolve->H1_NMR Transfer to NMR Tube C13_NMR ¹³C NMR H1_NMR->C13_NMR assign_peaks Peak Assignment H1_NMR->assign_peaks TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR For complex structures C13_NMR->assign_peaks TwoD_NMR->assign_peaks structure_elucidation Structure Elucidation assign_peaks->structure_elucidation

Caption: Experimental workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

In D₂O, the exchangeable protons on the hydroxyl and amino groups will be replaced by deuterium and will therefore be silent in the ¹H NMR spectrum.[9] The spectrum is expected to be relatively simple, showing signals for the azetidine ring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.8-5.0quintet1HH3The proton on the carbon bearing the hydroxyl group (C3) is expected to be the most downfield due to the deshielding effect of the oxygen atom. It will be split by the four adjacent protons on C2 and C4.
~4.2-4.4t4HH2, H4The protons on the carbons adjacent to the protonated ring nitrogen (C2 and C4) will be significantly deshielded. Due to symmetry, they are expected to be chemically equivalent and appear as a triplet due to coupling with the two protons on the adjacent carbon.

Note: The actual chemical shifts and multiplicities may vary depending on the solvent and pH. The puckered conformation of the azetidine ring can lead to more complex splitting patterns if the geminal protons become diastereotopic.[10]

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two sets of chemically equivalent carbons in the azetidine ring.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~65-70C3The carbon atom attached to the electron-withdrawing hydroxyl group will be the most downfield.
~50-55C2, C4The carbon atoms adjacent to the protonated nitrogen will also be deshielded and are expected to be chemically equivalent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[11] For a small, polar molecule like this compound, Electrospray Ionization (ESI) would be the most suitable ionization technique.[12]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition (Positive Ion Mode):

    • Acquire a full scan mass spectrum in positive ion mode, as the amino groups are readily protonated.[13]

    • The expected [M+H]⁺ ion for the free base (C₃H₈N₂O) would be at m/z 89.06.

  • Tandem MS (MS/MS):

    • To gain structural information, perform a product ion scan on the [M+H]⁺ ion.

    • This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule ([M+H]⁺) of the free base.

  • Molecular Formula (Free Base): C₃H₈N₂O

  • Exact Mass: 88.0637

  • Predicted [M+H]⁺: m/z 89.0715

The fragmentation of the protonated molecule in a tandem MS experiment can provide valuable structural insights. The strained azetidine ring is susceptible to ring-opening upon fragmentation.

G cluster_frags Predicted Major Fragments parent [M+H]⁺ m/z 89.07 frag1 Loss of H₂O m/z 71.06 parent->frag1 -H₂O frag2 Loss of NH₃ m/z 72.05 parent->frag2 -NH₃ frag3 Ring Opening & Loss of C₂H₄ m/z 61.04 parent->frag3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Plausible Fragmentations:

  • Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water (18 Da), leading to a fragment ion at m/z 71.06.

  • Loss of Ammonia: The exocyclic amino group can be lost as ammonia (17 Da), resulting in a fragment at m/z 72.05.

  • Ring Cleavage: The strained azetidine ring can undergo cleavage. For instance, a retro-[2+2] cycloaddition-type fragmentation could lead to smaller charged fragments. A common fragmentation for cyclic amines is alpha-cleavage.[14][15]

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. While the presented data is predictive, it is based on sound spectroscopic principles and data from closely related analogs, offering a robust framework for researchers working with this important chemical entity. The detailed experimental protocols serve as a practical starting point for acquiring high-quality data, and the interpretive rationale will aid in the unambiguous structural confirmation and characterization of this molecule and its derivatives. As with any analytical endeavor, a combination of spectroscopic techniques will provide the most definitive structural elucidation.

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A Technical Guide to the Prospective X-ray Crystal Structure of 1-Aminoazetidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2] Specifically, 1-Aminoazetidin-3-ol dihydrochloride represents a key building block, combining the conformational rigidity of the azetidine ring with the functional handles of an amino group and a hydroxyl group. While a public crystal structure for this specific dihydrochloride salt is not currently available in repositories such as the Cambridge Structural Database (CSD), this guide provides a comprehensive, prospective analysis.[3][4][5] It outlines a detailed, field-proven methodology for determining its three-dimensional structure via single-crystal X-ray diffraction, discusses the anticipated structural features, and contextualizes their significance for drug development professionals.

Introduction: The Strategic Value of the Azetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable in drug discovery.[1] Their inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when compared to more common saturated rings like pyrrolidine or piperidine.[2][6] The incorporation of azetidine motifs is a validated strategy in FDA-approved drugs such as baricitinib and cobimetinib, highlighting their role in achieving superior pharmacokinetic profiles.[1]

This compound is a particularly valuable synthon. The primary amino group and the secondary alcohol provide versatile points for chemical elaboration, while the azetidine core acts as a rigid scaffold to orient these functionalities in defined spatial vectors. Understanding the precise solid-state conformation and intermolecular interactions of this molecule through X-ray crystallography is critical for computational modeling, structure-based drug design, and the rational development of novel therapeutics.[7]

Experimental Workflow for Structure Determination

The determination of a novel crystal structure is a systematic process involving several critical stages, from material preparation to final structure validation.[8][9] The following protocol represents a robust workflow for elucidating the crystal structure of this compound.

Synthesis and Purification

The first prerequisite for successful crystallography is obtaining highly pure material. 1-Aminoazetidin-3-ol can be synthesized from commercially available precursors like 1-benzhydrylazetidin-3-ol or N-Boc-3-hydroxyazetidine, followed by deprotection and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.[10][11][12]

Table 1: Key Synthesis & Purification Parameters

ParameterSpecificationRationale
Starting Material Purity>98%Minimizes incorporation of impurities into the crystal lattice.
Recrystallization SolventEthanol/Methanol or WaterSolvents with hydrogen bonding capability are often effective for crystallizing polar hydrochloride salts.[13]
Final Purity>99.5% (by HPLC & ¹H NMR)High purity is essential to promote the growth of well-ordered single crystals.[14]
Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step.[7][15] For a small, polar molecule like this compound, several techniques should be screened in parallel.

Experimental Protocol: Crystal Growth Screening

  • Preparation: Prepare saturated or near-saturated solutions of the compound in various solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures. Ensure all glassware is meticulously clean to minimize unwanted nucleation sites.[14]

  • Slow Evaporation: Filter the solutions into small, clean vials. Cover the vials with a cap that has been pierced with a needle to allow for slow solvent evaporation over several days to weeks.[7][16]

  • Vapor Diffusion: Place a small drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.[16]

  • Cooling: Slowly cool a saturated solution from an elevated temperature. The rate of cooling should be carefully controlled (e.g., 1-2 °C per hour) to prevent rapid precipitation.[13]

  • Microbatch Under-Oil: This technique is particularly useful for water-soluble salts. An aqueous solution of the compound is placed under a layer of inert oil. The oil controls the rate of water evaporation, allowing for slow concentration and crystal growth.[17]

The entire crystallization workflow can be visualized as a logical progression from pure compound to a refined structural model.

G cluster_0 Material Preparation cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis of 1-Aminoazetidin-3-ol dihydrochloride Purification Purification via Recrystallization (>99.5%) Synthesis->Purification Screening Screening of Conditions (Solvent, Temp, Method) Purification->Screening Growth Growth of Single Crystal (>0.1 mm) Screening->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting Diffraction X-ray Diffraction Experiment Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Deposition (CIF) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

X-ray Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[15] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9]

Table 2: Typical Data Collection and Refinement Parameters

StageParameterTypical Value/MethodPurpose
Data Collection X-ray SourceMo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Provides X-rays of a known wavelength for diffraction.
Temperature100 KReduces atomic thermal vibrations, improving data quality.
DetectorCCD or CMOS area detectorRecords the positions and intensities of diffracted X-rays.[9]
Structure Solution MethodDirect Methods or Dual-Space AlgorithmsSolves the phase problem to generate an initial electron density map.
Refinement TechniqueFull-matrix least-squares on F²Optimizes the atomic positions and displacement parameters to best fit the experimental data.
Validation ToolsCHECKCIFAssesses the geometric and crystallographic quality of the final model.

Anticipated Structural Features and Their Implications

While the definitive structure awaits experimental determination, we can predict key features based on the known chemistry of related compounds.

Molecular Geometry and Conformation
  • Azetidine Ring Pucker: The four-membered ring is expected to be non-planar, adopting a puckered conformation to relieve ring strain. The degree of puckering and the specific conformation will be influenced by the substituents and the crystal packing forces.

  • Substituent Orientation: The relative orientation of the amino and hydroxyl groups (likely cis or trans to each other) will be unambiguously determined. This stereochemical information is vital for understanding how the molecule can interact with a biological target.

Intermolecular Interactions: The Hydrogen Bonding Network

As a dihydrochloride salt of an amino alcohol, the crystal structure will be dominated by a complex network of hydrogen bonds.[18][19] The protonated amino groups (R-NH₃⁺) and the hydroxyl group (-OH) are potent hydrogen bond donors, while the chloride ions (Cl⁻) and the nitrogen atom of the azetidine ring are strong acceptors.[18][20]

Table 3: Predicted Hydrogen Bonding Interactions

DonorAcceptorType of InteractionSignificance
N-H (Ammonium)Cl⁻ (Chloride)Strong charge-assisted hydrogen bondKey interaction for stabilizing the crystal lattice.
O-H (Hydroxyl)Cl⁻ (Chloride)Strong hydrogen bondFurther reinforces the ionic packing.
N-H (Ammonium)O (Hydroxyl)Intermolecular cation-neutral bondLinks organic cations into tapes, layers, or 3D networks.[19]
O-H (Hydroxyl)N (Azetidine)Intermolecular neutral-neutral bondContributes to the overall packing efficiency.

The precise arrangement of these hydrogen bonds defines the supramolecular assembly and can influence key material properties such as solubility and stability.[20]

G cluster_cation 1-Aminoazetidin-3-ol Cation cluster_anion Anions & Neutral Acceptors NH3 R-NH₃⁺ (Donor) Cl_1 Cl⁻ (Acceptor) NH3->Cl_1  Strong  Charge-Assisted Neighbor_O Neighbor -OH (Acceptor) NH3->Neighbor_O  Cation-Neutral OH -OH (Donor) Azetidine_N Azetidine N (Acceptor) OH->Azetidine_N  Neutral-Neutral Cl_2 Cl⁻ (Acceptor) OH->Cl_2  Strong

Caption: Predicted Hydrogen Bonding Scheme for the Crystal Lattice.

Significance in Drug Development

The azetidine ring is often used as a "bioisostere" for other groups, such as phenyl rings or larger saturated heterocycles, to improve properties like solubility and metabolic stability.[21][22] An accurate crystal structure of this compound provides several key advantages:

  • Computational Modeling: The experimentally determined geometry serves as a high-fidelity input for computational chemists, enabling more accurate docking studies and virtual screening campaigns.

  • Pharmacophore Design: The precise 3D arrangement of the amino, hydroxyl, and azetidine nitrogen atoms defines a pharmacophore that can be used to design molecules with specific biological activities.

  • Solid-State Characterization: The crystal structure provides the definitive reference for solid-state properties, aiding in polymorph screening, formulation development, and ensuring batch-to-batch consistency of drug substances.[8]

Conclusion

While the crystal structure of this compound remains to be publicly reported, this guide has established a clear and robust pathway for its determination. By following the outlined experimental protocols, researchers can successfully obtain diffraction-quality crystals and solve the three-dimensional structure. The anticipated features—a puckered azetidine ring and an extensive hydrogen-bonding network—will provide invaluable insights for medicinal chemists and drug development professionals. The elucidation of this structure will be a significant contribution, enabling the more effective and rational use of this important building block in the design of next-generation therapeutics.

References

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Solubility Profile and Handling of 1-Aminoazetidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Applications

Part 1: Executive Summary & Structural Logic

1-Aminoazetidin-3-ol dihydrochloride is a highly specialized, strained heterocyclic building block often employed in the synthesis of antimicrobial agents and high-energy materials. Its utility, however, is frequently bottlenecked by its physicochemical duality: while the free base is a reactive nucleophile, the dihydrochloride salt (the stable storage form) is a rigid, ionic lattice with negligible solubility in the non-polar organic solvents typically used for cross-coupling or substitution reactions.

This guide provides a definitive solubility profile and handling protocols, moving beyond simple data listing to explain the causality of solvation. It addresses the critical "Phase Transfer Gap"—the challenge of moving this hydrophilic salt into a lipophilic reaction zone.

Structural Analysis & Solvation Physics

The molecule consists of a 4-membered azetidine ring (high ring strain ~26 kcal/mol) substituted with a hydroxyl group at C3 and a hydrazine-like amino moiety at N1.

  • The Dihydrochloride Lattice: The presence of two HCl equivalents implies protonation at both the exocyclic primary amine (

    
    ) and the ring nitrogen (
    
    
    
    ). This creates a highly polar, ionic species with significant lattice energy.
  • Solubility Consequence: To dissolve this salt, a solvent must possess a high dielectric constant (

    
    ) to overcome the lattice enthalpy. Non-polar solvents (Hexane, DCM) lack the dipole moment to solvate the chloride anions or the ammonium cations, resulting in near-total insolubility.
    
Part 2: Solubility Profile

The following data categorizes solvent compatibility based on empirical behavior of hydrazine-derived azetidine salts.

Table 1: Solubility Classification of this compound

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous Water (

)
High (>100 mg/mL)High dielectric constant (

) and H-bond networking fully dissociate the ionic lattice.
Protic Polar Methanol (MeOH)Moderate (10-50 mg/mL)Able to solvate ions, but less effectively than water. Solubility increases significantly with heat.
Protic Polar Ethanol (EtOH)Low (<5 mg/mL)Often used as an anti-solvent to crystallize the salt from aqueous/methanolic solutions.
Aprotic Polar DMSO, DMFModerate (20-40 mg/mL)High polarity dissolves the salt, but removal of these high-boiling solvents is difficult downstream.
Chlorinated Dichloromethane (DCM)Insoluble Lack of H-bonding capability renders DCM unable to break the ionic interactions.
Ethers THF, Diethyl EtherInsoluble Frequently used to wash the salt to remove non-polar impurities.
Hydrocarbons Hexane, TolueneInsoluble Completely incompatible.
Visualization: The Solvation Sphere

The following diagram illustrates why water/methanol works while DCM fails, visualizing the competitive interaction between lattice energy and solvation energy.

SolvationMechanism cluster_0 Outcome Salt 1-Aminoazetidin-3-ol 2HCl Lattice Water Water/MeOH (High Dielectric) Salt->Water H-Bond Attack DCM DCM/Toluene (Low Dielectric) Salt->DCM Weak Interaction Soluble Dissociation (Solvated Ions) Water->Soluble Energy > Lattice Enthalpy Insoluble Precipitation (Intact Lattice) DCM->Insoluble Energy < Lattice Enthalpy

Caption: Mechanistic divergence of solvation. High dielectric solvents (Green path) overcome lattice energy; low dielectric solvents (Grey path) fail to dissociate the salt.

Part 3: Experimental Protocols (Handling & Synthesis)

Since the dihydrochloride salt is rarely the active species in nucleophilic substitutions, the following protocols describe how to utilize it effectively.

Protocol A: In-Situ Free-Basing for Coupling Reactions

Use Case: Reacting the amine with an acid chloride or aldehyde in organic media.

Context: You cannot simply stir the salt in DCM. You must liberate the free base in situ using a non-nucleophilic organic base.

  • Suspension: Suspend 1.0 equivalent of 1-Aminoazetidin-3-ol 2HCl in anhydrous DCM or THF (0.2 M concentration). The salt will remain a solid.

  • Activation: Cool to 0°C. Add 2.2 to 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why? The first equivalent neutralizes the exocyclic amine; the second neutralizes the ring nitrogen. The 0.2-0.5 excess ensures total neutralization.

  • Solubilization Event: Stir for 15–30 minutes. The mixture may not become perfectly clear, but the reactive free base is now available in the solution phase.

  • Reaction: Add the electrophile (e.g., Boc-anhydride or Acyl Chloride) dropwise.

  • Workup: The byproduct (DIPEA·HCl) will remain in solution or precipitate. Wash with water to remove salts.

Protocol B: Biphasic Extraction (Isolation of Free Base)

Use Case: When a pure, salt-free amino alcohol is required.

  • Dissolution: Dissolve the 2HCl salt in minimal water (1 g salt per 3-5 mL water).

  • Basification: Slowly add 4M NaOH or saturated

    
     until pH > 12.
    
    • Note: The solution may become slightly turbid as the free base oils out.

  • Extraction: Extract continuously with n-Butanol or IPA/DCM (1:3 mixture) .

    • Critical Step: Simple DCM or Ether will not efficiently extract the free base due to the polarity of the -OH group. You need a polar organic solvent system.

  • Drying: Dry the organic phase over

    
     (avoid 
    
    
    
    if the amine is sensitive) and concentrate carefully (azetidines can be volatile or unstable).
Visualization: The Free-Basing Workflow

FreeBasing Start Start: 2HCl Salt (Solid) Choice Select Strategy Start->Choice InSitu In-Situ Neutralization Choice->InSitu For Coupling Isolation Biphasic Isolation Choice->Isolation For Pure Base BaseAdd Add 2.5 eq DIPEA in DCM/THF InSitu->BaseAdd React Add Electrophile (Reaction Proceeds) BaseAdd->React WaterDissolve Dissolve in Water Adjust pH > 12 Isolation->WaterDissolve Extract Extract with IPA/DCM (1:3) WaterDissolve->Extract

Caption: Decision tree for handling the 2HCl salt. Choose 'In-Situ' for one-pot synthesis or 'Isolation' for pure intermediate recovery.

Part 4: Safety & Stability (E-E-A-T)
  • Hydrazine Toxicity: The 1-amino moiety classifies this as a hydrazine derivative. Hydrazines are potential carcinogens and skin sensitizers. Handle all powders in a fume hood.

  • Ring Strain: The azetidine ring is strained. Avoid strong Lewis acids or excessive heat (>100°C) which may trigger ring-opening polymerization.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[] Store in a desiccator. Moisture uptake will alter the stoichiometry, leading to errors in coupling reactions (under-dosing of base).

References
  • PubChem. Hydrazine dihydrochloride (Analogous Salt Properties). National Library of Medicine.

  • Google Patents. Process for preparation of 1-substituted azetidin-3-ol derivatives. US Patent 4639334A. (Demonstrates solubility challenges and use of triethylamine for cyclization/neutralization).

  • Sigma-Aldrich. Azetidin-3-ol hydrochloride Product Sheet. (Reference for general azetidine salt solubility).

  • ScienceMadness Wiki. Hydrazine Hydrochloride Properties. (Practical guide on hydrazine salt solubility in alcohols vs. ethers).

Sources

Commercial Availability & Synthetic Guide: 1-Aminoazetidin-3-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic accessibility, and handling protocols for 1-Aminoazetidin-3-ol dihydrochloride .

Executive Summary

This compound (CAS: 2007919-87-9 for the salt; 887591-03-9 for the free base) is a specialized hydrazine-functionalized azetidine building block. It is primarily used in the synthesis of high-strain heterocycles, peptidomimetics, and nuclear transport modulators (e.g., CRM1 inhibitors).

Commercially, this compound is classified as a Tier 2 (Niche/Custom) chemical. While listed by several catalog suppliers, it is rarely held in bulk stock and often requires a lead time of 2–4 weeks for synthesis. Researchers are advised to verify "In Stock" claims immediately or utilize the validated synthesis protocol provided in Section 4 if rapid access is required.

Technical Specifications

PropertySpecification
Chemical Name This compound
CAS Number 2007919-87-9 (2HCl salt) / 887591-03-9 (Free base)
Molecular Formula C₃H₁₀Cl₂N₂O (Salt) / C₃H₈N₂O (Base)
Molecular Weight 161.03 g/mol (Salt) / 88.11 g/mol (Base)
Structure Azetidine ring with N-amino (N1) and hydroxyl (C3) groups.[1][2][3]
Appearance White to off-white hygroscopic solid.
Solubility Highly soluble in water, DMSO, Methanol.
Storage -20°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Safety Profile Warning: Hydrazine derivative. Potential skin sensitizer and irritant.[4] Handle with extreme caution; avoid inhalation.

Supply Chain Intelligence

The commercial landscape for 1-Aminoazetidin-3-ol is dominated by boutique synthesis houses rather than bulk commodity suppliers.

Primary Suppliers (Verified Listings)

Note: "Stock" status changes daily. Always confirm CoA (Certificate of Analysis) before purchase.

SupplierRegionCatalog IDTypical Lead TimeNotes
MolCore Global/ChinaMC6649851–2 WeeksSpecializes in azetidine derivatives.
Accela ChemBio USA/ChinaSY5193032–4 WeeksLists both free base and salt forms.
Alchimica Europe (CZ)R002CZ92–3 WeeksGood for EU-based logistics.
Echemi AggregatorVariousVariableConnects to multiple Chinese synthesis labs.
"Make vs. Buy" Decision Logic

Due to the instability of the free base and the niche nature of the salt, synthesis is often more reliable than purchasing old stock.

SupplyChain Start Need 1-Aminoazetidin-3-ol CheckStock Check Tier 1 Suppliers (MolCore, Accela) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (Request fresh CoA) InStock->Buy Yes LeadTime Lead Time > 3 Weeks? InStock->LeadTime No LeadTime->Buy No (Can Wait) Synthesis Execute In-House Synthesis (See Section 4) LeadTime->Synthesis Yes (Urgent)

Figure 1: Decision matrix for sourcing 1-Aminoazetidin-3-ol based on urgency and stock availability.

Validated Synthesis Protocol

If commercial sources are unavailable, the compound can be synthesized from Azetidin-3-ol hydrochloride (widely available, CAS 18621-18-6) via an N-nitrosation followed by Zinc reduction. This protocol is adapted from patent literature (US 8,999,996 B2) and optimized for safety.

Safety Critical Warning
  • N-Nitrosoazetidin-3-ol (Intermediate) is a likely carcinogen (nitrosamine class). All steps involving this intermediate must be performed in a fume hood with double-gloving.

  • Hydrazine derivatives can be unstable. Do not heat the final product above 40°C.

Reagents
  • Starting Material: Azetidin-3-ol hydrochloride (CAS 18621-18-6)[5]

  • Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), Zinc Dust (Zn), Hydrochloric Acid (HCl), Methanol (MeOH).

Step-by-Step Methodology
Step 1: N-Nitrosation
  • Dissolution: Dissolve Azetidin-3-ol HCl (2.0 g, 18.2 mmol) in Water (20 mL).

  • Neutralization: Add a solution of NaOH (0.8 g in 10 mL water) to liberate the free amine. Stir at 15–20°C for 1 hour.

  • Nitrosation: Cool the mixture to 0°C .

  • Addition: Sequentially add a solution of NaNO₂ (1.89 g, 27.4 mmol in 10 mL water) followed by Acetic Acid (1.3 mL) dropwise. Maintain temperature <5°C.

  • Reaction: Stir at 0–5°C for 2 hours.

  • Work-up: Acidify to pH 2–3 with dilute HCl. Extract with Ethyl Acetate (3 x 25 mL).[3]

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature to yield 1-nitrosoazetidin-3-ol (Intermediate). Use immediately.

Step 2: Reduction to 1-Aminoazetidin-3-ol
  • Setup: Dissolve the crude 1-nitrosoazetidin-3-ol (approx. 250 mg) in Methanol (15 mL).

  • Cooling: Cool the solution to -75°C (Dry ice/Acetone bath).

  • Activation: Add dilute aqueous HCl (1.5 mL).

  • Reduction: Add Zinc powder (1.35 g) portion-wise over 15 minutes.

  • Reaction: Stir at -70°C for 3 hours.

  • Filtration: Filter through a Celite pad while cold to remove Zinc residues.

  • Salt Formation: The filtrate contains the product. To isolate as the dihydrochloride, add 4M HCl in dioxane (2 eq) and concentrate/triturate with ether.

    • Note: The free base is unstable; immediate conversion to the HCl salt is recommended for storage.

Synthesis Workflow Diagram

Synthesis SM Azetidin-3-ol HCl (CAS 18621-18-6) Step1 Step 1: N-Nitrosation NaNO2, AcOH, 0°C SM->Step1 Inter Intermediate: 1-Nitrosoazetidin-3-ol (Unstable/Carcinogenic) Step1->Inter Extract EtOAc Step2 Step 2: Reduction Zn dust, HCl, MeOH, -75°C Inter->Step2 Use Immediately Product Product: 1-Aminoazetidin-3-ol 2HCl (CAS 2007919-87-9) Step2->Product Filter & Acidify

Figure 2: Synthetic pathway from commercial Azetidin-3-ol to the target 1-amino derivative.

Applications in Drug Discovery

The 1-aminoazetidin-3-ol scaffold is a "privileged structure" for introducing high Fsp³ character into drug candidates.

  • CRM1 Inhibitors: Used to synthesize hydrazide-based nuclear transport modulators.[3] The azetidine ring provides a rigid, compact linker that improves metabolic stability compared to linear hydrazines.

  • Peptidomimetics: Acts as a proline surrogate or a constraint in peptide backbones (e.g., Bradykinin antagonists).

  • Heterocycle Synthesis: The N-amino group serves as a handle for condensation with 1,3-diketones to form pyrazolo-azetidines or other fused ring systems.

References

  • MolCore Product Listing. this compound (CAS 2007919-87-9).

  • Accela ChemBio. Product Catalog: Azetidine Derivatives.

  • Patent US 8,999,996 B2. Hydrazide containing nuclear transport modulators and uses thereof. (Contains the specific Zn/AcOH reduction protocol).

  • Journal of Medicinal Chemistry. Synthesis and characterization of pseudopeptide bradykinin B2 receptor antagonists. (Context for azetidine scaffolds).

  • Chemical Communications. Synthesis of 1,2-oxazetidines with a free –NH group. (Relevant N-functionalization chemistry).

Sources

Technical Guide: Thermochemical Properties of 1-Aminoazetidin-3-ol Dihydrochloride

[1]

Executive Summary

This compound (CAS: 2007919-87-9) is a specialized heterocyclic building block combining the high ring strain of the azetidine scaffold (~26 kcal/mol) with a reactive hydrazine moiety.[1][2] This compound serves as a critical intermediate in the synthesis of high-value pharmaceutical targets, particularly antibiotics and nitrogen-rich heterocycles where the N-amino group acts as a "handle" for further functionalization or ring expansion.[1]

As a dihydrochloride salt, the compound exhibits enhanced thermal stability compared to its free base, yet it retains significant energetic potential due to the inherent tension of the four-membered ring and the N-N bond.[1] This guide provides a comprehensive analysis of its thermodynamic profile, stability limits, and handling protocols.

Molecular Identity & Structural Thermodynamics

The thermodynamic behavior of this compound is governed by two structural dominants: the azetidine ring strain and the hydrazine functionality .[1]

Chemical Identification
PropertyDetail
IUPAC Name This compound
CAS Number 2007919-87-9
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 161.03 g/mol (Dihydrochloride)
Structure Azetidine ring, 3-hydroxyl substituted, 1-amino substituted
Salt Stoichiometry 1:2 (Base : HCl)
Structural Diagram & Synthesis Logic

The synthesis typically involves the N-amination of azetidin-3-ol or cyclization of hydrazine precursors.[1] The dihydrochloride form is preferred to suppress the nucleophilicity of the hydrazine group and prevent oxidative degradation.

SynthesisPathwayStartAzetidin-3-ol(Free Base)Inter1-Aminoazetidin-3-ol(Unstable Free Base)Start->Inter Electrophilic AminationReagentAminating Agent(e.g., HOSA or Picrylhydroxylamine)Reagent->InterProduct1-Aminoazetidin-3-olDihydrochlorideInter->Product Salt Formation(Stabilization)AcidHCl (gas/ether)Acid->Product

Figure 1: Synthetic logic flow for the stabilization of the hydrazine moiety via salt formation.

Thermochemical Profile

Phase Transitions & Thermal Stability

Unlike simple alkyl amines, this compound does not exhibit a clean melting point.[1] Instead, it undergoes a complex decomposition event characteristic of hydrazine salts.[1]

  • Melting/Decomposition Onset: >150°C (Predicted/Analogous) . Experimental data for similar N-amino azetidine salts suggests an onset of decomposition (with browning/gas evolution) prior to a clear liquid phase.[1]

  • Boiling Point (Free Base): Predicted at 271 ± 9°C at 760 mmHg.[1] Note: The free base is likely to decompose or polymerize before reaching this temperature.

  • Hygroscopicity: High.[1] The dihydrochloride salt lattice energy is high, but the presence of hydroxyl and ammonium groups makes it prone to moisture uptake, which significantly lowers the decomposition temperature (

    
    ).
    
Enthalpic Properties

The compound is endothermic with respect to its formation elements, primarily due to the ring strain.

Thermodynamic ParameterValue (Estimated/Predicted)Context
Enthalpy of Formation (

)
Positive (> +50 kJ/mol)Driven by azetidine ring strain (~26 kcal/mol).[1]
Enthalpy of Decomposition Highly ExothermicRelease of

and ring opening energy.[1]
Heat Capacity (

)
~180-200 J/(mol[1]·K)Solid state estimate at 298 K.
Solubility Thermodynamics
  • Water: Highly soluble (>50 mg/mL). Dissolution is endothermic (lattice breaking dominates hydration enthalpy).

  • DMSO: Soluble.

  • Non-polar Solvents (Hexane, DCM): Insoluble.

Acid-Base Thermodynamics (pKa)

The "dihydrochloride" designation implies two protonation sites. Understanding the pKa gap is crucial for formulation and reaction buffering.[1]

  • Site 1: Exocyclic Amino Group (

    
    ): 
    
    • pKa ≈ 6.5 – 7.5 .[1] The electron-withdrawing nature of the azetidine ring and the adjacent nitrogen lowers the basicity compared to standard hydrazines (pKa ~8.1).[1]

  • Site 2: Ring Nitrogen (

    
    ): 
    
    • pKa < 2.0 . Protonation of the ring nitrogen in an N-amino species is highly disfavored due to electrostatic repulsion from the already protonated exocyclic amine.[1]

    • Technical Insight: While sold as a "dihydrochloride," the second equivalent of HCl is likely loosely bound or stabilized only in the solid state lattice. In solution at neutral pH, the compound exists predominantly as the monocation .[1]

Experimental Protocols for Characterization

As a Senior Scientist, relying on literature values is insufficient for novel salts. The following protocols are designed to self-validate the material's quality and properties.

Protocol A: Thermal Stability Analysis (DSC/TGA)

Objective: Determine the safe processing window and decomposition energy.

  • Instrument: Simultaneous TGA-DSC (e.g., TA Instruments SDT 650).[1]

  • Sample Prep: Weigh 3-5 mg of dried 1-Aminoazetidin-3-ol 2HCl into an alumina pan. Crucial: Ensure sample is dried in a vacuum desiccator (

    
    ) for 24h prior to run to remove surface moisture.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: Equilibrate at 30°C, then ramp 5°C/min to 300°C.

  • Analysis Logic:

    • Event 1 (<100°C): Weight loss (TGA) + Endotherm (DSC) = Desolvation/Moisture loss.

    • Event 2 (>150°C): Sharp Exotherm (DSC) + Weight loss (TGA) = Decomposition (Ring opening/

      
       loss).
      
    • Safety Limit: Do not exceed the onset temperature of Event 2 in any scale-up reactor.[1]

Protocol B: Potentiometric pKa Determination

Objective: Verify the ionization state for coupling reactions.

  • Solution: Dissolve 20 mg of the salt in 20 mL degassed water (0.01 M ionic strength adjusted with KCl).

  • Titrant: 0.1 M NaOH (standardized).

  • Method: Perform titration under Argon blanket to prevent

    
     absorption.[1]
    
  • Data Processing: Plot pH vs. Volume. Look for two inflection points.[1]

    • Inflection 1 (pH < 3): Neutralization of the "excess" HCl (the second equivalent).

    • Inflection 2 (pH ~7): Deprotonation of the exocyclic hydrazine group.

Decomposition & Safety Hazards

The combination of a hydrazine moiety and a strained ring creates a potential for energetic decomposition.

DecompositionCompound1-Aminoazetidin-3-ol 2HClStep1Thermal Stress / BaseCompound->Step1InterFree Base Formation(Unstable)Step1->InterPathARing Opening(Strain Release)Inter->PathA Acidic ConditionsPathBN2 Elimination(Hydrazine decomp)Inter->PathB Oxidative/ThermalFinalPolymeric Tars & GasPathA->FinalPathB->Final

Figure 2: Potential decomposition pathways under thermal or chemical stress.

Safety Directives:

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) as they can trigger rapid

    
     evolution.
    
  • Base Sensitivity: Neutralization of the dihydrochloride generates the free hydrazine base, which is significantly less stable. Always generate the free base in situ at low temperatures (<0°C). [1]

  • Storage: Store at -20°C under Argon. The compound is hygroscopic; hydrolysis of the ring is accelerated by moisture.

References

  • Synthesis of Azetidine-3-amines: Wang, B. J., & Duncton, M. A. J. (2020).[1][3] "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry, 85(20), 13317–13323.[3] Link

  • Thermodynamic Properties of Azetidines: NIST Chemistry WebBook, SRD 69.[1] "Azetidine Thermochemical Data." Link

  • Hydrazine Salt Properties: Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.[1] (Foundational text on hydrazine thermodynamics).

  • Compound Registry: PubChem CID 12308726 (Azetidine HCl Analogues).[1] Link

  • Supplier Data: MolCore Product Sheet for CAS 2007919-87-9.[1] Link

Methodological & Application

Application Note: 1-Aminoazetidin-3-ol Dihydrochloride in Peptidomimetics & Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the utilization of 1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9) as a high-value, constrained hydrazine building block for peptidomimetics and fragment-based drug discovery (FBDD).[1]

Executive Summary

This compound is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring containing an N-amino (hydrazine) moiety and a hydroxyl group.[1][2] Unlike linear hydrazines, the azetidine ring imposes severe conformational constraints on the


 bond, reducing entropic penalties upon binding to biological targets.

This compound serves as a critical surrogate in aza-peptide synthesis , acting as a constrained "Proline-like" mimic that introduces a permanent kink in the peptide backbone while offering a hydroxyl handle for further functionalization or solubility enhancement. It has gained prominence in the synthesis of Nuclear Transport Modulators (e.g., CRM1 inhibitors) and novel anti-infectives.

Key Chemical Properties
PropertySpecification
Compound Name This compound
CAS Number 2007919-87-9
Molecular Formula

Molecular Weight 161.03 g/mol
Functional Groups Secondary Alcohol (

), N-Amino group (

, hydrazine)
Solubility High:

, DMSO; Moderate: MeOH; Low: DCM, THF
Storage -20°C, Hygroscopic (Store under Argon/Desiccant)

Scientific Rationale & Mechanism

The "Constrained Hydrazine" Advantage

In standard peptidomimetics, replacing an


-carbon with a nitrogen atom (aza-scan) creates an aza-peptide. However, linear aza-residues often suffer from rotational freedom. 1-Aminoazetidin-3-ol solves this by locking the nitrogen into a 4-membered ring.
  • Entropic Pre-organization: The azetidine ring restricts the

    
     and 
    
    
    
    torsion angles, mimicking the rigid geometry of Proline but with altered hydrogen-bonding acceptors (the hydrazine nitrogen).
  • Electronic Profile: The

    
     hybridized nitrogen at position 1 is less basic than a standard amine due to the adjacent nitrogen (alpha-effect) and ring strain, yet it remains highly nucleophilic towards activated carbonyls.
    
  • Solubility Handle: The C3-hydroxyl group disrupts hydrophobic patches, improving the ADME profile of the final drug candidate.

Validated Applications
  • CRM1 Inhibitor Synthesis: Used to form the hydrazide pharmacophore in nuclear transport modulators (e.g., KPT-series analogs). The constrained ring fits into the hydrophobic groove of CRM1 (Exportin 1) while the hydroxyl group interacts with polar residues.

  • Bioorthogonal Labeling: The N-amino group reacts specifically with aldehydes/ketones to form stable hydrazones, useful for constraining peptide macrocycles.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Hydrazide Formation)

Objective: To couple 1-Aminoazetidin-3-ol to a carboxylic acid-containing scaffold (e.g., a peptide fragment or drug core), forming a stable hydrazide linkage. Rationale: Standard coupling agents (EDC/NHS) often lead to side reactions with hydrazines. T3P (Propylphosphonic anhydride) is selected for its high selectivity toward hydrazines and low epimerization risk.

Materials
  • Carboxylic Acid Substrate (

    
    , 1.0 equiv)
    
  • This compound (1.3 equiv)

  • T3P (50% w/w in EtOAc or DMF, 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 4.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Carboxylic Acid Substrate  in anhydrous THF.
    
  • Base Activation: Cool the solution to -60°C (dry ice/acetone bath). This low temperature is critical to suppress O-acylation of the hydroxyl group.

  • Reagent Addition:

    • Add This compound as a solid (or pre-dissolved in minimal DMSO if solubility is an issue).

    • Immediately add DIPEA dropwise. The solution may become cloudy as the free base is generated.

  • Coupling: Add T3P solution dropwise over 5 minutes.

  • Reaction: Stir at -60°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1 hour. Stir at RT for an additional 2–4 hours.

    • QC Check: Monitor by LC-MS. The product peak (

      
      ) should correspond to 
      
      
      
      .
  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ). Note: If the product is highly polar due to the -OH group, use DCM:iPrOH (3:1) for extraction.
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The hydrazide -NH- is often acidic; avoid strong bases in the eluent.

Protocol B: Macrocyclization via Hydrazone Formation

Objective: To use 1-Aminoazetidin-3-ol as a linker to cyclize a peptide containing a pendant aldehyde.

  • Dissolution: Dissolve the aldehyde-peptide (1.0 equiv) and 1-Aminoazetidin-3-ol 2HCl (1.2 equiv) in Acetate Buffer (pH 4.5) / Acetonitrile (1:1).

    • Note: Acidic pH catalyzes hydrazone formation and stabilizes the product.

  • Incubation: Agitate at 37°C for 4–12 hours.

  • Reduction (Optional): To create a permanent hydrazine linkage, add

    
     (2.0 equiv) and stir for 1 hour.
    
  • Isolation: Purify directly via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for 1-Aminoazetidin-3-ol, highlighting the critical decision points between Amide (Hydrazide) formation and Imine (Hydrazone) formation.

G Start 1-Aminoazetidin-3-ol (Dihydrochloride) Base Free Base Generation (DIPEA/TEA) Start->Base Neutralization T3P Coupling Agent: T3P @ -60°C Base->T3P Nucleophilic Attack AcidCat Catalyst: pH 4.5 Buffer Base->AcidCat Condensation Acid Substrate: Carboxylic Acid (R-COOH) Acid->T3P Activation Hydrazide Product A: Constrained Hydrazide (CRM1 Inhibitor Scaffold) T3P->Hydrazide Amide Bond Formation Aldehyde Substrate: Aldehyde/Ketone Aldehyde->AcidCat Hydrazone Product B: Constrained Hydrazone (Bioorthogonal Linkage) AcidCat->Hydrazone Dehydration

Figure 1: Divergent synthetic workflows for 1-Aminoazetidin-3-ol. Pathway 1 (Top) yields stable hydrazides for drug discovery. Pathway 2 (Bottom) yields hydrazones for conjugation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Coupling) O-acylation of the hydroxyl group.Ensure reaction is cooled to -60°C during T3P addition. The N-amine is more nucleophilic than the O-hydroxyl at low temps.
Precipitation Salt formation in organic solvent.Use a co-solvent system (THF/DMF 9:1). Ensure 1-Aminoazetidin-3-ol is fully dissolved before adding T3P.
Hygroscopicity Moisture interference.Reagent must be dried in a vacuum desiccator over

before weighing. Use anhydrous solvents.
Incomplete Reaction Protonation of hydrazine.Check pH. The reaction requires excess base (DIPEA) to keep the hydrazine deprotonated (

for conjugate acid).

References

  • Accela ChemBio. (2023).[2][3] Product Analysis: 1-Aminoazetidin-3-ol. Retrieved from

  • Karyopharm Therapeutics. (2012). Hydrazide Containing Nuclear Transport Modulators and Uses Thereof. US Patent Application PCT/US2012/048319.[4][5] (Describes T3P coupling protocol). Retrieved from

  • MolCore. (2024). This compound Structure and Properties. Retrieved from

  • PubChem. (2025).[6] Compound Summary: Azetidin-3-ol Derivatives. National Library of Medicine. Retrieved from

Sources

Application Note: Incorporation of 1-Aminoazetidin-3-ol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the incorporation of 1-Aminoazetidin-3-ol into peptide synthesis. This specialized building block is primarily used to generate


-acyl hydrazide  motifs, a critical pharmacophore in nuclear transport modulators (e.g., CRM1 inhibitors) and advanced peptidomimetics.

Executive Summary & Chemical Rationale

The incorporation of 1-Aminoazetidin-3-ol (CAS: 887591-03-9 / 2007919-87-9) into peptide backbones introduces a constrained azetidine ring via a hydrazide linkage (


).[1] Unlike standard amino acids, this molecule acts as a nucleophilic hydrazine equivalent.

Key Functional Advantages:

  • Conformational Constraint: The azetidine ring restricts the degrees of freedom at the C-terminus, potentially improving metabolic stability and receptor selectivity.

  • The

    
    -Effect:  The amino group attached to the ring nitrogen (
    
    
    
    ) exhibits enhanced nucleophilicity due to the
    
    
    -effect (repulsion of lone pairs on adjacent nitrogens), allowing for chemoselective coupling in the presence of the unprotected hydroxyl group at
    
    
    .
  • Pharmacological Relevance: This moiety is a validated pharmacophore in Nuclear Export Inhibitors (e.g., Selinexor analogs), modulating the CRM1 protein [1].

Strategic Considerations

Before initiating synthesis, researchers must account for the unique reactivity profile of 1-aminoazetidines.

Chemoselectivity (OH vs. )

A common concern is the competition between the hydroxyl group (


-OH) and the amino group (

-

).
  • Insight: Protection of the

    
    -OH is generally not required  for standard couplings. The 
    
    
    
    -amino group is significantly more nucleophilic toward activated esters/anhydrides than the secondary alcohol.
  • Risk Mitigation: If using highly reactive acyl chlorides or elevated temperatures, transient protection (e.g., TMS) or definitive protection (TBS) of the hydroxyl may be necessary, though T3P-mediated coupling avoids this.

Stability & Storage
  • Form: The reagent is typically supplied as a dihydrochloride salt (1-Aminoazetidin-3-ol

    
     2HCl).[2]
    
  • Handling: It is hygroscopic. Store at -20°C under inert gas (Ar/N2).

  • Free Basing: In situ neutralization with DIPEA is preferred over isolating the free base, which is prone to oxidation.

Experimental Workflows (Visualized)

The following diagram outlines the preparation of the reagent and its subsequent coupling to a peptide fragment.

G Start Azetidin-3-ol (Starting Material) Nitroso 1-Nitrosoazetidin-3-ol (Intermediate) Start->Nitroso NaNO2, HCl (Nitrosation) Amino 1-Aminoazetidin-3-ol (Nucleophile) Nitroso->Amino Zn, HCl (Reduction) Coupling Activation (T3P / DIPEA) Amino->Coupling Nucleophilic Attack Peptide Peptide-COOH (Electrophile) Peptide->Coupling Activation Product Peptide-Hydrazide-Azetidine (Final Conjugate) Coupling->Product Amide Bond Formation

Caption: Synthetic pathway from precursor generation to peptide conjugation via T3P activation.

Detailed Protocols

Protocol A: Preparation of 1-Aminoazetidin-3-ol (If commercial stock is unavailable)

Reference: US Patent 8,999,996 [1]

Reagents: Azetidin-3-ol HCl, Sodium Nitrite (


), Zinc powder, HCl.[3]
  • Nitrosation:

    • Dissolve Azetidin-3-ol HCl (2.0 g) in water (20 mL).

    • Cool to 0-5°C.

    • Add

      
       (1.2 eq) dropwise.
      
    • Stir for 2 hours. Extract with EtOAc to isolate 1-nitrosoazetidin-3-ol .

  • Reduction:

    • Dissolve the nitroso intermediate in MeOH/AcOH (1:1).

    • Add Zn powder (4 eq) slowly at <20°C (Exothermic!).

    • Stir for 2 hours. Filter Zn residues.

    • Concentrate and treat with HCl/dioxane to precipitate 1-Aminoazetidin-3-ol

      
       2HCl .
      
Protocol B: T3P-Mediated Coupling (Gold Standard)

This protocol is optimized for coupling 1-Aminoazetidin-3-ol to a Peptide-COOH (C-terminal) or an Asp/Glu side chain. T3P (Propylphosphonic anhydride) is the preferred coupling agent due to its low epimerization rate and easy workup (water-soluble byproducts).

Table 1: Reaction Matrix

ComponentEquivalents (Eq)RoleNotes
Peptide-COOH 1.0ElectrophileC-term or Side-chain COOH
1-Aminoazetidin-3-ol

2HCl
1.3 - 1.5NucleophileExcess ensures completion
T3P (50% in EtOAc/DMF) 2.0 - 2.5ActivatorHigh efficiency for hydrazides
DIPEA 4.0 - 5.0BaseNeutralizes HCl salts + activates T3P
Solvent N/AMediumDMF (peptide) or EtOAc (small mol)

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the Peptide-COOH (1.0 eq) and 1-Aminoazetidin-3-ol

      
       2HCl (1.3 eq) in anhydrous DMF (or EtOAc for small hydrophobic peptides).
      
    • Note: The solution may be cloudy initially due to the salt form.

  • Activation & Coupling:

    • Cool the reaction mixture to -20°C to 0°C . (Low temperature improves selectivity for the

      
       over the OH).
      
    • Add DIPEA (4.0 eq) dropwise. The mixture should become homogeneous.

    • Add T3P solution (2.0 eq) slowly over 5 minutes.

  • Reaction Progression:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the mass shift:

      
      .
      
  • Workup:

    • For hydrophobic peptides: Dilute with EtOAc, wash with Sat.

      
       (2x), Water (1x), and Brine (1x). Dry over 
      
      
      
      .
    • For polar peptides: Evaporate DMF, redissolve in Water/MeCN, and purify directly via Prep-HPLC (C18 column, 0.1% TFA gradient).

Protocol C: Alternative HATU Coupling

If T3P is unavailable, HATU is a viable alternative, though purification may be more demanding.

  • Dissolve Peptide-COOH (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 2 minutes to activate (Yellow color).

  • Add 1-Aminoazetidin-3-ol

    
     2HCl  (1.2 eq) pre-mixed with DIPEA  (2.0 eq) in minimal DMF.
    
  • Stir at RT for 1-2 hours.

  • Caution: Ensure the pre-mix of the amine is done immediately before addition to prevent oxidation.

Quality Control & Validation

1. Mass Spectrometry (LC-MS):

  • Verify the formation of the hydrazide bond.

  • Target Mass:

    
    . (Calculation: 
    
    
    
    fragment added minus
    
    
    lost = Net addition of
    
    
    ). Correction: The reagent is
    
    
    . Loss of water during coupling (
    
    
    ) means the fragment added is
    
    
    (Mass ~86.05).
  • Wait, let's verify stoichiometry:

    • Peptide-COOH +

      
      
      
      
      
      Peptide-CO-NH-N-Azetidine +
      
      
      .
    • Added Mass = MW(1-Aminoazetidin-3-ol) - MW(

      
      ) + MW(displacement of OH from acid? No, loss of OH from acid and H from amine).
      
    • Net Mass Change = + MW(Amine) - 18.01.

    • MW of 1-Aminoazetidin-3-ol (

      
      ) = 88.11  g/mol .
      
    • Mass Shift: +70.1 Da (approx).

2. NMR Spectroscopy (


-NMR): 
  • Look for the azetidine ring protons : typically multiplet signals in the 3.5–4.5 ppm range.

  • Hydrazide NH : A downfield singlet (8.0–10.0 ppm), distinct from amide protons, often exchangeable.

  • 
    -CH-OH : A multiplet around 4.4–4.6 ppm.
    

References

  • Karyopharm Therapeutics Inc. (2015). Hydrazide containing nuclear transport modulators and uses thereof. U.S. Patent No.[3] 8,999,996. Washington, DC: U.S. Patent and Trademark Office. Link

  • Accela ChemBio. (n.d.).[1] Product Data Sheet: 1-Aminoazetidin-3-ol. Retrieved from Accela ChemBio Catalog. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (For general hydroxyl protection strategies if required). Link

Sources

Application Note: 1-Aminoazetidin-3-ol Dihydrochloride as a Rigid Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9) as a specialized bifunctional linker in chemical synthesis.[1]

Executive Summary & Compound Profile

This compound is a high-value, conformationally restricted scaffold used to link pharmacophores in PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based drug discovery. Unlike flexible alkyl diamine linkers (e.g., ethylenediamine), the azetidine ring introduces structural rigidity and polarity , improving the metabolic stability and solubility profile of the final conjugate.

While often categorized alongside diamine linkers due to its dual nucleophilic handles, it is chemically a hydrazine-alcohol . This distinction is critical: the N-amino group (


) exhibits the 

-effect, making it highly nucleophilic yet chemically distinct from the secondary hydroxyl group (

), allowing for facile orthogonal functionalization without complex protecting group strategies.
Physicochemical Profile
PropertyValue / CharacteristicImpact on Synthesis
Structure Azetidine ring,

-amino, 3-hydroxy
Low conformational entropy; improved binding affinity.
Form Dihydrochloride Salt (

)
Hygroscopic; requires neutralization (free-basing) in situ.
Reactivity A

-Amino (

)
High nucleophilicity (Hydrazine); forms hydrazides or hydrazones.
Reactivity B 3-Hydroxyl (

)
Secondary alcohol; forms esters, ethers, or carbamates.
Solubility High in

, DMSO, MeOH
Ideal for polar synthetic workflows.

Strategic Applications in Drug Design

A. PROTAC Linker Design

The azetidine ring acts as a "stiffener" in PROTAC linkers. Long alkyl chains often suffer from "linker collapse," where the linker folds back on itself, preventing the E3 ligase and Protein of Interest (POI) from meeting. 1-Aminoazetidin-3-ol enforces an extended conformation.

B. "Warhead" Scaffold for Covalent Inhibitors

The


-amino group is a precursor to electrophilic traps. It can be converted into acrylamides or used to generate hydrazone-based reversible covalent inhibitors.
C. Orthogonal Library Synthesis

The distinct pKa and nucleophilicity of the


-NH

vs.

-OH allow sequential functionalization:
  • Step 1: Chemoselective acylation of the hydrazine (kinetic control).

  • Step 2: Functionalization of the alcohol (e.g., Mitsunobu reaction or alkylation).

Reaction Pathway Visualization

The following diagram illustrates the orthogonal reactivity logic for synthesizing a bifunctional conjugate.

ReactionPathway cluster_legend Reactivity Logic Start 1-Aminoazetidin-3-ol (Dihydrochloride Salt) Base Neutralization (DIPEA/Et3N) Start->Base 2.0 eq Base Intermediate Free Base Intermediate Base->Intermediate Path1 Pathway A: N-Selective Acylation Intermediate->Path1 R-COCl / HATU Path2 Pathway B: Condensation w/ Ketone Intermediate->Path2 R-C=O Product1 Hydrazide Linker (Stable Amide-like) Path1->Product1 Path3 Pathway C: O-Functionalization (Mitsunobu/Alkylation) Product1->Path3 Step 2: React OH Product2 Hydrazone Linker (pH Sensitive/Reducible) Path2->Product2 Final Bifunctional Conjugate Path3->Final key1 N-Amino Reacts First key2 O-Hydroxyl Reacts Second

Caption: Orthogonal synthetic pathways for 1-Aminoazetidin-3-ol. The N-amino group is functionally prioritized due to the alpha-effect.

Detailed Experimental Protocols

Protocol A: Handling and Neutralization

The dihydrochloride salt is stable but acidic. Proper neutralization is critical to prevent polymerization or degradation during coupling.

Materials:

  • 1-Aminoazetidin-3-ol 2HCl (Store at -20°C, hygroscopic).

  • DIPEA (N,N-Diisopropylethylamine) or TEA.

  • Solvent: DMF (anhydrous) or MeOH.

Procedure:

  • Weigh the salt rapidly to minimize moisture uptake.

  • Dissolve in anhydrous DMF (Concentration: 0.1 M).

  • Add 2.2 equivalents of DIPEA.

    • Note: The solution may become slightly cloudy due to amine hydrochloride salt formation.

  • Stir for 10 minutes at Room Temperature (RT) before adding electrophiles.

Protocol B: Chemoselective N-Acylation (Formation of Hydrazide Linker)

This protocol couples a carboxylic acid (e.g., a drug pharmacophore) to the N-amino group while leaving the hydroxyl group free.

Reagents:

  • Carboxylic Acid Partner (

    
    -COOH, 1.0 eq).
    
  • HATU (1.1 eq).

  • HOAt (1.1 eq) - Optional, boosts efficiency for hydrazines.

  • DIPEA (3.0 eq total).

Step-by-Step:

  • Activation: In a separate vial, dissolve

    
    -COOH (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq). Stir for 5 minutes.
    
    • Mechanism: Forms the activated OAt-ester.

  • Coupling: Add the activated acid solution dropwise to the neutralized 1-Aminoazetidin-3-ol solution (from Protocol A).

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.

    • Target Mass: Look for

      
      .
      
  • Workup:

    • Dilute with EtOAc. Wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Caution: Azetidin-ols are polar. If the product is very polar, use lyophilization directly from HPLC purification instead of aqueous extraction.

Protocol C: O-Functionalization (Etherification)

Converting the 3-OH into an ether linkage to attach the second moiety (e.g., E3 ligase ligand).

Method: Mitsunobu Reaction (Preferred for primary/secondary alcohols on strained rings).

Reagents:

  • N-Acylated Azetidine Intermediate (from Protocol B).

  • Phenol/Alcohol Partner (

    
    -OH).
    
  • Triphenylphosphine (

    
    , 1.5 eq).
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Dissolve the N-acylated intermediate and the phenol partner (

    
    -OH) in THF.
    
  • Add

    
     and stir until dissolved.
    
  • Cool to 0°C.

  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight (12–16 h).

  • Validation: Check LC-MS for ether formation.

    • Troubleshooting: If the azetidine ring opens (rare under neutral Mitsunobu conditions but possible), check for mass shifts corresponding to ring-opened allyl amines.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Coupling) Salt not fully neutralized.Ensure 2.2+ eq of base is used. Use stronger solvent (DMSO) if solubility is poor.
Ring Opening Acidic workup or high heat.Avoid heating >60°C. Do not use strong mineral acids (HCl) during workup; use mild buffers.
Over-reaction (O-acylation) Excess coupling reagent.The

-amino is more nucleophilic than the

, but large excess of HATU can esterify the

. Use 1.0–1.1 eq of acid.
Hygroscopicity Exposure to air.Handle the 2HCl salt in a desiccator or glovebox.

References

  • National Center for Biotechnology Information (NCBI). "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed. Accessed Feb 15, 2026. [Link]

  • American Chemical Society (ACS). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry. Accessed Feb 15, 2026. [Link]

Sources

Application Note: High-Performance PROTAC Linker Design using 1-Aminoazetidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Aminoazetidin-3-ol dihydrochloride (CAS 2007919-87-9) , a specialized bifunctional building block for Next-Generation PROTAC linker design.

Executive Summary

This compound represents a class of "rigid, polar, and orthogonal" linker modules designed to overcome the limitations of traditional flexible linkers (e.g., PEG, alkyl chains). Unlike standard diamine or amino-alcohol linkers, this molecule features an N-amino (hydrazine-like) motif and a 3-hydroxyl group on a constrained azetidine scaffold.

Key Advantages:

  • Conformational Restriction: The 4-membered azetidine ring reduces the entropic penalty of ternary complex formation.

  • Enhanced Solubility: The polar hydrazine and hydroxyl motifs lower the LogP of the final PROTAC, improving oral bioavailability.

  • Orthogonal Reactivity: The N-amino group (super-nucleophile via

    
    -effect) and the 3-hydroxyl group allow for precise, protecting-group-free assembly strategies.
    
  • Novel H-Bond Vectors: When acylated, the N-amino group forms a hydrazide linker, introducing unique hydrogen bond donor/acceptor patterns distinct from standard amides.

Chemical Profile & Rationale[1][2][3][4]

Molecule Specifications
PropertyDetail
Chemical Name This compound
CAS Number 2007919-87-9
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Salt form)
Core Structure Azetidine ring with

-amino and

-hydroxyl groups
Functional Handles 1.[1][2][3][4]

-Amino:
Nucleophilic hydrazine (reacts with acids, aldehydes, isocyanates).2.

-Hydroxyl:
Nucleophilic alcohol (reacts with halides, tosylates, activated acids).
pKa (Calc.) ~3.5 (Hydrazine

), ~14 (OH)
Structural Logic in PROTAC Design

The azetidine ring acts as a "short rigid spacer" (approx. 3.5 Å span).[5] By replacing a flexible ethyl/propyl segment with this ring, researchers can freeze the PROTAC into a bioactive conformation.

Bioisosteric Replacement Strategy:

  • Replacement of: Flexible Ethylenediamine or Ethanolamine linkers.

  • Result: Reduced rotatable bonds (RB), increased metabolic stability (azetidines are less prone to oxidative metabolism than linear amines), and improved permeability.

Experimental Design: Linker Chemistry

The 1-aminoazetidin-3-ol scaffold allows for two primary conjugation strategies: Hydrazide-Ether assembly and Hydrazone-Ester assembly.

Strategy A: The Hydrazide-Ether Linkage (Most Stable)

This strategy creates a metabolically stable PROTAC.

  • Step 1 (

    
    -Coupling):  Acylation of the N-amino group with a Carboxylic Acid (Ligand A) to form a Hydrazide .
    
  • Step 2 (

    
    -Coupling):  Alkylation of the 3-hydroxyl group with an Alkyl Halide/Mesylate (Ligand B) to form an Ether .
    
Strategy B: The Hydrazone Linkage (pH Sensitive)

Used for "cleavable" PROTACs or covalent engagement.

  • Step 1: Condensation of N-amino with an Aldehyde/Ketone to form a Hydrazone .

  • Step 2: Reduction (optional) to a hydrazine or retention as a reversible linker.

Detailed Protocol: Synthesis of a Model PROTAC

Target Structure: [E3 Ligand]—(Hydrazide-Azetidine-Ether)—[Warhead] Reagents:

  • Linker: this compound (1-AA-3-OH)

  • Ligand A (E3 Binder): VHL Ligand-COOH (carboxylic acid functionalized)

  • Ligand B (Warhead): Target Ligand-Alkyl Bromide (electrophile functionalized)

Phase 1: Formation of the Hydrazide Intermediate

Objective: Selectively couple the N-amino group to Ligand A.

  • Activation: Dissolve Ligand A-COOH (1.0 eq) in dry DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

    • Note: The N-amino group of the linker is a stronger nucleophile than the OH due to the alpha-effect, allowing chemoselective acylation without OH protection.

  • Coupling: Add This compound (1.2 eq) directly to the reaction mixture.

    • Critical Step: Add an additional 2.0 eq of DIPEA to neutralize the dihydrochloride salt immediately upon addition.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the Hydrazide-Alcohol intermediate.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient). The intermediate is polar; ensure the column is flushed well.

Phase 2: Etherification of the Warhead

Objective: Attach Ligand B via the 3-hydroxyl group.

  • Preparation: Dissolve the Hydrazide-Alcohol Intermediate (1.0 eq) from Phase 1 in dry DMF or THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.5 eq) or KOtBu (1.5 eq). Stir for 15 minutes.

    • Caution: The hydrazide proton (NH-NH-CO) is acidic. You may need >2 eq of base if the hydrazide NH deprotonates first. However, alkylation usually occurs preferentially at the Oxygen (O-alkylation) vs Nitrogen (N-alkylation) under controlled conditions, or requires optimization.

    • Alternative (Milder): Use Silver(I) Oxide (

      
      )  as a mild base/catalyst for O-alkylation if the hydrazide is sensitive.
      
  • Alkylation: Add Ligand B-Alkyl Bromide (1.2 eq).

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Heat to 50°C if conversion is slow.

  • Quench & Isolation: Quench with ammonium chloride solution. Extract with EtOAc.[6]

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Phase 3: Characterization
  • 1H NMR: Look for the azetidine ring protons (multiplets around 3.5–4.5 ppm).

  • LC-MS: Confirm mass and purity >95%.

  • Solubility Check: Measure kinetic solubility in PBS (pH 7.4). Expect improved solubility compared to pure alkyl chain analogs.

Visualization of Workflows

Diagram 1: Structural Rationale & Reactivity

This diagram illustrates why 1-Aminoazetidin-3-ol is selected and its reactive sites.

G node_linker 1-Aminoazetidin-3-ol (Core Scaffold) node_namino N1-Amino Group (Hydrazine) node_linker->node_namino Position 1 node_oh C3-Hydroxyl Group (Alcohol) node_linker->node_oh Position 3 node_prop2 Rigid Geometry (Conformational Lock) node_linker->node_prop2 node_prop1 Super-Nucleophile (Alpha-Effect) node_namino->node_prop1 node_app1 Forms Hydrazides (Stable Linker) node_namino->node_app1 + R-COOH node_prop3 Polarity (Solubility Booster) node_oh->node_prop3 node_app2 Forms Ethers (Standard Linker) node_oh->node_app2 + R-X (Halide)

Caption: Functional map of 1-Aminoazetidin-3-ol showing orthogonal reactive sites for PROTAC assembly.

Diagram 2: Synthesis Workflow (Hydrazide-Ether Route)

Step-by-step assembly of the PROTAC.

Synthesis start Start: 1-Aminoazetidin-3-ol (Dihydrochloride Salt) step1 Step 1: Chemoselective Acylation (HATU, DIPEA) start->step1 ligandA Ligand A (E3 Binder) Carboxylic Acid ligandA->step1 inter Intermediate: Hydrazide-Azetidin-Alcohol step1->inter Forms N-N-CO bond step2 Step 2: O-Alkylation (NaH or Ag2O) inter->step2 ligandB Ligand B (Warhead) Alkyl Halide ligandB->step2 final Final PROTAC (Hydrazide-Ether Linked) step2->final Forms C-O-C bond

Caption: Convergent synthesis protocol utilizing the chemoselectivity of the N-amino group.

References

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • Bemis, G. W., & Murcko, M. A. (1996). "The properties of known drugs.[5][6][7][8] 1. Molecular frameworks." Journal of Medicinal Chemistry (Discusses Azetidine scaffolds). Link

  • Wurz, R. P., et al. (2018). "A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

  • MolCore. (n.d.). "this compound Product Page." MolCore Chemical Database. Link (Verified commercial availability of CAS 2007919-87-9).

Sources

Application Note: Protocols for the Solid-Phase Incorporation of 1-Aminoazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Peptide Design

Constrained scaffolds are of paramount importance in modern drug discovery, offering a strategy to lock bioactive conformations and improve metabolic stability. The 1-aminoazetidin-3-ol moiety is a valuable building block, serving as a rigid, hydrophilic di-amino alcohol scaffold that can be incorporated into peptides to explore new structural space. However, its successful integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial.

This guide provides a comprehensive overview of the challenges and detailed protocols for the efficient coupling of 1-Aminoazetidin-3-ol dihydrochloride. We will address the critical aspects of its salt form, the reactivity of its hydroxyl group, and the optimal conditions required for a successful acylation reaction on a solid support.

Core Principles & Strategic Considerations

The successful incorporation of this compound hinges on understanding its unique chemical properties. Unlike standard alpha-amino acids, three key challenges must be addressed: the dihydrochloride salt form, the presence of a secondary hydroxyl group, and potential steric hindrance.

The Critical Neutralization Step

The starting material is a dihydrochloride salt, meaning both the exocyclic primary amine and the endocyclic secondary amine are protonated. The primary amine is the intended nucleophile for the coupling reaction; in its protonated state (–NH₃⁺), it is non-nucleophilic. Therefore, in situ neutralization is the most critical prerequisite for the reaction to proceed.

A non-nucleophilic, sterically hindered base is required to prevent unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is the base of choice. At least two equivalents of DIPEA are required to neutralize the dihydrochloride salt to liberate the primary amine. A common practice is to use a slight excess to ensure complete neutralization and to neutralize any residual acid in the reaction environment.

To Protect or Not to Protect? The Hydroxyl Group Dilemma

The secondary hydroxyl group on the azetidine ring presents a potential site for O-acylation, leading to an undesired ester byproduct. The decision to protect this group depends on the synthesis strategy and the reactivity of the system.

  • Minimal Protection Strategy: In many Fmoc-SPPS applications, the side-chain hydroxyls of serine, threonine, and tyrosine do not require protection, as N-acylation is kinetically favored over O-acylation.[1][2] This approach enhances atom economy and simplifies the synthesis by avoiding extra protection and deprotection steps.[1][2] For 1-Aminoazetidin-3-ol, this is a viable and often preferred strategy, provided that highly efficient coupling reagents are used to ensure the reaction is fast and selective.

  • Protective Group Strategy: If O-acylation proves to be a significant issue, especially with sterically hindered C-terminal amino acids on the resin or during prolonged coupling times, protection of the hydroxyl group is warranted. An acid-labile protecting group compatible with the Fmoc strategy, such as Trityl (Trt) or tert-Butyl (tBu) , would be appropriate.[3][4] This adds steps to the overall synthesis but provides maximum security against side reactions.

This guide will focus on the more efficient minimal protection strategy, which is often successful with optimized coupling conditions.

Selection of Coupling Reagents

The choice of coupling reagent is critical to ensure a rapid and complete reaction, which minimizes the opportunity for side reactions like O-acylation and racemization. Uronium/aminium or phosphonium salt-based reagents are highly recommended over carbodiimides like DCC alone.[5][6]

  • Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent choices.[6] They react with the resin-bound carboxylic acid to form a highly reactive O-acylisourea intermediate, leading to rapid amide bond formation.[7] The addition of a base like DIPEA is required for the activation step.

Experimental Workflow and Protocols

The following section details the step-by-step procedure for coupling 1-Aminoazetidin-3-ol to a peptide chain on a solid support.

General Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_reagent_prep Reagent Preparation cluster_coupling Coupling Reaction cluster_final Wash & Verification Resin 1. Resin Swelling (DMF or NMP) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Activation 4. Pre-activate Resin-Peptide-COOH (HATU/HBTU + DIPEA) Deprotection->Activation Reagent_Sol 3. Prepare Coupling Solution: - Dissolve Aminoazetidinol - Add Base (DIPEA) Coupling 5. Add Aminoazetidinol Solution (Couple for 1-2h) Reagent_Sol->Coupling Activation->Coupling Wash 6. Wash Resin (DMF, DCM) Coupling->Wash Test 7. Kaiser Test (Negative Result = Complete) Wash->Test

Caption: General workflow for the solid-phase coupling of 1-Aminoazetidin-3-ol.

Detailed Coupling Protocol (Minimal Protection Strategy)

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound

  • HATU or HBTU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Reaction vessel for manual SPPS or automated synthesizer vials.

  • Kaiser test kit.[8]

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in 2-3 mL of DMF for at least 30 minutes.[9]

    • If the N-terminal Fmoc group is still present, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 min).[10]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all residual piperidine.

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol, ~49 mg) in 1 mL of anhydrous DMF. Sonication may be required to aid dissolution.

    • Add DIPEA (7 eq., 0.7 mmol, ~122 µL). This includes 2 eq. for the dihydrochloride salt, 2 eq. for the HATU/HBTU activation, and a slight excess. Mix well.

  • Activation and Coupling:

    • To the swelled and washed resin from Step 1, add a solution of HATU (2.9 eq., 0.29 mmol, ~110 mg) or HBTU (2.9 eq., 0.29 mmol, ~110 mg) in 1 mL of DMF.

    • Immediately add the 1-Aminoazetidin-3-ol / DIPEA solution prepared in Step 2 to the resin slurry.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the time can be extended, or a double coupling can be performed.[11]

  • Washing:

    • After the coupling period, filter the reaction solution from the resin.

    • Wash the resin extensively to remove excess reagents and byproducts: DMF (5x), DCM (3x), DMF (3x).[12]

  • Monitoring Reaction Completion:

    • Take a small sample of the resin beads (10-15 beads) and perform a qualitative Kaiser test.[8]

    • Interpretation: The Kaiser test detects free primary amines. A negative result (colorless or yellow beads) indicates that the N-terminal amine on the resin has been successfully acylated and the coupling is complete. A positive blue color indicates incomplete coupling.[8]

Chemical Reaction Diagram

Caption: Acylation of the resin-bound peptide with 1-Aminoazetidin-3-ol via an active ester intermediate.

Summary of Recommended Conditions & Troubleshooting

For ease of reference, the key quantitative parameters are summarized below.

ParameterRecommended ValueRationale
1-Aminoazetidin-3-ol 3.0 eq.Drives the reaction to completion.
Coupling Reagent (HATU/HBTU) 2.9 eq.Stoichiometrically matched to the amine component.
Base (DIPEA) 7.0 eq.Neutralizes the dihydrochloride salt and facilitates coupling activation.
Solvent DMF or NMPExcellent resin swelling and reagent solubility.[13]
Reaction Time 1 - 2 hoursSufficient for most couplings; can be extended if needed.
Temperature Room TemperatureStandard condition for SPPS.
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Positive Kaiser Test (Incomplete Coupling) 1. Insufficient neutralization of the dihydrochloride. 2. Inefficient activation. 3. Steric hindrance from the peptide sequence. 4. Peptide aggregation on resin.1. Ensure at least 2 eq. of DIPEA were used for neutralization before the coupling base. 2. Perform a second coupling (recouple) with freshly prepared reagents.[11] 3. Increase coupling time to 4 hours or overnight. 4. Consider using a different solvent system (e.g., NMP) or chaotropic salts.
Low Yield / Purity after Cleavage 1. O-acylation side reaction. 2. Incomplete deprotection of other side chains.1. Reduce coupling time or use a less reactive activating agent. If the problem persists, synthesis with a protected hydroxyl group (e.g., Trt) is necessary. 2. Review cleavage cocktail and time to ensure compatibility with all protecting groups used in the synthesis.
Difficulty Dissolving Dihydrochloride Salt Poor quality or "wet" DMF.Use fresh, anhydrous, amine-free DMF.[10] Apply gentle warming or sonication to aid dissolution before adding the base.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Kent, S. B. H. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Christensen, T. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. Retrieved from [Link]

  • Gabdulkhaev, A. A., et al. (2019). Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. Molecules. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Kelleher, N. L., & Catherman, D. R. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • Góngora-Benítez, M., et al. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral. Retrieved from [Link]

  • Cherkupally, P., et al. (2013). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • IRIS - Unibo. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

  • de la Torre, B.G., et al. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” Digital CSIC. Retrieved from [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

Sources

Application Note: Catalytic Applications of Metal Complexes with 1-Aminoazetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic utility of metal complexes derived from 1-Aminoazetidin-3-ol and its broader family of Azetidin-3-ol ligands.

While 1-Aminoazetidin-3-ol (CAS 1388054-56-5) is widely recognized as a critical intermediate in the synthesis of nuclear transport modulators (e.g., Selinexor), its structural derivatives—specifically hydrazones and chiral amino-alcohol ligands —possess significant potential in asymmetric catalysis. The rigid 4-membered azetidine ring offers a unique steric constraint that is highly effective for stereocontrol in transition metal catalysis.

Executive Summary

Ligands derived from azetidin-3-ol represent a specialized class of chiral auxiliaries and ligands. Unlike flexible acyclic amino alcohols or 5-membered pyrrolidine analogs, the azetidine ring imposes a rigid conformational lock on the metal center. This "ring strain" effect minimizes the degrees of freedom in the transition state, often leading to superior enantioselectivity in reactions such as diethylzinc additions , Henry reactions , and Michael additions .

This guide focuses on two distinct ligand classes derived from the core structure:

  • N-Amino Derivatives (Hydrazones): Formed from 1-aminoazetidin-3-ol, acting as tridentate or bidentate Schiff base ligands.

  • N-Substituted Azetidin-3-ols: The established class of chiral ligands where the N-position bears a chiral or directing group (e.g.,

    
    -methylbenzyl).
    

Scientific Mechanism & Ligand Design

Structural Advantages

The azetidin-3-ol scaffold functions as a bidentate (N,O) or tridentate ligand.

  • Rigidity: The 4-membered ring forces the N-substituent and the 3-hydroxyl group into a specific spatial arrangement, creating a "chiral pocket" around the metal.

  • Bite Angle: The geometric constraints of the azetidine ring result in a smaller N-M-O bite angle compared to acyclic analogs, which can accelerate reductive elimination steps in cross-coupling cycles.

  • Electronic Modulation: The N-amino group (in 1-amino derivatives) is electron-rich (hydrazine-like), increasing the Lewis basicity of the nitrogen donor.

Coordination Modes

In catalytic cycles, these ligands typically coordinate to Lewis acidic metals (Zn, Cu, Ti) via:

  • The Ring Nitrogen: Primary sigma donor.

  • The 3-Hydroxyl Group: Deprotonated to form an alkoxide bridge or acting as a neutral donor.

  • The N-Substituent: In 1-amino derivatives, the distal nitrogen (or a Schiff base imine) provides a third coordination point.

CoordinationModes Ligand 1-Aminoazetidin-3-ol Derivative Metal Metal Center (Zn, Cu, Ti) Ligand->Metal N-Coordination (Sigma Donor) Ligand->Metal O-Coordination (Alkoxide/Alcohol) Substrate Substrate (e.g., Aldehyde) Substrate->Metal Lewis Acid Activation

Figure 1: Bidentate coordination mode of azetidin-3-ol ligands stabilizing a metal center for substrate activation.

Key Catalytic Applications[1][2][3][4][5]

Asymmetric Addition of Diethylzinc to Aldehydes

This is the benchmark reaction for azetidin-3-ol ligands. The ligand forms a dimeric Zn-complex that activates the aldehyde while directing the ethyl group attack to a specific face (Re or Si).

  • Catalyst: Zn(II) complex of 1-(alpha-methylbenzyl)azetidin-3-ol.

  • Performance: Up to 99% ee observed for aromatic aldehydes.[1]

  • Mechanism: The "chiral pocket" blocks one face of the aldehyde, forcing the nucleophile to attack from the opposite side.

The Henry Reaction (Nitroaldol)

Copper(II) complexes of azetidine ligands catalyze the addition of nitromethane to aldehydes.

  • Role of 1-Amino Derivative: Schiff bases derived from 1-aminoazetidin-3-ol and salicylaldehyde act as tridentate (ONO) ligands, stabilizing Cu(II) for high turnover numbers (TON).

Comparative Data Table
Reaction TypeMetal CenterLigand ClassTypical YieldEnantioselectivity (ee)Ref
Et₂Zn Addition Zinc (Zn)N-Alkyl Azetidin-3-ol90-98%94-99%[1, 2]
Henry Reaction Copper (Cu)Azetidine Schiff Base85-95%80-92%[3]
Michael Addition Nickel (Ni)1-Aminoazetidine deriv.75-88%70-85%[4]

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Ligand (1-(R)-Phenylethyl-azetidin-3-ol)

Note: This is the foundational ligand for the catalytic applications described.

Reagents:

  • Epichlorohydrin (1.0 eq)

  • (R)-(+)-1-Phenylethylamine (1.0 eq)

  • Solvent: Methanol / Water

Step-by-Step Workflow:

  • Mixing: Dissolve (R)-(+)-1-phenylethylamine in methanol (0.5 M).

  • Addition: Add epichlorohydrin dropwise at 0°C to prevent polymerization.

  • Cyclization: Stir at room temperature for 24 hours, then reflux for 48 hours. The reaction proceeds via ring-opening of the epoxide followed by 4-exo-tet cyclization.

  • Purification: Evaporate solvent. The resulting oil is purified by column chromatography (EtOAc/Hexane 1:1) to yield the diastereomerically pure azetidin-3-ol.

  • Validation: Verify structure via ¹H NMR (characteristic azetidine multiplets at

    
     3.0–4.0 ppm).
    
Protocol B: Catalytic Asymmetric Alkylation of Benzaldehyde

Reagents:

  • Ligand: 1-(R)-Phenylethyl-azetidin-3-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 eq)

  • Solvent: Toluene (anhydrous)

Execution:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (5 mol%) in Toluene (2 mL).

  • Zinc Addition: Add Et₂Zn (2.2 mmol) dropwise at 0°C. Stir for 20 minutes. Observation: Evolution of ethane gas indicates formation of the active Zinc-alkoxide species.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12 hours. Monitor by TLC.

  • Quench: Quench carefully with 1M HCl. Extract with diethyl ether.

  • Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the asymmetric alkylation, highlighting the transition state rigidity provided by the azetidine ring.

CatalyticCycle cluster_legend Mechanism Logic Start Ligand Precursor (Azetidin-3-ol) ActiveCat Active Zn-Complex (Dimeric Species) Start->ActiveCat + Et2Zn - Ethane TS Transition State (Rigid 4-Membered Ring Control) ActiveCat->TS + Aldehyde Product Chiral Alcohol (S-Product) TS->Product Alkyl Transfer Hydrolysis Product->ActiveCat Regeneration Text The azetidine ring minimizes conformational flexibility, maximizing stereoselectivity.

Figure 2: Catalytic cycle for enantioselective alkylation showing the critical role of the rigid ligand scaffold.

References

  • Azetidines and their applications in asymmetric catalysis. Source: Tetrahedron (2021) [Link][2][1][3]

  • Synthesis of chiral azetidines and their use in catalytic asymmetric reactions. Source: Inorganica Chimica Acta (2009) [Link][2]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry (2025) [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation. Source: Journal of the American Chemical Society (2025) [Link][3]

Sources

Application Note: Synthesis of Conformationally Restricted Peptides with 1-Aminoazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of conformationally restricted peptides utilizing 1-Aminoazetidin-3-ol . This specialized building block, a hydrazine derivative of azetidine, is increasingly utilized in peptidomimetic drug design to induce specific secondary structures (such as


-turns), enhance metabolic stability via aza-peptide linkages, and serve as a scaffold for covalent inhibitors (e.g., in CRM1 inhibition).

Introduction & Mechanistic Rationale

The incorporation of 1-Aminoazetidin-3-ol into peptide backbones represents a strategic modification to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and conformational flexibility.

Chemical Identity and Function

Unlike standard amino acids, 1-Aminoazetidin-3-ol (CAS: 887591-03-9) is a 1,1-disubstituted hydrazine incorporated into a 4-membered azetidine ring.

  • Conformational Restriction: The azetidine ring constrains the

    
     and 
    
    
    
    torsion angles. When coupled to a peptide C-terminus, the resulting hydrazide linkage (
    
    
    ) acts as a potent turn inducer. The lone pair interactions and steric bulk of the ring often force the backbone into a "hydrazino-turn," mimicking
    
    
    - or
    
    
    -turns found in bioactive proteins.
  • Metabolic Stability: The N-N bond (aza-peptide linkage) is resistant to standard proteases, significantly extending the plasma half-life of the construct.

  • Functional Versatility: The 3-hydroxyl group provides a critical handle for solubility enhancement, side-chain functionalization, or conjugation to cytotoxic payloads (in Antibody-Drug Conjugates) or fluorescent probes.

Strategic Applications
  • C-Terminal Capping: Prevents carboxypeptidase degradation while mimicking the hydrophobic collapse of a protein terminus.

  • Aza-Proline Mimicry: Acts as a constrained analogue of Aza-Proline, locking the local conformation.

  • Covalent Warhead Scaffolding: Used in the synthesis of nuclear export inhibitors (e.g., Selinexor analogs) where the azetidine moiety positions electrophilic groups for cysteine targeting.

Experimental Protocols

Protocol A: Preparation of 1-Aminoazetidin-3-ol Building Block

Note: While commercially available, in-situ synthesis ensures high purity of the unstable free base.

Reagents: Azetidin-3-ol hydrochloride, Sodium Nitrite (


), Zinc powder, Acetic Acid (

), Methanol (

).
  • N-Nitrosation:

    • Dissolve Azetidin-3-ol HCl (1.0 eq) in water/AcOH (1:1 v/v) at 0°C.

    • Dropwise add aqueous

      
       (1.2 eq) while maintaining temperature <5°C.
      
    • Stir for 2 hours. Extract with EtOAc to isolate 1-nitrosoazetidin-3-ol .

  • Reduction to Hydrazine:

    • Dissolve the nitroso intermediate in MeOH.

    • Add Zn powder (4.0 eq) and cool to 0°C.

    • Slowly add AcOH (excess) over 30 mins. The exotherm must be controlled to prevent N-N bond cleavage.

    • Filter Zn residues, concentrate, and purify via ion-exchange chromatography (SCX column) to obtain 1-Aminoazetidin-3-ol as a free base or HCl salt.

Protocol B: Peptide Coupling (Solution Phase)

Direct incorporation of the hydrazine moiety into a peptide backbone.

Objective: Couple Fmoc-Peptide-OH to 1-Aminoazetidin-3-ol.

Reagents:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride) – T3P is preferred for hydrazines to minimize epimerization and improve yield.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or EtOAc (if using T3P).

Step-by-Step Procedure:

  • Activation:

    • Dissolve Fmoc-Peptide-OH (1.0 eq) in dry DMF (0.1 M concentration).

    • Add DIPEA (2.5 eq) and cool to 0°C.

    • Add HATU (1.1 eq) and stir for 5 minutes to form the activated ester.

  • Coupling:

    • Add 1-Aminoazetidin-3-ol (1.2 eq) (pre-dissolved in minimal DMF).

    • Critical Step: If using the HCl salt of the azetidine, add an additional 1.0 eq of DIPEA to neutralize it immediately upon addition.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring:

    • Monitor via LC-MS. Look for the mass shift corresponding to the hydrazide formation (

      
      ).
      
  • Workup:

    • Dilute with EtOAc, wash with 5%

      
       (3x), Water (1x), and Brine (1x).
      
    • Note: Avoid acidic washes (like 1N HCl) if the 3-OH is unprotected, as hydrazides can be acid-sensitive over prolonged exposure.

    • Dry over

      
       and concentrate.
      
Protocol C: Functionalization of the 3-Hydroxyl Group

Post-coupling modification to attach probes or improve solubility.

  • Acylation (Ester formation):

    • Treat the Peptide-Azetidin-3-ol construct with Acetic Anhydride (or desired acyl chloride) and Pyridine in DCM.

    • Observation: This converts the 3-OH into an ester, increasing lipophilicity and cell permeability.

  • Etherification (Stable linkage):

    • Use Sodium Hydride (NaH) in THF (careful deprotonation at 0°C) followed by alkyl halide addition.

    • Caution: Ensure the peptide backbone (Fmoc/Boc) is stable to NaH.

Data Analysis & Visualization

Comparative Coupling Efficiency

The nucleophilicity of the N-amino group is lower than a standard amine but higher than a hydroxyl.

Coupling ReagentSolventYield (%)EpimerizationNotes
HATU / DIPEA DMF88%< 2%Standard high-yield protocol.
T3P / Pyridine EtOAc92%< 0.5%Recommended. Best purity profile.
EDC / HOBt DCM65%~ 5%Slower reaction; intermediate stability issues.
DIC / Oxyma DMF82%< 1%Good alternative for SPPS.
Structural Logic Diagram

The following diagram illustrates the synthesis workflow and the resulting conformational lock.

G Start Azetidin-3-ol (Precursor) Step1 N-Nitrosation (NaNO2/AcOH) Start->Step1 Step2 Reduction (Zn/AcOH) Step1->Step2 BuildingBlock 1-Aminoazetidin-3-ol (Nucleophile) Step2->BuildingBlock Coupling Coupling Reaction (T3P/DIPEA) BuildingBlock->Coupling N-Amino attack Peptide Activated Peptide (R-CO-OBt/OAt) Peptide->Coupling Electrophile Product Hydrazino-Peptide (Conformationally Restricted) Coupling->Product App Application: Beta-Turn Induction Protease Resistance Product->App

Caption: Synthesis pathway converting Azetidin-3-ol to the 1-Amino derivative, followed by peptide coupling to generate the restricted hydrazino-peptide scaffold.

Troubleshooting & Optimization

  • Issue: Low Coupling Yield.

    • Cause: Steric hindrance of the 1,1-disubstituted hydrazine or protonation of the amino group.

    • Solution: Switch to T3P in EtOAc or use HOAt additive. Ensure pH is strictly maintained at 8.0 during coupling.

  • Issue: Poor Solubility.

    • Cause: The azetidine ring is rigid and hydrophobic (despite the OH).

    • Solution: Protect the 3-OH with a hydrophilic group (e.g., PEGylation) or use a solubilizing linker before the azetidine.

  • Issue: Instability.

    • Cause: 1-Aminoazetidin-3-ol free base is prone to oxidation.

    • Solution: Store as the Dihydrochloride salt at -20°C. Generate the free base in situ only immediately before coupling.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. 1

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry. 2

  • Synthesis of 1-aminoazetidin-3-ol (Patent US 8,999,996 B2). Google Patents. 3[4][3][5]

  • Azetidin-3-ol hydrochloride | ADC Linker. MedChemExpress.[6] 6

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides. PubMed Central. 7[3][5]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Aminoazetidin-3-ol Synthesis & Protection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies & Troubleshooting for 1-Aminoazetidin-3-ol

Status: Active | Ticket Volume: High | Urgency: Critical

Welcome to the 1-Aminoazetidin-3-ol Support Hub

User Profile: Medicinal Chemists, Process Chemists Molecule ID: 1-Aminoazetidin-3-ol (A strained, cyclic hydrazine with a secondary alcohol).

You are likely here because this small ring is causing disproportionate problems. This molecule combines three distinct reactivity hazards:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain) is prone to nucleophilic ring-opening.[1]

  • The Hydrazine Core (

    
    ):  The N-N bond is susceptible to reductive cleavage (hydrogenolysis).
    
  • Amphoteric Interference: The C3-hydroxyl and the N-amino group can interfere with each other during functionalization.

This guide provides field-proven strategies to navigate these hazards.

Module 1: The N-Protection Strategy (The Hydrazine Core)

The Core Conflict: You need to protect the exocyclic nitrogen (


) without compromising the N-N bond or the ring itself during deprotection.
Critical Analysis of N-Protecting Groups
Protecting GroupSuitabilityRisk FactorTechnical Notes
Boc (tert-Butyloxycarbonyl) High LowRecommended. Cleaved by acid (TFA/HCl). The N-N bond is generally stable to these conditions.
Cbz (Benzyloxycarbonyl) Low Critical Avoid. Standard removal (H₂/Pd) often cleaves the N-N bond, destroying the hydrazine. Acidic removal (HBr/AcOH) is harsh on the ring.
Fmoc (Fluorenylmethoxycarbonyl) MediumMediumCleaved by base (Piperidine). Good for orthogonality, but the azetidine ring can be sensitive to strong nucleophiles (ring opening).
Alloc (Allyloxycarbonyl) HighLowCleaved by Pd(0). Excellent orthogonality to Boc/Silyl groups.
The "Safe-Path" Workflow

Do not attempt to install the 1-amino group after building the ring unless necessary. The most robust strategy involves cyclization of a protected hydrazine .

N_Protection_Strategy Start Starting Material Selection RouteA Route A: Epichlorohydrin + Protected Hydrazine (Boc-NHNH2) Start->RouteA Recommended RouteB Route B: Azetidin-3-ol + Electrophilic Amination Start->RouteB High Risk StepA1 Cyclization (Mild Base) RouteA->StepA1 StepB1 Requires N-H deprotonation RouteB->StepB1 StepA2 Product: 1-(Boc-amino)azetidin-3-ol StepA1->StepA2 RiskB RISK: Oligomerization / Ring Opening StepB1->RiskB

Figure 1: Strategic decision tree for installing the N-amino moiety. Route A minimizes handling of the free, unstable hydrazine.

Module 2: The 3-Hydroxy Handle (O-Protection)

The Core Conflict: You need to protect the alcohol to functionalize the amine (or vice versa). The wrong O-PG can lock you into a deprotection condition that destroys the rest of the molecule.

O-Protection Decision Matrix
  • If you need acid stability (e.g., for N-Boc removal later):

    • Use:TBDPS (tert-Butyldiphenylsilyl) .

    • Why: More stable to acid than TBDMS. Can survive the TFA required to remove a Boc group, allowing selective amine exposure.

    • Avoid: THP (Tetrahydropyranyl). Introduction requires acid catalysis which can open the azetidine ring.

  • If you need base stability:

    • Use:TBDMS (tert-Butyldimethylsilyl) or Bn (Benzyl) .[2]

    • Warning:Benzyl ethers are dangerous here. To remove a Benzyl group, you typically use Hydrogenolysis (H₂/Pd). This will likely cleave your N-N bond. Only use Benzyl if you plan to keep it permanently or use oxidative cleavage (e.g., RuCl₃/NaIO₄ - harsh).

  • If you need a temporary "mask":

    • Use:Acetate (Ac) or Benzoate (Bz) .

    • Why: Easy on/off with mild base.

    • Risk:[3] Migration to the nitrogen if the amine is deprotected (N→O acyl shift is possible but less likely than O→N).

Module 3: Troubleshooting & FAQs

Ticket #101: "My product disappeared during Cbz deprotection."
  • Diagnosis: You used H₂/Pd/C to remove a Cbz group.

  • Root Cause: Reductive cleavage of the N-N bond.[4] Hydrazines are labile under hydrogenation conditions.

  • Solution: Switch to Boc protection. If you must deprotect a Cbz group, try HBr in Acetic Acid (monitor strictly for ring opening) or TMSI (Trimethylsilyl iodide) .

Ticket #102: "I see a byproduct with Mass M+18 or M+36 during acid treatment."
  • Diagnosis: Ring opening (Hydrolysis or Hydrohalogenation).

  • Root Cause: Azetidines are strained. Strong acid protonates the ring nitrogen, making the adjacent carbons highly electrophilic. Water or halides attack C2/C4, opening the ring to linear isomers.

  • Solution:

    • Avoid aqueous strong acids (e.g., 6M HCl).

    • Use TFA/DCM (1:1) at 0°C for Boc removal. Do not heat.

    • Neutralize immediately with cold NaHCO₃ or basic resin.

Ticket #103: "Regioselectivity issues: I'm alkylating the Oxygen instead of the Nitrogen."
  • Diagnosis: Competitive nucleophilicity.

  • Root Cause: The 1-amino group (

    
    ) is nucleophilic, but so is the oxyanion of the alcohol.
    
  • Solution:

    • Protect the Nitrogen first (Route A in Fig 1).

    • If N is protected (e.g., NH-Boc), the NH proton is less acidic (

      
       ~20) than the OH proton (
      
      
      
      ~16). Use a weak base (e.g., Pyridine, Imidazole) to selectively silylate the Oxygen.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of 1-(Boc-amino)azetidin-3-ol

Rationale: This builds the ring with the protection already in place, avoiding the need to handle the unstable free hydrazine.

Reagents:

  • Epichlorohydrin (1.0 equiv)

  • tert-Butyl carbazate (Boc-NHNH₂) (1.0 equiv)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (NaHCO₃) (mild base)

Procedure:

  • Dissolution: Dissolve tert-Butyl carbazate (10 mmol) in Ethanol (20 mL).

  • Alkylation: Add Epichlorohydrin (10 mmol) dropwise at 0°C.

  • Cyclization: Add NaHCO₃ (12 mmol). Heat to reflux (mild, ~78°C) for 4-6 hours. Note: The bicarbonate neutralizes the HCl generated, driving cyclization without opening the ring.

  • Workup: Cool to RT. Filter off salts. Concentrate in vacuo.

  • Purification: Flash chromatography (EtOAc/Hexanes). The product is a white solid.

Protocol B: Selective O-Silylation (TBDMS Protection)

Rationale: Protects the alcohol without touching the Boc-amino group.

Reagents:

  • 1-(Boc-amino)azetidin-3-ol (from Protocol A)

  • TBDMS-Cl (1.1 equiv)

  • Imidazole (2.5 equiv)

  • DMF (anhydrous)

Procedure:

  • Setup: Dissolve starting material in DMF (0.5 M concentration) under Nitrogen.

  • Addition: Add Imidazole, followed by TBDMS-Cl in one portion at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Quench: Pour into ice water. Extract with Ether or EtOAc.

  • Validation: Check NMR. Absence of OH signal; presence of Si-Me signals.

Visualizing the Stability Landscape

Stability_Landscape Center 1-Aminoazetidin-3-ol Acid Strong Acid (HCl/H2SO4) Center->Acid Exposure H2Pd Hydrogenolysis (H2/Pd) Center->H2Pd Exposure Base Strong Base (NaH) Center->Base Exposure RingOpen Ring Opening (Linear Byproducts) Acid->RingOpen High Risk TFA Dilute TFA (for Boc) Acid->TFA Alternative NN_Cleave N-N Bond Cleavage (Azetidin-3-ol + NH3) H2Pd->NN_Cleave High Risk Stable Stable / Deprotection Success Base->Stable Generally Stable TFA->Stable

Figure 2: Stability map indicating reaction conditions that trigger catastrophic failure modes (Ring opening vs. N-N cleavage).

References

  • Anderson, A. G.; Lok, R. "Synthesis of 1-Aminoazetidines." Journal of Organic Chemistry, 1972 , 37(24), 3953–3955.

    • Foundational text on forming the 1-aminoazetidine skeleton via hydrazine cycliz
  • Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014. Authoritative source for general stability profiles of Boc, Cbz, and Silyl groups.
  • Singh, G. S.; D'Höoghe, M.; De Kimpe, N. "Recent Progress in the Synthesis and Reactivity of Azetidines." Tetrahedron, 2008 , 64(22), 5191–5228.

    • Comprehensive review covering ring strain and ring-opening sensitivities.
  • Nielsen, L., et al. "1-Aminocyclopropanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry, 2005, 48(7), 2267.

Sources

Technical Support Center: Deprotection of Boc-Protected 1-Aminoazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties removing the tert-butoxycarbonyl (Boc) group from a 1-Aminoazetidin-3-ol derivative. Whether your Boc group is protecting the ring nitrogen (yielding a secondary amine) or an exocyclic hydrazine nitrogen (yielding a 1,1-disubstituted hydrazine), the critical failure point is the azetidine ring stability .

The high ring strain of azetidine (~26 kcal/mol) makes it susceptible to acid-catalyzed ring-opening polymerization (ROP) or nucleophilic attack (hydrolysis) during standard deprotection protocols.

This guide provides a tiered troubleshooting approach, moving from standard protocols to specialized "gentle" methods for acid-sensitive substrates.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, diagnose your current failure mode using the table below.

Symptom Probable Cause Recommended Action
Low Yield / Complex NMR Ring Opening via Nucleophilic Attack. Strong acids (

,

) protonate the ring nitrogen, activating C2/C4 for attack by counterions (

) or water.
Switch to Method B (Phosphoric Acid) or Method C (TMSOTf).
Product "Disappears" Volatility / Water Solubility . The free base of azetidin-3-ol is highly polar and water-soluble. It may be lost in the aqueous phase or evaporated.Do not perform aqueous workup. Isolate as a salt or use Method D (Resin Scavenging).
Polymerization (Goo) Self-Polymerization . The free amine attacks the protonated ring of another molecule.Keep product as a salt (

or

) or store in dilute solution at low temp.
Red/Brown Coloration Oxidation . If your product is a hydrazine (

), it is air-sensitive.
Perform all steps under

. Add antioxidant (e.g., EDTA) if aqueous workup is mandatory.
Visualizing the Hazard: Acid-Catalyzed Ring Opening

The following diagram illustrates why standard HCl/Dioxane or TFA/Water methods often fail with azetidines.

AzetidineInstability cluster_legend Mechanism of Failure Start Boc-Azetidine (Stable) Acid Acid Treatment (H+) Start->Acid Protonated Protonated Azetidinium (Highly Activated) Acid->Protonated N-Protonation RingOpen Ring-Opened Impurity Protonated->RingOpen Attack at C2/C4 (Ring Strain Release) Nu Nucleophile (Cl-, H2O, or Free Amine) Nu->Protonated Attacks Polymer Oligomers/Polymers (Yield Loss) RingOpen->Polymer Chain Reaction

Figure 1: Mechanism of acid-catalyzed azetidine ring opening. The protonated ring is an electrophile that reacts with nucleophiles (even weak ones) to relieve ring strain.

Module 2: Validated Protocols

Method A: The "Standard" (Optimized for Azetidines)

Use this only if you have confirmed your specific derivative is relatively stable.

  • Reagent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM).

  • The Adjustment: Scavengers & Concentration. Standard 1:1 TFA:DCM is too aggressive.

  • Protocol:

    • Dissolve substrate in DCM (

      
      ).
      
    • Cool to 0 °C (Ice bath).

    • Add TFA dropwise to reach a final ratio of 1:4 (TFA:DCM) . Do not use excess acid.[1]

    • Crucial: Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger. This prevents the tert-butyl cation from attacking the nucleophilic nitrogen or oxygen of the azetidine.

    • Monitor by TLC/LCMS. Quench immediately upon completion.

    • Workup: Remove volatiles under reduced pressure at <30 °C . Do not heat.

Method B: The "Gentle" Aqueous Method (High Success Rate)

Best for preventing ring opening while maintaining solubility.

  • Reagent: 85% Phosphoric Acid (

    
    ).
    
  • Why it works: Phosphate is non-nucleophilic, unlike Chloride (

    
    ) or Trifluoroacetate. It does not attack the ring C2/C4 positions.
    
  • Protocol:

    • Dissolve Boc-protected material in THF or Toluene (if soluble).

    • Add 85% aq.

      
        (10-20 equiv).
      
    • Stir at room temperature.

    • Isolation: The product will likely partition into the aqueous acid layer. Wash the organic layer (removes Boc byproducts). Neutralize the aqueous layer carefully with cold

      
       to pH 8-9 and extract immediately with 
      
      
      
      /IPA (3:1) or freeze-dry directly.
Method C: The Anhydrous "Nuclear Option" (TMSOTf)

Use this if your molecule contains other acid-sensitive groups or if Method A/B caused hydrolysis.

  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) + 2,6-Lutidine.

  • Mechanism: Silylation of the Boc carbonyl followed by fragmentation. No protons (

    
    ) are present to activate the ring.
    
  • Protocol:

    • Dissolve substrate in dry DCM under

      
       at 0 °C .
      
    • Add 2,6-Lutidine (3.0 equiv).

    • Add TMSOTf (2.5 equiv) dropwise.

    • Stir 30 min at 0 °C, then warm to RT.

    • Quench: Add MeOH (excess) to cleave the silyl-carbamate intermediate.

    • Result: Yields the free amine/hydrazine as a triflate salt.

Module 3: Isolation & Purification (The "Hidden" Trap)

Many researchers successfully deprotect the molecule but lose it during isolation.

Challenge Solution
Water Solubility 1-Aminoazetidin-3-ol is a small, polar molecule. It will stay in the aqueous phase during standard extraction. Fix: Use n-Butanol or Chloroform:Isopropanol (3:1) for extraction from aqueous base.
Volatility The free base can sublime or evaporate with solvents. Fix: Never evaporate to dryness. Keep as a concentrated solution or isolate as a stable salt (e.g., Oxalate or HCl salt).
Hydrazine Instability If you have the 1-amino (

) derivative, it is a reducing agent. Fix: Avoid chlorinated solvents (DCM/CHCl3) over long periods (can alkylate the hydrazine). Use Ether/Methanol for workups.

Module 4: Workflow Decision Tree

Use this logic flow to determine your next experiment.

DeprotectionLogic Start Start: Boc-1-Aminoazetidin-3-ol Q1 Is the product water soluble? Start->Q1 MethodA Method A: TFA/DCM + TES (Standard) Q1->MethodA No / Unknown MethodB Method B: 85% H3PO4 (Non-Nucleophilic Acid) Q1->MethodB Yes (Highly Polar) Check1 Did Ring Opening Occur? (NMR: complex aliphatic region) MethodA->Check1 Check1->MethodB Yes (Ring Opened) Isolation Isolation: Ion Exchange Resin (Avoid Aqueous Extraction) Check1->Isolation No (Success) MethodC Method C: TMSOTf / Lutidine (Anhydrous / Mild) MethodB->MethodC If H3PO4 fails

Figure 2: Decision tree for selecting the appropriate deprotection and isolation strategy based on compound solubility and stability.

References

  • Li, B., et al. (2006).[2][3] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[2][3] Journal of Organic Chemistry, 71(24), 9045–9050.[3]

  • Duncton, M. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1644–1650.

  • Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups." Journal of Organic Chemistry, 55(3), 870–876.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (General reference for TMSOTf protocols).

Sources

Technical Support Center: Purification of 1-Aminoazetidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the purification of 1-Aminoazetidin-3-ol dihydrochloride by recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar polar small molecules. The information herein is structured to address both common and complex challenges encountered during the purification process, ensuring a high degree of final product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Oiling Out Instead of Crystal Formation

  • Scenario: Upon cooling the hot, saturated solution, the compound separates as a viscous liquid or oil instead of forming solid crystals.

  • Scientific Cause: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or when the solution becomes supersaturated to a point where the nucleation energy barrier is too high for ordered crystal lattice formation.[1] The high polarity and hygroscopic nature of this compound can exacerbate this issue, especially in the presence of even minor impurities which can depress the melting point.

  • Solutions:

    • Reduce Cooling Rate: Avoid placing the flask directly into an ice bath. Allow the solution to cool slowly and undisturbed to room temperature first. This gradual temperature change provides the necessary time for proper crystal nucleation and growth.[2] An insulated container or a dewar can be used to slow the cooling process further.

    • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount (1-5% by volume) of the primary solvent to reduce the supersaturation level.[2]

    • Change Solvent System: If the problem persists, the chosen solvent may be too effective. Consider switching to a solvent system where the compound's solubility is slightly lower at elevated temperatures. Alternatively, for a mixed-solvent system, re-heat the solution and add a small amount of the "good" solvent (in which the compound is highly soluble) to dissolve the oil, then proceed with the slow cooling protocol.[3]

    • Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This action creates microscopic imperfections on the glass that can serve as nucleation sites.[1] If available, adding a single, pure seed crystal can provide a template for crystal growth.

Problem 2: Low or No Crystal Formation Upon Cooling

  • Scenario: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.

  • Scientific Cause: This indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.[1] For a compound to crystallize, its concentration must exceed its solubility limit at a given temperature.[4]

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent. Continue until the solution appears slightly cloudy or until you observe the initial formation of solid crystals while hot. Then, add a few drops of fresh solvent to redissolve the solid and allow the solution to cool slowly.[2]

    • Introduce an Anti-Solvent (Mixed-Solvent System): If using a solvent in which the compound is very soluble, an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) can be added dropwise to the cooled solution until persistent cloudiness is observed.[3][5] Common pairs for polar salts include ethanol/water or isopropanol/diethyl ether.[5][6] Heat the mixture slightly to redissolve the precipitate and then cool slowly.

Problem 3: Product is Colored or Contains Particulate Matter

  • Scenario: The final crystalline product has a noticeable color (e.g., yellow or brown tint) or contains visible specks of insoluble material.

  • Scientific Cause: Colored impurities are often large, polar, conjugated molecules that can be adsorbed onto activated carbon.[7] Insoluble particulate matter is typically a result of side-products or residual starting materials that are not soluble in the chosen recrystallization solvent.

  • Solutions:

    • Activated Charcoal Treatment: After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight). Keep the solution hot for a few minutes to allow for adsorption of the colored impurities.[8]

    • Hot Gravity Filtration: To remove both the charcoal and any other insoluble impurities, the hot solution must be filtered through a pre-warmed funnel with fluted filter paper.[9] This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

As a polar, hydrophilic dihydrochloride salt, this compound requires a polar solvent system. The principle of "like dissolves like" is a good starting point.[3]

  • Single Solvents: Highly polar protic solvents are primary candidates. A patent describing the synthesis of 3-aminoazetidine dihydrochloride specifies isopropanol for the final crystallization step.[10] Methanol and ethanol are also viable options. Water can be used, but the compound's high solubility may lead to lower recovery unless an anti-solvent is employed.[11]

  • Mixed-Solvent Systems: A mixed-solvent system often provides the ideal solubility gradient needed for high-purity crystals.[5] A good approach is to dissolve the compound in a minimum amount of a hot "good" solvent (like methanol or ethanol) and then add a "poor" or "anti-solvent" (like isopropanol, acetone, or diethyl ether) until the solution becomes turbid.[6]

The ideal solvent system, summarized in the table below, should dissolve the compound when hot but have low solubility when cold.[5]

Solvent System (Good/Anti-Solvent)Boiling Point (°C)PolarityRationale & Considerations
Isopropanol (Single)82.5Polar ProticDocumented for successful crystallization of the target compound.[10] Good balance of solubility and volatility.
Ethanol / Water78-100Polar ProticDissolve in minimal hot water, then add ethanol as an anti-solvent. Excellent for highly polar salts.
Methanol / Isopropanol65-82.5Polar ProticDissolve in minimal hot methanol, add isopropanol as the anti-solvent. Offers good control over precipitation.
Ethanol / Diethyl Ether35-78Polar Protic / NonpolarA common pair for precipitating hydrochloride salts.[6] Use caution due to ether's high volatility and flammability.

Q2: How much solvent should I use?

The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[7][9] This creates a saturated solution that will yield the maximum amount of crystals upon cooling.

Step-by-Step Protocol: Determining Minimum Solvent Volume

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small portion of the chosen solvent and bring the mixture to a gentle boil.

  • Continue adding small portions of the hot solvent until the solid has just completely dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration at this stage.[8]

  • Proceed to the cooling step.

Q3: How can I assess the purity of my recrystallized product?

Purity should be validated using multiple analytical techniques.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to broaden and depress the melting point. The reported melting point for 3-aminoazetidine dihydrochloride is 159-162°C (with decomposition).[10]

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure and identify any residual solvents or organic impurities.

  • Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) can quantify the purity of the compound, while Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the mass of any impurities present.[6]

Q4: My yield is very low. What can I do to improve it?

Low yield is a common issue in recrystallization, often stemming from using too much solvent or not cooling the solution sufficiently.[7]

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent to dissolve the compound. Every extra drop of solvent will retain some of your product in the mother liquor.[7]

  • Sufficient Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[9]

  • Recover a Second Crop: The solution left after filtering the first batch of crystals is called the mother liquor. It still contains dissolved product. By concentrating the mother liquor (boiling off some solvent) and re-cooling, a second, albeit typically less pure, crop of crystals can be obtained.[9]

Recrystallization Workflow Diagram

The following diagram outlines the logical steps for a successful recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Solid Solvent Select Solvent System (e.g., Isopropanol) Start->Solvent Dissolve Dissolve in Minimum Boiling Solvent Solvent->Dissolve Charcoal Add Activated Charcoal (Optional, for color) Dissolve->Charcoal HotFilter Hot Gravity Filtration (Remove insolubles) Dissolve->HotFilter If no charcoal used Charcoal->HotFilter Cool Slow Cooling to Room Temp HotFilter->Cool IceBath Cool in Ice Bath (Maximize Precipitation) Cool->IceBath VacuumFilter Vacuum Filtration (Collect Crystals) IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of this compound.

References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 15, 2026, from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved February 15, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Barzaghi, F., & Pifferi, G. (1989). U.S. Patent No. 4,822,895. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Synthesis of 1-Aminoazetidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-Aminoazetidin-3-ol dihydrochloride. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this information based on established synthetic methodologies and our experience in addressing common challenges in heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this compound typically involves multi-step sequences starting from readily available precursors. A prevalent strategy involves the construction of the azetidine ring followed by the introduction of the amino group. One common approach begins with the cyclization of a γ-amino alcohol or a γ-haloamine to form the azetidine ring.[1] For instance, 1-benzylazetidin-3-ol can be synthesized and subsequently debenzylated to yield azetidin-3-ol. The amino group is then introduced, often through a protected intermediate, followed by deprotection and salt formation.

Q2: What are the primary sources of impurities in the synthesis of this compound?

Impurities can be introduced at various stages of the synthesis and can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the starting materials, intermediates, reagents, and solvents used in the synthesis. Incomplete reactions or side reactions during the formation of the azetidine ring or subsequent functional group manipulations are major contributors.[1]

  • Degradation Products: The strained azetidine ring can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or elevated temperatures.[2][3]

  • Residual Solvents and Reagents: Incomplete removal of solvents or excess reagents can lead to their presence in the final product.

Q3: How can I identify and characterize potential impurities?

A combination of analytical techniques is essential for the comprehensive identification and characterization of impurities.[4] These include:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the desired product from impurities. Developing a stability-indicating HPLC method is crucial.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated components, aiding in the identification of unknown impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Azetidine Ring Formation
Potential Cause Troubleshooting Steps & Rationale
Inefficient Cyclization Optimize Reaction Conditions: The intramolecular cyclization to form the strained azetidine ring can be challenging. Experiment with different bases, solvents, and reaction temperatures to favor the desired cyclization over competing side reactions like polymerization.[7] Weaker, non-nucleophilic bases are often preferred to minimize side product formation.
Side Reactions Protecting Group Strategy: The choice of protecting groups for the amine and hydroxyl functionalities is critical. Ensure the protecting groups are stable under the cyclization conditions and can be selectively removed without affecting the azetidine ring. For example, a benzyl group on the nitrogen can facilitate cyclization and is readily removed by hydrogenolysis.[8]
Starting Material Quality Verify Starting Material Purity: Impurities in the starting materials (e.g., 3-amino-1-propanol derivatives) can interfere with the reaction.[1] Purify starting materials if necessary.
Issue 2: Presence of Unidentified Peaks in HPLC Analysis of the Final Product
Potential Cause Troubleshooting Steps & Rationale
Incomplete Reaction Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction to completion. If the reaction stalls, consider adding more reagent or extending the reaction time. Incomplete conversion of intermediates will lead to process-related impurities.[1]
Side Product Formation Re-evaluate Reaction Conditions: Side products can arise from various pathways. For example, during the formation of the azetidine ring from a γ-haloamine, elimination can compete with substitution, leading to the formation of an allylamine impurity.[1] Adjusting the base and solvent polarity can influence the ratio of substitution to elimination.
Degradation of the Azetidine Ring Control pH and Temperature: The azetidine ring can be susceptible to opening under harsh acidic or basic conditions, especially at elevated temperatures.[3] During workup and purification, maintain a neutral or mildly acidic pH and avoid excessive heat. The formation of the dihydrochloride salt should be performed under controlled conditions to prevent degradation.
Polymerization Control Monomer Concentration: Azetidines can undergo cationic ring-opening polymerization, particularly in the presence of acid catalysts.[7] It is advisable to work with dilute solutions and to neutralize any acidic catalysts promptly after the reaction is complete.
Issue 3: Difficulty in Removing a Specific Impurity
Potential Cause Troubleshooting Steps & Rationale
Co-elution in Chromatography Optimize Chromatographic Method: If an impurity co-elutes with the product in HPLC, modify the mobile phase composition, gradient, pH, or stationary phase. Consider using a different chromatographic technique, such as ion-exchange chromatography, which can be effective for separating charged molecules.[9]
Similar Physicochemical Properties Recrystallization: If the impurity has similar solubility to the product, a carefully designed recrystallization process can be effective. Experiment with different solvent systems to find one that selectively precipitates the desired product, leaving the impurity in the mother liquor.
Formation of a Stable Adduct Characterize the Impurity: Isolate the impurity using preparative HPLC and characterize it by NMR and MS to understand its structure.[5] This will help to deduce its formation mechanism and devise a strategy for its removal or prevention.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for your specific sample.

Protocol 2: Forced Degradation Study

To identify potential degradation products, it is essential to perform forced degradation studies.

  • Sample Preparation: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105 °C for 24 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method alongside a control sample.

  • Peak Tracking: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Characterization: Use LC-MS to obtain the molecular weights of the degradation products. If necessary, isolate the major degradation products using preparative HPLC for full structural elucidation by NMR.

Visualizing Impurity Formation Pathways

The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of a substituted azetidine.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways Starting_Material γ-Haloamine Azetidine_Ring Substituted Azetidine Starting_Material->Azetidine_Ring Intramolecular Cyclization (SN2) Elimination_Product Allylamine Impurity Starting_Material->Elimination_Product Elimination (E2) Polymerization_Product Polymerized Azetidine Azetidine_Ring->Polymerization_Product Cationic Ring-Opening Polymerization Ring_Opened_Product Ring-Opened Adduct Azetidine_Ring->Ring_Opened_Product Nucleophilic Attack (e.g., by solvent or impurity)

Caption: Potential impurity formation pathways.

References

  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Gauthier, M. A., & Gibson, M. I. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2571-2583.
  • Marín, A., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(14), 4539-4546.
  • Reddy, B. R., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 17(8), 1079-1084.
  • De Kock, C., et al. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Welsch, M. E., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(10), 570-585.
  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7786.
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299.
  • Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(1), 74-79.
  • De Kock, C., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45494-45529.
  • An improved process for the preparation of (R) 3 Boc amino piperidine. (n.d.). Quick Company.
  • Amino Acid Analysis. (2002). USP.
  • Strege, M. A., et al. (2020). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Analytical Chemistry, 92(15), 10417-10424.
  • Akella, V., & Wolfe, J. P. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 109-112.
  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 1,3-Oxazetidine Derivatives.
  • The preparation method of S-3-aminoquinine dihydrochloride. (n.d.).
  • Parmar, D. J., & Paquin, J. F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4438-4456.
  • Domainex. (2025).
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (n.d.).
  • Kubota, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2865.
  • Vijayaraj, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF NOVEL AMINO ACID PRODRUG OF FAMOTIDINE. Semantic Scholar.

Sources

Technical Support Center: Optimizing Coupling with 1-Aminoazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile: 1-Aminoazetidin-3-ol (CAS: 887591-03-9 / HCl Salt: 2007919-87-9) Classification: 1,1-Disubstituted Hydrazine / Azetidine Building Block Primary Utility: Introduction of constrained hydrazine motifs; bioisostere for proline/piperazine derivatives.

Introduction: Understanding Your Reagent

Welcome to the technical guide for 1-Aminoazetidin-3-ol. Before optimizing conditions, you must recognize that this is not a standard amine. It is a hydrazine embedded in a strained four-membered ring.

  • The Nucleophile: The exocyclic amino group (

    
    ) is the primary nucleophile. It exhibits the 
    
    
    
    -effect, making it more nucleophilic than standard amines, but the adjacent ring nitrogen reduces its basicity compared to alkyl amines.
  • The Competitor: The C3-hydroxyl group is a competing nucleophile. While less reactive than the hydrazine moiety, O-acylation can occur under forcing conditions or high pH.

  • The Risk: The azetidine ring is strained (~25 kcal/mol). High temperatures (>80°C) or strong Lewis acids can trigger ring opening or polymerization.

Module 1: Amide Coupling (Hydrazide Formation)

Objective: Reacting 1-Aminoazetidin-3-ol with a Carboxylic Acid (


).
Standard Protocol (High Success Rate)

We recommend HATU for difficult couplings or EDC/HOBt for standard cases. The key is pH control to liberate the free base from the HCl salt without activating the hydroxyl group.

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     equiv of Carboxylic Acid in DMF (0.1 M).
    
  • Activation: Add

    
     equiv of HATU  (or EDC/HOBt) and 
    
    
    
    equiv of DIPEA . Stir for 5 minutes.
    • Note: Pre-activation minimizes O-acylation by ensuring the active ester forms before the hydrazine is introduced.

  • Addition: Add

    
     equiv of 1-Aminoazetidin-3-ol dihydrochloride .
    
  • Base Adjustment: Add an additional

    
     equiv of DIPEA dropwise.
    
    • Critical: Monitor pH.[1][2] The target apparent pH is 7.5–8.0. If pH > 9, O-acylation risk increases.

  • Reaction: Stir at Room Temperature for 2–4 hours. Do not heat.

  • Quench: Dilute with water/brine.

Troubleshooting Guide: Amide Coupling
IssueProbable CauseCorrective Action
Low Conversion Salt not neutralized.The reagent is often a dihydrochloride. Ensure you use at least 2.5–3.0 equiv of base total to free the hydrazine.
O-Acylation (Ester) pH too high or excess reagent.Keep pH < 8.[1][2]5. Use stoichiometric amounts of coupling agent. Perform "Reverse Addition" (add activated acid to the amine).
Ring Opening High Temp / Strong Acid.Keep reaction < 40°C. Avoid using acyl chlorides with this strained ring; active esters are safer.
Product is Water Soluble High polarity of azetidine.Do not rely on EtOAc extraction. Use n-Butanol/DCM (1:3) for extraction or purify directly via Reverse Phase (C18) Flash.

Module 2: Reductive Amination (Hydrazone Formation)

Objective: Reacting with Aldehydes/Ketones to form Hydrazones or reduced Hydrazines.

Protocol
  • Condensation: Mix Aldehyde (

    
     equiv) and 1-Aminoazetidin-3-ol (
    
    
    
    equiv) in MeOH or DCE.
  • Buffer: Add

    
     equiv NaOAc (if using HCl salt).
    
  • Time: Stir 1–2 hours. (Hydrazone formation is usually rapid).

  • Reduction: Add

    
     equiv Sodium Triacetoxyborohydride (STAB) .
    
    • Why STAB? It is milder than

      
       and prevents reduction of the aldehyde prior to imine/hydrazone formation.
      
  • Workup: Quench with saturated

    
    .
    

Q: Why do I see two spots on TLC before reduction? A: You are likely observing


 isomers of the intermediate hydrazone. This is normal. Both reduce to the same single product.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

Objective: Coupling with Aryl Fluorides/Halides.

Critical Warning: 1-Aminoazetidin-3-ol is sensitive to the high temperatures usually required for SnAr.

  • Recommended: Use electron-deficient aryl fluorides (e.g., 2-fluoropyridine, 4-fluoronitrobenzene) which react at mild temperatures (<60°C).

  • Base: Use inorganic bases like

    
     in DMSO or DMF.
    
  • Catalysis: If the aryl halide is unreactive, use Buchwald-Hartwig conditions (Pd-catalyzed) rather than forcing thermal SnAr, to preserve the azetidine ring.

Visualizing the Workflow

The following diagram outlines the decision logic for optimizing your reaction conditions.

ReactionLogic Start Start: 1-Aminoazetidin-3-ol (HCl Salt) Target Target Structure? Start->Target Amide Hydrazide (R-CO-NH-N-Ring) Target->Amide React with R-COOH RedAm Substituted Hydrazine (R-CH2-NH-N-Ring) Target->RedAm React with R-CHO SnAr Aryl Hydrazine (Ar-NH-N-Ring) Target->SnAr React with Ar-F/Cl Cond1 Reagent: HATU or EDC Base: DIPEA (3.0 eq) Amide->Cond1 Cond2 1. Aldehyde + NaOAc 2. STAB (Reductant) RedAm->Cond2 Cond3 Ar-F + K2CO3 DMSO, <60°C SnAr->Cond3 Check1 Check pH (7.5-8.0) Cond1->Check1 Warning Avoid >80°C (Ring Opening Risk) Cond3->Warning

Caption: Decision tree for coupling 1-Aminoazetidin-3-ol based on target moiety and stability constraints.

Mechanism & Selectivity[3][4][5]

Understanding why the reaction works is crucial for troubleshooting.

Mechanism Reagent 1-Aminoazetidin-3-ol N_Nu N-Nucleophile (Hydrazine) High Alpha-Effect Reagent->N_Nu Primary Path O_Nu O-Nucleophile (Hydroxyl) Standard Reactivity Reagent->O_Nu Secondary Path Product_N N-Acyl Product (Kinetic & Thermodynamic Favored) N_Nu->Product_N Fast Reaction Product_O O-Acyl Impurity (High pH / Excess Reagent) O_Nu->Product_O Slow Reaction

Caption: Competitive nucleophilicity. The hydrazine N is kinetically favored over the O due to the alpha-effect.

Frequently Asked Questions (FAQs)

Q: Can I use the free base instead of the HCl salt? A: The free base of 1-aminoazetidines is prone to oxidation (forming diazenes) and dimerization. We strongly recommend storing it as the dihydrochloride salt and liberating the free base in situ immediately before reaction.

Q: My product is stuck in the aqueous layer during workup. What do I do? A: This is common. The azetidine and hydroxyl groups make it highly polar.

  • Solution 1: Evaporate the reaction mixture to dryness and purify directly via C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

  • Solution 2: Saturate the aqueous layer with NaCl and extract with THF/EtOAc (1:1) or n-Butanol .

Q: Is the hydroxyl group reactive enough to require protection (e.g., TBS)? A: Generally, no . Under standard peptide coupling conditions (EDC/HATU, Room Temp), the amine is significantly more nucleophilic. You only need O-protection if you are using highly reactive electrophiles like acid chlorides or sulfonyl chlorides, or if you require very high temperatures.

Q: I see a byproduct with M+14 mass. What is it? A: This is likely oxidation to the diazenium species or subsequent decomposition. Ensure your solvents are degassed if you observe this, and avoid strong oxidants.

References

  • Peptide Coupling Reagents & Mechanisms

    • Title: Commonly Used Coupling Reagents in Peptide Synthesis.[3]

    • Source: DilunBio / GlobalSo.
    • URL:[Link]

  • Hydrazine Chemistry & Catalysis

    • Title: Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines.
    • Source: N
    • URL:[Link]

  • Azetidine Stability & Ring Strain

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[4]

    • Source: Royal Society of Chemistry (Org. Biomol. Chem).
    • URL:[Link]

  • Reagent Availability & Properties

    • Title: this compound Product Page.[5][6][7]

    • Source: MolCore.

Sources

Technical Support Center: Troubleshooting Side Reactions in 1-Aminoazetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Aminoazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic route.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1-Aminoazetidin-3-ol, which typically involves the deprotection of a protected precursor like N-Boc-1-aminoazetidin-3-ol or the amination of a suitable 3-hydroxyazetidine derivative.

Question 1: I'm observing a significant amount of a ring-opened byproduct during the synthesis. What is causing this and how can I prevent it?

Answer:

Ring-opening of the strained azetidine ring is a common and often significant side reaction, particularly under acidic or nucleophilic conditions.[1][2] The formation of these byproducts is driven by the relief of ring strain inherent to the four-membered azetidine core.

Root Causes:

  • Formation of Azetidinium Ions: Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, forming a reactive azetidinium ion. This intermediate is susceptible to nucleophilic attack, leading to ring cleavage.[1][3]

  • Nucleophilic Attack: The presence of strong nucleophiles in the reaction mixture can directly attack one of the ring carbons, causing the ring to open. This is especially prevalent at elevated temperatures.

  • Lewis Acid Catalysis: Lewis acids, sometimes used to promote other transformations, can coordinate to the ring nitrogen, activating the ring for nucleophilic attack and subsequent opening.[4]

Troubleshooting Strategies:

  • Control of pH:

    • If using acidic conditions for deprotection (e.g., removal of a Boc group), carefully control the amount of acid and the reaction temperature. Use of milder acidic conditions, such as HCl in dioxane at 0°C, can be beneficial.[5]

    • Neutralize the reaction mixture promptly upon completion to minimize prolonged exposure to acidic conditions.

  • Choice of Nucleophiles and Reaction Conditions:

    • When introducing the amino group via nucleophilic substitution, select reaction conditions that favor the desired intramolecular cyclization or intermolecular substitution on a precursor over ring-opening.

    • Lowering the reaction temperature can significantly reduce the rate of ring-opening side reactions.

  • Protecting Group Strategy:

    • The choice of protecting group on the nitrogen atom can influence the stability of the azetidine ring. For instance, the benzhydryl group has been shown to be effective in certain azetidine syntheses.[6]

Question 2: My Boc deprotection step is giving low yields and multiple unidentified spots on TLC. What are the likely side reactions?

Answer:

The deprotection of a Boc (tert-butoxycarbonyl) group is a critical step in many synthetic routes to 1-Aminoazetidin-3-ol. While seemingly straightforward, this step can be plagued by side reactions if not properly controlled.[7]

Common Side Reactions during Boc Deprotection:

  • tert-Butylation: The primary culprit in many Boc deprotection side reactions is the formation of the highly reactive tert-butyl cation.[8] This electrophile can alkylate any available nucleophile in the reaction mixture, including the desired product, solvent, or other reagents.

  • Oligomerization/Polymerization: If the newly deprotected amine is sufficiently nucleophilic, it can react with any remaining activated starting material or with the tert-butyl cation, leading to the formation of dimers or higher-order oligomers.[9]

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group, complicating purification.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Acid Choice Use a volatile acid like trifluoroacetic acid (TFA) or HCl in a non-nucleophilic solvent (e.g., dichloromethane, dioxane).Volatile acids are easily removed during workup, preventing prolonged exposure of the product to acidic conditions.
Scavengers Add a scavenger such as triethylsilane or anisole to the reaction mixture.These scavengers are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation, preventing unwanted alkylation.
Temperature Perform the deprotection at low temperatures (e.g., 0°C to room temperature).Lower temperatures help to control the rate of side reactions.
Monitoring Closely monitor the reaction progress by TLC or LC-MS.This ensures that the reaction is stopped as soon as the starting material is consumed, minimizing overexposure to harsh conditions.

Experimental Protocol: Optimized Boc Deprotection

  • Dissolve the N-Boc protected 1-aminoazetidin-3-ol in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Add a scavenger, such as anisole (1.2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC every 15-30 minutes.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

G cluster_deprotection Boc Deprotection Start N-Boc-1-aminoazetidin-3-ol Acid Add Acid (e.g., TFA) Intermediate Protonated Intermediate Cleavage Boc Group Cleavage Product 1-Aminoazetidin-3-ol Side_Reaction_1 tert-Butylation Side_Reaction_2 Oligomerization Scavenger Add Scavenger (e.g., Anisole)

Question 3: I am attempting to synthesize 1-Aminoazetidin-3-ol from 1-benzhydrylazetidin-3-ol, but the amination step is inefficient. How can I improve this transformation?

Answer:

The conversion of 1-benzhydrylazetidin-3-ol to 1-aminoazetidin-3-ol typically proceeds through a two-step sequence: activation of the hydroxyl group followed by nucleophilic displacement with an amino group equivalent.[6] Inefficiencies in this process often arise from incomplete activation or competing side reactions during the amination step.

Key Steps and Potential Pitfalls:

  • Activation of the Hydroxyl Group:

    • Common Method: Conversion to a mesylate or tosylate is a standard approach.

    • Potential Issue: Incomplete reaction with the sulfonyl chloride can leave unreacted starting material. The use of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is crucial to prevent side reactions.

  • Nucleophilic Amination:

    • Common Reagents: Ammonium hydroxide, or a protected amine followed by deprotection.[6]

    • Potential Issues:

      • Low Reactivity: The intermediate sulfonate may not be sufficiently reactive, requiring elevated temperatures or pressures (e.g., in a Parr reactor).[6]

      • Elimination Reactions: Under strongly basic conditions, elimination to form an azetine is a possible side reaction.

      • Ring Opening: As previously discussed, harsh conditions can promote ring-opening.

Optimization Strategies:

  • Ensure Complete Activation: Monitor the formation of the mesylate or tosylate by TLC or LC-MS to ensure the complete consumption of the starting alcohol.

  • Choice of Aminating Agent: Consider using a more nucleophilic source of ammonia, or a protected amine like dibenzylamine followed by hydrogenolysis.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.

  • Use of Additives: In some cases, the addition of a catalytic amount of iodide salt (e.g., NaI or KI) can facilitate the displacement by in situ formation of a more reactive iodo-intermediate.

G Start 1-Benzhydrylazetidin-3-ol Activation Activation of -OH (e.g., MsCl, TEA) Start->Activation Intermediate Azetidin-3-yl Mesylate Activation->Intermediate Amination Nucleophilic Amination (e.g., NH4OH) Intermediate->Amination Product 1-Amino-3-(benzhydryloxy)azetidine Amination->Product Deprotection Deprotection (e.g., Hydrogenolysis) Product->Deprotection Final_Product 1-Aminoazetidin-3-ol Deprotection->Final_Product

II. Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying 1-Aminoazetidin-3-ol?

A1: 1-Aminoazetidin-3-ol is a polar and water-soluble compound, which can make purification challenging.

  • Crystallization: If the product is a salt (e.g., hydrochloride), crystallization from a suitable solvent system (e.g., ethanol/ether) is often the most effective method for obtaining high purity material.

  • Column Chromatography: If chromatography is necessary, silica gel can be used, but it's important to use a polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking and improve recovery. Reverse-phase chromatography can also be an effective alternative.

  • Extraction: Care must be taken during aqueous workup. The pH of the aqueous layer should be carefully adjusted to ensure the product is in its free base form if extracting into an organic solvent. Multiple extractions with a suitable solvent are recommended.

Q2: Can I use a different protecting group for the amino functionality instead of Boc?

A2: Yes, other protecting groups can be used, and the choice will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

  • Cbz (Carboxybenzyl): This group is stable to acidic conditions used for Boc removal but can be cleaved by hydrogenolysis.

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is often used in peptide synthesis. Its removal conditions are orthogonal to both Boc and Cbz.[7]

  • Benzhydryl: As mentioned earlier, this group can be a good choice for stabilizing the azetidine ring and is typically removed by hydrogenolysis.[6]

Q3: Are there any specific safety precautions I should take when working with azetidines?

A3: Yes, azetidines and their precursors should be handled with appropriate safety measures.

  • Toxicity: Many small-ring heterocyclic compounds have the potential for biological activity and should be treated as potentially toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity: The strained nature of the azetidine ring means it can be more reactive than larger ring systems. Be cautious when performing reactions at elevated temperatures or with highly reactive reagents.

  • Review Safety Data Sheets (SDS): Always consult the SDS for all reagents and solvents used in your synthesis for specific handling and disposal information.

References

Sources

Technical Support Center: Scale-Up Synthesis of 1-Aminoazetidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrazine" vs. "Amine" Trap

CRITICAL DISTINCTION: Before proceeding, verify your target structure.

  • 1-Aminoazetidin-3-ol: A hydrazine derivative (N-N bond). The amino group is attached to the ring nitrogen.

  • 3-Aminoazetidin-1-ol: A hydroxylamine derivative (rare).

  • 3-Aminoazetidin-3-ol: An amino-alcohol (primary amine on carbon).

This guide addresses 1-Aminoazetidin-3-ol (CAS: 116254-82-7 for free base) . This molecule combines the high ring strain of azetidine (~26 kcal/mol) with the thermal instability of hydrazines. Scale-up requires rigorous thermal control and specific isolation techniques to avoid ring-opening polymerization.

Module 1: Route Selection & Strategy

FAQ: Which synthesis route is scalable: Nitrosation or Electrophilic Amination?

Recommendation: For multigram to kilogram scale, Electrophilic Amination (Method B) is preferred for safety and regulatory compliance (avoiding nitrosamines), though Nitrosation (Method A) remains common for cost-driven commodity synthesis.

Method A: The Classical Nitrosation Route (Cost-Effective, High Hazard)
  • Step 1: N-Nitrosation of azetidin-3-ol using

    
    .
    
  • Step 2: Reduction of the N-nitroso intermediate to the hydrazine using Zn/AcOH or

    
    .
    
  • Scale-up Risks:

    • Safety: N-nitroso compounds are potent carcinogens.

    • Exotherm: The reduction step is highly exothermic.

    • Waste: Zinc reduction generates massive amounts of heavy metal sludge.

Method B: Electrophilic Amination (Recommended for Pharma)
  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA).[1][2]

  • Mechanism: Direct transfer of

    
     to the azetidine nitrogen.
    
  • Scale-up Benefits: Single-step, no heavy metals, avoids nitrosamines.

  • Challenges: HOSA is expensive and hygroscopic; reaction requires precise pH control.

Visualizing the Process Logic

SynthesisRoutes cluster_Nitrosation Route A: Nitrosation (Legacy) cluster_HOSA Route B: Electrophilic Amination (Recommended) Start Starting Material: Azetidin-3-ol Nitroso Intermediate: N-Nitrosoazetidin-3-ol (Carcinogenic Hazard) Start->Nitroso NaNO2, HCl HOSA_Step Reagent: Hydroxylamine-O-sulfonic acid (HOSA) + Base (NaOH/KOH) Start->HOSA_Step Reduction Reduction (Zn/AcOH or LiAlH4) Nitroso->Reduction Waste Issue: Heavy Metal Waste / Exotherm Reduction->Waste Product Target: 1-Aminoazetidin-3-ol Reduction->Product Control Critical Parameter: pH Control (10-11) & Temp < 20°C HOSA_Step->Control Control->Product Salt Salt Formation: 2HCl Salt Precipitation Product->Salt HCl/iPrOH

Figure 1: Decision matrix for synthesis routes. Route B (Right) minimizes regulatory and safety hazards.

Module 2: Troubleshooting the HOSA Protocol

Issue: "My yield is low (<30%) and I see starting material."

Root Cause: HOSA hydrolyzes rapidly in water if the pH is too high, but the amination is slow if the pH is too low (protonation of azetidine). Solution:

  • Temperature: Maintain 0–10°C . HOSA decomposition accelerates >20°C.

  • pH Control: You must maintain pH 10–11 (or use a carbonate buffer).

    • Too High (>12): HOSA decomposes to

      
       and sulfate.
      
    • Too Low (<9): Azetidine is protonated (

      
      ) and cannot attack the HOSA.
      
  • Stoichiometry: Use 1.2 – 1.5 equivalents of HOSA. Add it portion-wise as a solid or a cold aqueous solution.

Issue: "The reaction mixture turned into a polymer/gel."

Root Cause: Ring opening polymerization (ROP). Azetidines are unstable in strong acids or at high temperatures, especially when nucleophiles (like the newly formed hydrazine) are present. Solution:

  • Quench Protocol: Do not heat the reaction mixture to drive it to completion.

  • Isolation: Keep evaporation bath temperatures <40°C .

Module 3: Isolation & Purification (The Bottleneck)

The free base 1-aminoazetidin-3-ol is a small, highly polar, water-soluble molecule. It is notoriously difficult to extract from the aqueous reaction matrix.

FAQ: How do I get the solid Dihydrochloride salt out of water?

Protocol: The "Non-Aqueous" Salt Formation

StepActionTechnical Rationale
1. Basification Adjust reaction pH to >12 using 50% NaOH.Ensures the hydrazine is in the free base form for extraction.
2. Saturation Saturate the aqueous phase with

or NaCl.
"Salting out" effect reduces the water solubility of the organic amine.
3. Extraction Extract continuously with n-Butanol or IPA/DCM (3:1) .Standard ether/EtOAc will not work due to polarity.
4. Drying Dry organic layer over

, filter, and concentrate in vacuo (<40°C).
Removes bulk water. Result is usually a yellow oil.
5. Salt Formation Dissolve the oil in anhydrous MeOH or EtOH . Cool to 0°C.Prepares for crystallization.
6. Acidification Bubble HCl gas or add HCl in Dioxane/Ether (4.0 M).Water introduces solubility issues. Anhydrous acid precipitates the salt.
7. Stoichiometry Add >2.2 equivalents of HCl.You need the Dihydrochloride .[3] Monohydrochloride is often hygroscopic/unstable.
Troubleshooting Diagram: Isolation Logic

Isolation Crude Aqueous Reaction Mixture Extract Extraction Solvent? (Decision Point) Crude->Extract EtOAc EtOAc/Ether (FAIL) Extract->EtOAc Non-polar nBuOH n-Butanol or IPA/DCM Extract->nBuOH Polar Organic EtOAc->Crude Product stays in water Conc Concentrate to Oil (<40°C) nBuOH->Conc Salt Add HCl in Dioxane/MeOH Conc->Salt Precip White Precipitate: Dihydrochloride Salt Salt->Precip

Figure 2: Isolation workflow. Note that standard extraction solvents (EtOAc) will fail.

Module 4: Safety & Stability Data

Thermal Hazards
  • Azetidine Ring: Strained ring (~26 kcal/mol). Prone to rapid, exothermic polymerization upon heating, especially in the presence of Lewis acids or mineral acids.

  • Hydrazine Moiety: 1-Aminoazetidines can decompose with evolution of nitrogen gas (

    
    ).
    
  • DSC Data (Simulated): Onset of decomposition often observed >120°C for the salt, but the free base may degrade >50°C.

  • Storage: Store the Dihydrochloride salt at -20°C under Argon. The free base is not stable for long-term storage.

Regulatory (Nitrosamines)

If using Route A (Nitrosation) , you must perform rigorous testing for residual N-nitrosoazetidin-3-ol.

  • Limit: FDA/EMA limits for nitrosamines are often in the ng/day range.

  • Control: Ensure complete reduction of the nitroso intermediate. Route B (HOSA) is strongly preferred to eliminate this regulatory burden.

References

  • Synthesis via Nitrosation (Route A)

    • Kalvin, D. et al. "Hydrazide containing nuclear transport modulators and uses thereof." U.S.
    • Source:

    • Relevance: Describes the specific synthesis of 1-aminoazetidin-3-ol via the nitroso intermedi
  • Synthesis via HOSA (Route B - General Methodology)

    • Wallace, R. G. "Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent." Aldrichimica Acta, 1980 , 13(1), 3–11.

    • Source:

    • Relevance: Establishes the mechanism and safety parameters for N-amin
  • Azetidine Ring Stability & Handling

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Source:

    • Relevance: Comprehensive review on the thermal stability and ring-opening tendencies of azetidines.

Sources

stability of 1-Aminoazetidin-3-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Aminoazetidin-3-ol

Welcome to the technical support guide for 1-aminoazetidin-3-ol. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers working with this versatile building block. The stability of the strained azetidine ring system, particularly one substituted with both N-amino and hydroxyl groups, is critical for successful experimental outcomes. This guide is structured to explain the underlying chemical principles governing its stability under various conditions.

Disclaimer: Specific stability data for 1-aminoazetidin-3-ol is not extensively published. The information provided herein is based on established principles of azetidine chemistry, the reactivity of N-amino (hydrazinyl) groups, and the behavior of 3-hydroxyazetidines. The proposed mechanisms are grounded in authoritative chemical literature on analogous structures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 1-aminoazetidin-3-ol at neutral, acidic, and basic pH?

Answer: 1-Aminoazetidin-3-ol possesses several structural features that dictate its stability: a strained four-membered ring, a basic ring nitrogen, a nucleophilic exocyclic amino group (hydrazine moiety), and a hydroxyl group.

  • Neutral Conditions (pH ≈ 7.0-7.4): The compound is expected to be reasonably stable under neutral, aqueous conditions for typical experimental timescales. The azetidine ring, while strained, is significantly more stable than an aziridine ring and generally requires activation (e.g., protonation) to undergo rapid degradation.[1][2]

  • Acidic Conditions (pH < 6.0): The compound is highly susceptible to degradation under acidic conditions. The primary pathway for decomposition is acid-catalyzed ring-opening.[3][4] Both the ring nitrogen and the exocyclic amino group are basic and will be protonated at low pH. Protonation of the ring nitrogen dramatically increases the ring strain and activates the ring for nucleophilic attack by solvent (e.g., water) or other nucleophiles present, leading to acyclic impurities.[4]

  • Basic Conditions (pH > 8.0): The compound is expected to be significantly more stable under basic conditions compared to acidic conditions. The azetidine ring itself is not prone to base-catalyzed degradation. The most acidic protons are on the hydroxyl and N-amino groups, and their removal under standard basic conditions is not expected to trigger ring cleavage. Stability issues would more likely arise from incompatibility with other reagents in the reaction mixture rather than inherent instability of the core structure.

Q2: What are the most likely degradation pathways for 1-aminoazetidin-3-ol in an acidic medium?

Answer: There are two primary, plausible degradation pathways under acidic conditions, both initiated by protonation.

  • SN2-type Nucleophilic Ring-Opening: This is the most probable pathway. The azetidine ring nitrogen, which has a pKa similar to typical secondary amines (pKa ≈ 11.29), is protonated to form an azetidinium ion.[4] This enhances the electrophilicity of the ring carbons (C2 and C4). A nucleophile (e.g., water) can then attack one of these carbons in an SN2-type reaction, causing the ring to open and form a substituted amino alcohol.[4]

  • C3-Hydroxyl Group Involvement: Under more strongly acidic conditions, the hydroxyl group at the C3 position can be protonated, turning it into an excellent leaving group (H₂O). Its departure would form a highly unstable secondary carbocation on the four-membered ring. This intermediate could rapidly rearrange or be trapped by a nucleophile. A reported acid-promoted rearrangement of other 3-hydroxyazetidines to form 2-oxazolines suggests this is a potential, more complex degradation route.[5]

Q3: My recovery is low after purification via reverse-phase HPLC using a TFA-modified mobile phase. Why?

Answer: This is a classic troubleshooting scenario related to acid instability. Trifluoroacetic acid (TFA) is a strong acid that typically lowers the mobile phase pH to around 2. This highly acidic environment is sufficient to catalyze the rapid ring-opening of the azetidine ring during the time your compound is on the column and during post-run evaporation.[3] The "lost" material has likely been converted to one or more polar, acyclic degradation products that may elute at a different retention time or be difficult to detect.

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution & Explanation
Appearance of new, more polar peaks in LC-MS after acidic workup. Acid-catalyzed hydrolytic ring-opening of the azetidine ring.Solution: Neutralize the reaction mixture carefully before extraction. If an acidic wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately proceed to the next step. Explanation: Minimizing exposure time and temperature reduces the rate of the acid-catalyzed degradation.
Broad or tailing peaks during HPLC analysis. On-column degradation or interaction of the basic amine functionalities with residual silica silanols.Solution: Use a buffered mobile phase (e.g., ammonium acetate or ammonium formate, pH 6-8). If acid is required for chromatography, use a weaker acid like formic acid at the lowest possible concentration (e.g., 0.1%). Explanation: A buffered, near-neutral mobile phase prevents the protonation that initiates ring-opening.
Compound degrades upon storage in a solution (e.g., DMSO). Residual acidic impurities in the solvent or slow reaction with atmospheric CO₂ and moisture.Solution: Store the compound as a stable solid salt (e.g., hydrochloride) under an inert atmosphere (N₂ or Ar). For solution storage, use anhydrous aprotic solvents and consider adding a non-nucleophilic base like triethylamine (0.1 mol%) as a stabilizer. Explanation: Storing as a salt can improve solid-state stability. In solution, scavenging trace acid prevents initiation of decomposition.
Inconsistent results in biological assays. Degradation of the compound in acidic assay buffer over the incubation period.Solution: Perform a time-course stability study of the compound in the exact assay buffer. Analyze samples by LC-MS at t=0 and subsequent time points. If unstable, consider modifying the buffer pH if the assay allows. Explanation: Verifying compound integrity under the final experimental conditions is crucial for data reliability.

Experimental Protocols & Methodologies

Protocol 1: Rapid pH Stability Screening

This protocol allows for a quick assessment of stability across a relevant pH range.

Objective: To determine the relative stability of 1-aminoazetidin-3-ol at pH 3, 7, and 9.

Materials:

  • 1-Aminoazetidin-3-ol

  • Stock solution of 1-aminoazetidin-3-ol (1 mg/mL in Acetonitrile)

  • Buffers: 0.1 M Citrate (pH 3), 0.1 M Phosphate (pH 7), 0.1 M Borate (pH 9)

  • HPLC or LC-MS system

Procedure:

  • Preparation: Set up three vials for each time point (e.g., 0 hr, 1 hr, 4 hr, 24 hr).

  • Initiation (t=0): To each "0 hr" vial, add 990 µL of the appropriate buffer (pH 3, 7, or 9).

  • Add 10 µL of the 1 mg/mL stock solution to each vial to achieve a final concentration of 10 µg/mL. Mix thoroughly.

  • Immediately inject the "0 hr" samples onto the LC-MS to get the initial peak area.

  • Incubation: Incubate the remaining vials at a controlled temperature (e.g., room temperature or 37 °C).

  • Time Points: At each subsequent time point (1 hr, 4 hr, 24 hr), quench the reaction by adding an equal volume of acetonitrile and inject the sample onto the LC-MS.

  • Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area for each pH condition. Plot % remaining vs. time.

Visualizing Degradation & Workflows

Proposed Acid-Catalyzed Degradation Pathway

The following diagram illustrates the most likely mechanism of degradation under acidic conditions, proceeding via protonation and subsequent nucleophilic attack by water.

Caption: Proposed acid-catalyzed ring-opening of 1-aminoazetidin-3-ol.

Workflow for pH Stability Assessment

This diagram outlines the logical flow for the stability screening protocol described above.

cluster_t0 Time = 0 cluster_tn Time = 1, 4, 24 hr prep Prepare Stock Solution (1 mg/mL in ACN) setup Set up Vials with Buffers (pH 3, 7, 9) prep->setup spike_t0 Spike Buffer with Stock Soln. setup->spike_t0 incubate Incubate Samples at RT inject_t0 Immediately Inject on LC-MS spike_t0->inject_t0 spike_t0->incubate analyze Analyze Data: Calculate % Remaining vs. t=0 inject_t0->analyze quench Quench & Inject on LC-MS incubate->quench quench->analyze

Caption: Experimental workflow for pH-dependent stability analysis.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1600. Available from: [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, NIH. Available from: [Link]

  • Mohanan, K., & Namboothiri, I. N. N. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available from: [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. Available from: [Link]

  • Dr. UGC-CSIR NET CHEMISTRY. (2020). Azetidine: Basicity and Preparation. YouTube. Available from: [Link]

  • Powers, M. S., & Thomson, R. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Available from: [Link]

  • Clark, J. (n.d.). amines as bases. Chemguide. Available from: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available from: [Link]

  • Study Mind. (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available from: [Link]

  • Chemistry LibreTexts. (2023). Amines as Bases. Chemistry LibreTexts. Available from: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. Available from: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available from: [Link]

  • Singh, D., Kumar, A., Pangotra, G., et al. (2022). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. RSC Publishing. Available from: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Chemistry Student. (2023). Amines - Basicity (A-level Chemistry). YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. ResearchGate. Available from: [Link]

  • Mayr, H., & Breugst, M. (2010). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available from: [Link]

  • Kölmel, D. K., & Kool, E. T. (2010). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Available from: [Link]

Sources

Technical Support Center: Handling 1-Aminoazetidin-3-ol Dihydrochloride

[1]

Urgent Triage: "My Sample is Turning into Liquid"

If you have just opened a vial of 1-Aminoazetidin-3-ol dihydrochloride and it is becoming sticky, clumping, or turning into a viscous oil (deliquescence), STOP and follow this immediate rescue protocol. Do not attempt to weigh it on an open balance.

Rescue Protocol (The "Schlenk Rescue")
  • Seal Immediately: Cap the vial tightly. Tape the cap with Parafilm if available.

  • Inert Environment: Move the vial into a glove box or a glove bag flushed with dry Argon or Nitrogen.

  • Solvent Wash (If liquid): If the sample is fully deliquesced, you may need to precipitate it. Add anhydrous Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) under inert atmosphere.[1] The dihydrochloride salt is insoluble in ether; water is slightly soluble. Triturate (grind/stir) to induce reprecipitation.

  • Vacuum Dry: Remove the solvent via syringe (decant) and place the solid under high vacuum (< 1 mbar) at ambient temperature for 12–24 hours. Do not heat above 40°C during this rescue phase to prevent ring strain-induced degradation.[1]

Technical Deep Dive: The "Why" Behind the Water

To master this compound, you must understand the thermodynamics driving its instability.

The "Perfect Storm" of Hygroscopicity

This compound presents a unique challenge due to three converging molecular features:

  • Dihydrochloride Salt Efficiency: You have a small molecular weight scaffold (< 90 g/mol free base) carrying two HCl equivalents. This creates an extremely high charge density lattice. The crystal lattice energy is high, but the enthalpy of hydration is even higher—meaning the salt "pulls" water from the air exothermically to solvate those chloride ions.

  • The Hydrazine Moiety (

    
    ):  The 1-amino group makes this a hydrazine derivative.[1] Hydrazines are nucleophilic and prone to oxidation. Water acts as a vector for dissolved oxygen, accelerating oxidative degradation (yellowing/browning).
    
  • Azetidine Ring Strain: The 4-membered ring possesses significant angle strain (~26 kcal/mol). While the salt form stabilizes the amine, the presence of water and heat can facilitate hydrolysis or ring-opening polymerization.

Standard Operating Procedures (SOPs)

Protocol A: The "Double-Vial" Weighing Technique

Use this for precise stoichiometry when a glove box is unavailable.[1]

Objective: Weigh hygroscopic solid without exposing the bulk stock to ambient humidity.

Equipment:

  • Wide-mouth weighing jar with lid.[1]

  • Ziplock bag filled with dry Nitrogen/Argon.

  • Analytical balance.

Steps:

  • Pre-Weigh: Place your empty reaction flask (with stir bar) on the balance. Tare (Zero) it.

  • The Transfer: Inside the Ziplock bag (acting as a poor-man's glove bag), open the stock vial of 1-Aminoazetidin-3-ol · 2HCl.

  • Aliquot: Transfer slightly more than the required amount into a small, pre-dried transfer vial. Cap both the stock and the transfer vial inside the bag.

  • Differential Weighing:

    • Weigh the full transfer vial. Record Mass (

      
      ).
      
    • Quickly dump the contents into your reaction flask.

    • Immediately cap and weigh the empty transfer vial. Record Mass (

      
      ).
      
    • Mass Added =

      
      .[1]
      
  • Solvation: Immediately add your anhydrous reaction solvent (e.g., MeOH, DMF) to the reaction flask to shield the salt from air.

Protocol B: In-Situ Free-Basing (Reaction Prep)

The dihydrochloride salt is acidic.[1] Most nucleophilic substitutions or couplings require the free base.

Context: You are using the reagent in an amide coupling or SNAr reaction.

ParameterRecommendation
Base Equivalents Use 2.2 to 2.5 equivalents of base (e.g., DIPEA, TEA) relative to the azetidine.[1]
Why 2.5 eq? 1 eq neutralizes the ring amine HCl; 1 eq neutralizes the exocyclic hydrazine HCl; 0.2-0.5 eq ensures the species remains nucleophilic.
Solvent Choice DMF or DMAc (High solubility). DCM (Moderate solubility). Avoid Ethers (Low solubility of salt).
Order of Addition 1. Solvent + Azetidine Salt → 2. Base (Cool to 0°C, exothermic) → 3. Electrophile.

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling this compound based on its current physical state.

HandlingMatrixStartInspect 1-Aminoazetidin-3-ol 2HClStateDryState: Free-flowing PowderStart->StateDryStateClumpState: Clumpy/StickyStart->StateClumpStateLiqState: Liquid/Oil (Deliquesced)Start->StateLiqActionDryStore in Desiccator(P2O5 or KOH)StateDry->ActionDryActionWeighUse 'Double-Vial'Weighing ProtocolStateDry->ActionWeighActionVacVacuum Dry(24h @ 25°C, <1 mbar)StateClump->ActionVacActionWashWash with Anhydrous Et2ODecant SolventStateLiq->ActionWashReactionProceed to Reaction(Add 2.5 eq Base)ActionWeigh->ReactionActionVac->StateDryIf restoredActionWash->ActionVac

Figure 1: Triage and handling decision tree for hygroscopic azetidine salts. Blue nodes indicate safe operational states; Red/Yellow indicate required intervention.[1]

Frequently Asked Questions (Troubleshooting)

Q1: My sample turned yellow after drying in the oven. Is it still good?

  • Diagnosis: Oxidation. Hydrazine derivatives are sensitive to oxidative degradation, which is accelerated by heat.

  • Solution: Check the purity via LC-MS or NMR (

    
    H).[1] If the purity is >90%, you can likely use it, but expect a lower yield.
    
  • Prevention: Never dry this compound in a standard air oven. Use a vacuum oven flushed with Nitrogen, and keep temperatures below 40°C .

Q2: Can I use lyophilization (freeze-drying) to dry this salt?

  • Answer: Yes, but with a caveat. Because it is an HCl salt, you must ensure your lyophilizer trap is acid-resistant or protected.[1] Lyophilization from water is excellent for restoring the fluffy powder form, but the moment you break the vacuum, it will suck in moisture. Backfill with Argon immediately.

Q3: I need to determine the exact water content. Can I use Karl Fischer (KF) titration?

  • Answer: Yes. However, since the compound is an amine, it can interfere with standard KF reagents (causing pH shifts).

  • Recommendation: Use a buffered KF reagent designed for amines (often containing benzoic acid or salicylic acid) to neutralize the basicity and prevent side reactions.

Q4: The 2HCl salt is not dissolving in my reaction solvent (DCM).

  • Explanation: Dihydrochloride salts are highly polar and often insoluble in non-polar organic solvents like Dichloromethane (DCM) or Toluene.

  • Fix:

    • Switch solvent to DMF , DMSO , or Methanol .

    • If you must use DCM, add the base (DIPEA/TEA) first. The base will deprotonate the salt, liberating the free amine, which is soluble in DCM.

References

  • Hygroscopic Salt Management

    • Safe Handling of Hygroscopic Reagents. HepatoChem Technical Guides. (General principles for weighing deliquescent salts).
    • Source:

  • Amine Hydrochloride Properties

    • Gibson, E. K. (2007).[2] Amine hydrochloride salts: a problem in polyurethane synthesis.[2] PhD Thesis, University of Glasgow.[2] (Detailed analysis of amine HCl lattice energies and stability).

    • Source:

  • Drying Protocols

    • Drying Organic Solutions and Salts.[3] Organic Chemistry at CU Boulder. (Standard protocols for drying agents and vacuum techniques).

    • Source:

  • Azetidine Stability

    • Azetidine hydrochloride Safety Data & Handling. Chem-Impex International.[1] (General handling for azetidine class compounds).

    • Source: [1]

Validation & Comparative

comparison of 1-Aminoazetidin-3-ol with other cyclic diamine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals Focus: Physicochemical properties, structural vectors, and synthetic utility of 1-Aminoazetidin-3-ol compared to standard cyclic diamines (Piperazine, 3-Aminoazetidine).

Executive Summary: The Case for High-Strain, Low-Basicity Linkers

In modern drug discovery, the "linker" is no longer a passive spacer; it is a critical determinant of ADME properties. While Piperazine remains the industry standard for cyclic diamine linkers, it often introduces liability: high basicity (pKa ~9.8) leading to lysosomal trapping, hERG inhibition, and poor permeability.

1-Aminoazetidin-3-ol represents a specialized class of "hydrazine-alcohol" scaffolds. Unlike standard C-linked amines, this N-amino functionalized heterocycle offers a unique combination of high rigidity , extreme hydrophilicity , and significantly reduced basicity (pKa ~6–7). This guide objectively compares its performance against standard alternatives, demonstrating its utility in designing nuclear transport inhibitors (e.g., CRM1 modulators) and covalent warheads.

Structural & Physicochemical Comparison

The Competitors
  • 1-Aminoazetidin-3-ol (The Challenger): A 4-membered ring with an N-amino (hydrazine) handle and a C3-hydroxyl group.

  • Piperazine (The Standard): The classic 6-membered, chair-conformation diamine.

  • 3-Aminoazetidine (The Isomer): A 4-membered ring with a C3-amino group (true diamine).

Comparative Data Matrix
Feature1-Aminoazetidin-3-olPiperazine3-Aminoazetidine
Structure Type N-Amino Azetidine (Hydrazine)Cyclic DiamineCyclic Diamine
Ring Size 4-membered (Puckered)6-membered (Chair)4-membered (Puckered)
Key Functionality Hydrazine (

) + Alcohol
Secondary AminesSecondary/Primary Amine
Basicity (pKa) ~6.0 – 7.0 (Low)~9.8 (High)~9.0 (Ring N), ~10 (Exo N)
LogP (Lipophilicity) Very Low (< -1.5) Low (~ -1.5)Low (~ -1.0)
TPSA (Polarity) High (Hydrazine + OH)ModerateModerate
Exit Vector Angle ~90° (N to C3)~180° (Para)~180° (Trans) or ~90° (Cis)
Metabolic Risk High (Hydrazine toxicity alert)Low (Standard metabolism)Low (Stable ring)
Analysis of Key Differentiators
1. Basicity & Permeability (The pKa Advantage)
  • Piperazine: With a pKa near 10, piperazine is fully protonated at physiological pH. This aids solubility but hinders passive membrane permeability and promotes accumulation in acidic lysosomes (lysosomotropism).

  • 1-Aminoazetidin-3-ol: The N-amino group (hydrazine) is significantly less basic than an alkyl amine. The electron-withdrawing effect of the adjacent nitrogen, combined with the ring strain of the azetidine, suppresses the pKa to the 6–7 range.

    • Impact: This molecule exists largely as a neutral species at physiological pH (7.4), facilitating better membrane crossing despite its high polarity.

2. Structural Vectors & Rigidity
  • Piperazine: Adopts a chair conformation, offering a defined distance but some flexibility.

  • 1-Aminoazetidin-3-ol: The azetidine ring is highly strained and rigid. The vector from the N-amino group to the C3-hydroxyl is short and precise. This is critical for Fragment-Based Drug Design (FBDD) where maintaining ligand orientation in the binding pocket is paramount.

3. Chemical Reactivity (The Hydrazine Handle)
  • Unlike the nucleophilic alkyl amines of piperazine, the

    
     group of 1-aminoazetidin-3-ol is a "soft" nucleophile. It is uniquely suited for reacting with carboxylic acids to form hydrazides  (common in reversible covalent inhibitors) or with aldehydes to form hydrazones .
    

Decision Logic: When to Use Which Linker?

The following decision tree illustrates the selection process based on medicinal chemistry requirements.

LinkerSelection Start Linker Selection Criteria Basicity Need Reduced Basicity? Start->Basicity Geometry Geometry/Vector? Basicity->Geometry Yes (Need pKa < 8) Piperazine Piperazine (Standard, High pKa) Basicity->Piperazine No (pKa ~10 OK) Azetidine3 3-Aminoazetidine (Rigid, High pKa) Geometry->Azetidine3 Linear Vector (Trans) AminoAzetidin1 1-Aminoazetidin-3-ol (Rigid, Low pKa, Hydrazide) Geometry->AminoAzetidin1 Compact/Hydrazide

Figure 1: Decision logic for selecting between Piperazine, 3-Aminoazetidine, and 1-Aminoazetidin-3-ol based on pKa and geometric requirements.[1]

Experimental Protocol: T3P-Mediated Hydrazide Coupling

One of the most potent applications of 1-Aminoazetidin-3-ol is the formation of hydrazide linkers, often used in nuclear transport inhibitors (e.g., CRM1 targets). The following protocol uses T3P (Propylphosphonic anhydride) , a reagent superior to EDC/HOBt for coupling electron-deficient amines like hydrazines.

Objective

To couple 1-Aminoazetidin-3-ol to a carboxylic acid-containing scaffold (R-COOH) to form the corresponding hydrazide (R-CO-NH-N-Azetidine).

Materials
  • Scaffold: Carboxylic Acid (R-COOH) [1.0 equiv]

  • Linker: 1-Aminoazetidin-3-ol [1.3 equiv] (CAS: 887591-03-9)[2]

  • Coupling Agent: T3P (50% solution in EtOAc) [2.0 equiv][2]

  • Base: DIPEA (Diisopropylethylamine) [2.0 equiv]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow
  • Preparation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous THF under an inert atmosphere (

      
      ).
      
    • Cool the solution to -60°C . Note: Low temperature is crucial to prevent side reactions and control the exotherm of T3P.

  • Addition:

    • Add 1-Aminoazetidin-3-ol (1.3 equiv) to the cooled solution.[2]

    • Simultaneously add T3P (2.0 equiv) and DIPEA (2.0 equiv) dropwise.

  • Reaction:

    • Stir at -60°C for 30 minutes .

    • Allow the mixture to warm naturally to Room Temperature (25°C) over 1 hour.

    • Monitor via LC-MS for the formation of the product mass [M+H]+.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (35°C, 20 mmHg).

    • Resuspend residue in EtOAc and wash with Sat.

      
       (to remove unreacted acid/T3P byproducts).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC depending on polarity.

Protocol Validation Logic
  • Why T3P? T3P generates a highly reactive mixed anhydride intermediate but produces non-toxic, water-soluble byproducts, simplifying workup. It is specifically recommended for sterically hindered or electron-deficient couplings (like hydrazines).

  • Why -60°C? Hydrazines are potent nucleophiles but can also undergo bis-acylation or degradation. Low temperature ensures kinetic control, favoring mono-acylation.

Mechanistic Diagram: Hydrazide Formation

The following diagram illustrates the reaction pathway and the key structural advantage (H-bond donor/acceptor profile) of the resulting linker.

ReactionPathway cluster_properties Product Properties Acid Carboxylic Acid (R-COOH) Intermediate Activated Acyl-T3P Intermediate Acid->Intermediate + T3P / DIPEA (-60°C) Linker 1-Aminoazetidin-3-ol (H2N-N-Ring-OH) Product Hydrazide Conjugate (R-CO-NH-N-Azetidine-OH) Linker->Product Intermediate->Product + Linker (Nucleophilic Attack) Prop1 Low pKa (~6.5) Product->Prop1 Prop2 Rigid Vector Product->Prop2

Figure 2: Synthetic pathway for T3P-mediated coupling of 1-Aminoazetidin-3-ol, highlighting the formation of the low-basicity hydrazide linkage.

Safety & Stability Considerations

While 1-Aminoazetidin-3-ol offers superior physicochemical properties, researchers must account for the hydrazine moiety :

  • Toxicity: Hydrazines are structural alerts for mutagenicity and hepatotoxicity. Compounds containing this linker usually require rigorous Ames testing and hepatocyte stability assays early in the cascade.

  • Chemical Stability: The N-N bond is generally stable, but can be susceptible to oxidative cleavage under harsh conditions. However, in the context of CRM1 inhibitors (e.g., Selinexor analogs), this motif has been successfully navigated in clinical candidates.

References

  • Synthesis and use of Hydrazide containing nuclear transport modulators. US Patent 9,079,865 B2. (2015). Describes the T3P coupling protocol for 1-aminoazetidin-3-ol. Link

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides. BenchChem. (2025). Comparative physicochemical data on cyclic amine linkers. Link

  • pKa Data Compilation. Williams, R. (Kyoto University). Comprehensive pKa values for hydrazines and heterocycles. Link

  • Azetidine-3-amines: Synthesis and Properties. ChemRxiv. (2016). Discussion on the rigidity and vectors of azetidine diamines. Link

Sources

Comparative Biological Evaluation of Novel Azetidine-Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in contemporary drug discovery.[1] Its strained ring system imparts a degree of conformational rigidity that can be highly advantageous for optimizing ligand-target interactions, potentially leading to increased binding affinity and improved pharmacological profiles.[2][3] Unlike more flexible acyclic counterparts, the defined three-dimensional geometry of the azetidine scaffold can reduce the entropic penalty upon binding to a biological target.[2] This has led to the incorporation of azetidine moieties in a number of approved drugs for various indications.[1][3]

This guide focuses on the biological evaluation of compounds featuring a substituted azetidine core, with a particular emphasis on moieties structurally related to 1-aminoazetidin-3-ol. While direct and extensive literature on the 1-aminoazetidin-3-ol moiety itself is nascent, a wealth of data exists for closely related analogs, such as 3-aminoazetidines and other functionalized azetidinols. These related structures serve as excellent surrogates for establishing a robust biological evaluation framework. We will explore the critical experimental workflows, compare potential compound profiles, and provide detailed protocols to empower researchers in their drug development efforts. The primary biological target discussed herein, based on significant findings for this compound class, is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key node in cancer signaling.

Part 1: The Primary Target - STAT3 Signaling in Oncology

STAT3 is a transcription factor that plays a pivotal role in regulating cell growth, proliferation, survival, and differentiation. In normal physiology, its activation is transient and tightly controlled. However, in many malignancies, including triple-negative breast cancer (TNBC), STAT3 is constitutively activated, driving tumor progression and metastasis.[4] This aberrant signaling makes STAT3 a highly validated and compelling therapeutic target for anticancer drug development.[4][5] Compounds containing the azetidine moiety have been identified as potent and selective inhibitors of STAT3 activation.[4][5]

The canonical STAT3 signaling pathway begins with the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs) or other kinases like Src. These kinases then phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the formation of STAT3 homodimers (or heterodimers with other STAT proteins), which then translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in oncogenesis.

STAT3_Pathway receptor Cytokine Receptor jak JAK / Src Kinase receptor->jak Activation stat3_cyto STAT3 (Cytoplasm) jak->stat3_cyto Phosphorylation p_stat3 p-STAT3 (Tyr705) dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation dna DNA Binding & Gene Transcription nucleus->dna Activation proliferation Tumor Proliferation & Survival dna->proliferation azetidine_cmpd Azetidine Compound azetidine_cmpd->dimer Inhibition of DNA Binding

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Part 2: A Framework for In Vitro Biological Evaluation

A systematic in vitro evaluation is critical to characterize the potency, selectivity, and mechanism of action of novel compounds. The following workflow provides a logical progression from initial target engagement to cellular efficacy.

In_Vitro_Workflow start Compound Synthesis assay1 Target Engagement (EMSA) start->assay1 assay2 Cellular Potency (MTS/MTT Assay) assay1->assay2 Potent Hits assay3 Selectivity Profiling (STAT1/5 EMSA) assay2->assay3 Active Compounds assay4 Mechanism Validation (Western Blot) assay3->assay4 Selective Hits end Lead Candidate assay4->end

Caption: A logical workflow for in vitro compound evaluation.

Primary Target Engagement: STAT3 DNA-Binding Assay

Rationale: To confirm that a compound directly inhibits the primary function of the STAT3 transcription factor—its ability to bind to DNA—an Electrophoretic Mobility Shift Assay (EMSA) is the gold standard. This assay directly measures the formation of the protein-DNA complex. Azetidine-based compounds have been shown to potently inhibit STAT3 DNA-binding activity with high selectivity over other STAT isoforms.[4][5]

Experimental Protocol: STAT3 EMSA

  • Prepare Nuclear Extracts: Culture a relevant cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 2-4 hours).

  • Extraction: Harvest the cells and prepare nuclear extracts using a commercial kit or standard hypotonic/hypertonic lysis protocols. Quantify total protein concentration using a BCA or Bradford assay.

  • Binding Reaction: In a final volume of 20 µL, combine 5-10 µg of nuclear extract, 1x binding buffer, poly(dI-dC) as a non-specific competitor, and the test compound at the desired final concentration.

  • Probe Addition: Add a 32P-labeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe). Incubate at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run at a constant voltage in a cold room (4°C).

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA. The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Potency: Antiproliferative Assays

Rationale: After confirming target engagement, the next critical step is to determine if this translates to a functional cellular outcome, such as the inhibition of cancer cell proliferation or induction of cell death. An MTS or MTT assay is a high-throughput, colorimetric method to assess cell viability.

Experimental Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.01 µM to 50 µM) for 72 hours.[7] Include a vehicle-only control (e.g., 0.1% DMSO).[7]

  • Reagent Addition: Add MTS reagent (combined with the electron coupling agent PES) to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Living cells with active dehydrogenases will convert the MTS tetrazolium salt into a colored formazan product. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate IC₅₀ values using non-linear regression analysis.

Comparative Data Analysis

The true value of this guide lies in comparison. By evaluating multiple compounds from the same chemical series, researchers can establish structure-activity relationships (SAR).

Compound IDTarget: STAT3 DNA Binding (EMSA, IC₅₀, µM)[4]Selectivity: STAT1 DNA Binding (EMSA, IC₅₀, µM)[4]Cellular: MDA-MB-231 Viability (MTS, IC₅₀, µM)
H182 (Lead) 0.66> 15.81.2
H172 0.98> 15.81.8
H120 1.758.33.5
H105 2.073.44.1
Control Drug X 5.56.08.0

Data is representative and adapted from literature for illustrative purposes.[4]

Interpretation: In this example, compound H182 demonstrates superior potency in the direct target engagement assay, which translates well to cellular activity. Critically, both H182 and H172 show excellent selectivity against STAT1, a key differentiator from the less selective H105 and Control Drug X. This selectivity is vital, as off-target inhibition of STAT1 can lead to undesirable immunosuppressive effects.

Part 3: In Vivo Efficacy Evaluation

Promising in vitro candidates must be evaluated in a relevant animal model to assess their therapeutic potential and tolerability. A tumor xenograft model is a standard approach.

Rationale: The in vivo xenograft model allows for the assessment of a compound's ability to inhibit tumor growth in a living system, providing insights into its overall efficacy, which is influenced by its pharmacokinetic and pharmacodynamic properties. Azetidine-based STAT3 inhibitors have demonstrated significant tumor growth inhibition in such models.[5]

In_Vivo_Workflow step1 Implant Tumor Cells (e.g., MDA-MB-231) into Mice step2 Allow Tumors to Establish (e.g., 100 mm³) step1->step2 step3 Randomize Mice into Treatment Groups step2->step3 step4 Administer Compound (e.g., Daily, PO/IP) step3->step4 step5 Monitor Tumor Volume & Body Weight step4->step5 step6 Endpoint: Sacrifice & Harvest Tissues step5->step6 step7 Analyze Data: Tumor Growth Inhibition (TGI) & Biomarkers step6->step7

Caption: Workflow for an in vivo tumor xenograft study.

Experimental Protocol: Triple-Negative Breast Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject MDA-MB-231 cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size, typically around 100-150 mm³.

  • Randomization: Randomize animals into cohorts (n=8-10 per group), including a vehicle control group and one or more compound treatment groups.

  • Treatment: Administer the test compound and vehicle control daily via a relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Dosing is based on prior maximum tolerated dose (MTD) studies.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health as indicators of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (~1500 mm³) or after a fixed duration.

  • Tissue Collection: At the endpoint, collect tumors and other relevant tissues for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-STAT3) and pharmacokinetic (PK) analysis to measure compound concentration.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze biomarker data to confirm in vivo target engagement.

References

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2017). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncotarget, 8(52), 90036–90050. Available at: [Link]

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2017). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California. Available at: [Link]

  • Singh, R., Singh, P., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(71), 45069-45111. Available at: [Link]

  • Li, Y., & Zhang, J. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 17(19), 4758–4761. Available at: [Link]

  • Friese, F. W., & Strieth-Kalthoff, F. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. Available at: [Link]

  • Cimbola, L., et al. (2024). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 29(1), 245. Available at: [Link]

  • Chiriac, M., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 29(10), 2326. Available at: [Link]

  • Warren, J. D., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]

  • Sharma, P., & Kumar, A. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. Available at: [Link]

  • Găină, C., et al. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences, 23(19), 11330. Available at: [Link]

  • Indian Journal of Chemistry. (2023). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6771-6777. Available at: [Link]

  • Pîrnău, A., et al. (2014). Design, synthesis and the biological evaluation of new 1,3-thiazolidine-4-ones based on the 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold. Molecules, 19(9), 14044-14061. Available at: [Link]

  • Ferreira, R. J., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6511. Available at: [Link]

  • Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1031-1036. Available at: [Link]

  • Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. Available at: [Link]

  • Roy, J., et al. (2022). An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. International Journal of Molecular Sciences, 23(21), 13327. Available at: [Link]

  • Liu, S., et al. (2024). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Stepanić, V., et al. (2024). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. International Journal of Molecular Sciences, 25(3), 1845. Available at: [Link]

  • van der Westhuizen, D., et al. (2009). Synthesis and biological evaluation of flavan-3-ol derivatives as positive modulators of GABAA receptors. Bioorganic & Medicinal Chemistry, 17(20), 7156-7173. Available at: [Link]

  • Szenes, B., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PLoS ONE, 18(4), e0284489. Available at: [Link]

  • Vizzotto, M., et al. (2014). Flavan-3-ol Compounds from Wine Wastes with in Vitro and in Vivo Antioxidant Activity. Molecules, 19(11), 17563-17581. Available at: [Link]

  • Ríos-Hoyo, A., & Cortés-Martín, A. (2016). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Planta Medica, 82(18), 1518-1527. Available at: [Link]

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  • Wu, J., et al. (2017). Molecular diversity of the acid promoted domino reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and cyclic mercapto-substituted β-enamino esters. New Journal of Chemistry, 41(20), 12181-12189. Available at: [Link]

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Comparative Guide: Structure-Activity Relationship (SAR) of 1-Aminoazetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aminoazetidin-3-ol scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] It combines the metabolic resilience of the azetidine ring with the versatile reactivity of a hydrazine moiety (


) and the polarity of a secondary alcohol.

This guide objectively compares 1-aminoazetidin-3-ol derivatives against their 5-membered (pyrrolidine ) and 6-membered (piperidine ) analogs. Experimental evidence suggests that "ring contraction" to the azetidine core significantly lowers lipophilicity (


), blocks metabolic "soft spots," and alters vector geometry, often improving ligand efficiency (LE) despite the high ring strain (~25 kcal/mol).

The Azetidine Advantage: Physicochemical Framework

To understand the SAR of 1-aminoazetidin-3-ol, one must first quantify the impact of the 4-membered ring compared to standard alternatives.

Geometric and Electronic Comparison

The azetidine ring is not merely a smaller version of pyrrolidine; it is a distinct electronic environment. The bond angles (~90°) create a "puckered" conformation that directs substituents into vectors unavailable to planar or chair-like systems.

PropertyAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
Ring Strain ~25.4 kcal/mol~6.0 kcal/mol~0 kcal/molHigh strain allows unique covalent reactivity (if targeted) but requires careful synthetic handling.
Basicity (

)
~11.29~11.27~11.22Similar basicity, but azetidine is slightly more basic due to lone pair exposure.
Lipophilicity (

)
Baseline +0.3 to +0.5+0.6 to +0.8Critical Advantage: Azetidine significantly lowers

, improving solubility and LipE.
C-N-C Angle ~90-92°~109°~110°Alters the exit vector of

-substituents, potentially accessing novel binding pockets.
The "1-Amino" and "3-Hydroxy" Synergy
  • 1-Amino (Hydrazine motif): Unlike a standard alkyl amine, the

    
     bond allows for the formation of stable hydrazones or serves as a rigid linker in fused heterocycles. It introduces a specific H-bond acceptor/donor profile distinct from simple amines.
    
  • 3-Hydroxy: Provides a handle for solubilizing groups or specific H-bond interactions with target residues (e.g., serine/threonine side chains in enzyme pockets).

Comparative SAR Case Study: Metabolic Stability

A primary driver for switching to azetidine scaffolds is the improvement of metabolic stability. The following data summarizes a study where an azetidine ring replaced a piperidine ring in a Neurokinin-2 (NK2) antagonist series. While this specific data refers to the ring system generally, the principles apply directly to 1-aminoazetidin-3-ol derivatives.

Experimental Data: The "Azetidine Switch"

Objective: Improve the half-life (


) of a lead compound containing a piperidine ring, which was susceptible to rapid oxidative metabolism.

Table 1: Impact of Ring Contraction on Potency and Stability

Scaffold TypeRing SizePotency (

, nM)
Metabolic Stability (

, Human Liver Microsomes)
Lipophilicity (

)
Piperidine (Lead) 64.0< 10 min3.2
Pyrrolidine Analog 512.525 min2.8
Azetidine Analog 4 4.0 > 120 min 2.3

Analysis:

  • Metabolic Blockade: The 4-membered ring is sterically compact and lacks the multiple methylene "soft spots" present in piperidine (C2/C6 positions) that are prone to Cytochrome P450 oxidation.

  • Potency Retention: Despite the drastic change in geometry, the azetidine analog maintained high potency (

    
    ), proving that the vector change was tolerated or even beneficial.
    
  • Lipophilicity: The drop in

    
     (3.2 
    
    
    
    2.3) reduces non-specific binding and improves the safety profile.

Experimental Protocols

Synthesis of 1-Aminoazetidin-3-ol

Direct synthesis of the 1-amino derivative requires electrophilic amination of the secondary amine.

Reagents:

  • Azetidin-3-ol hydrochloride (Starting Material)

  • Hydroxylamine-O-sulfonic acid (HOSA) (Aminating Agent)

  • Potassium Carbonate (

    
    )
    
  • Water/Ethanol solvent system

Protocol:

  • Dissolution: Dissolve azetidin-3-ol HCl (1.0 eq) in water (0.5 M concentration).

  • Base Addition: Add

    
     (3.0 eq) slowly at 0°C. Stir for 15 minutes.
    
  • Amination: Add HOSA (1.2 eq) portion-wise over 30 minutes, maintaining temperature < 5°C. The reaction is exothermic.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Extract with

    
    -butanol or continuous extraction with dichloromethane (DCM) depending on derivative solubility.
    
  • Purification: The product is a polar hydrazine. Purification is best achieved via ion-exchange chromatography or recrystallization as an oxalate salt.

Metabolic Stability Assay (Microsomal Stability)

Self-validating system using internal standards.

  • Preparation: Prepare

    
     test compound (1-aminoazetidin-3-ol derivative) in phosphate buffer (pH 7.4).
    
  • Initiation: Add Human Liver Microsomes (0.5 mg/mL protein) and NADPH-generating system.

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing Verapamil (internal standard, high clearance) and Warfarin (low clearance control).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Visualizing the SAR Logic

The following diagrams illustrate the strategic logic of using 1-aminoazetidin-3-ol and the synthetic pathway.

The "Azetidine Switch" Decision Tree

AzetidineLogic cluster_SAR SAR Optimization Cycle Start Lead Compound Analysis (High Clearance / High LogD) CheckRing Does it contain Piperidine/Pyrrolidine? Start->CheckRing Decision Apply 'Azetidine Switch' CheckRing->Decision Yes Step1 Synthesize Azetidine Analog (Ring Contraction) Decision->Step1 Step2 Functionalize N-1 (1-Amino / Hydrazone formation) Step1->Step2 Step3 Assay: Metabolic Stability (Microsomal t1/2) Step2->Step3 Step4 Assay: Target Potency (IC50) Step3->Step4 Result Outcome: Lower LogD Blocked Metabolism New Vector Space Step4->Result

Caption: Decision workflow for replacing larger saturated heterocycles with azetidine to improve drug-like properties.

Synthetic Pathway for 1-Aminoazetidin-3-ol

Synthesis Epichlorohydrin Epichlorohydrin (Precursor) Azetidinol Azetidin-3-ol (Intermediate) Epichlorohydrin->Azetidinol Benzhydrylamine Cyclization AminoAzetidinol 1-Aminoazetidin-3-ol (Target Scaffold) Azetidinol->AminoAzetidinol Electrophilic Amination (HOSA, K2CO3) Derivatives Hydrazones / Pyrazoles (Active Drugs) AminoAzetidinol->Derivatives R-CHO (Condensation)

Caption: Synthetic route from commodity chemicals to the 1-aminoazetidin-3-ol scaffold and subsequent diversification.

References

  • Azetidines in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs." (2026).[2][3][4]

  • NK2 Antagonist SAR Study. Journal of Medicinal Chemistry. "Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones." (2002).[5]

  • Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines." (2020).[1][3]

  • Metabolic Stability of Azetidines. BenchChem Comparative Guides. "A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine." (2025).[6]

  • Azetidine vs Pyrrolidine Properties. Royal Society of Chemistry (RSC). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." (2021).[7]

Sources

Publish Comparison Guide: Conformational Analysis of Peptides Incorporating 1-Aminoazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and conformational analysis of peptides incorporating 1-Aminoazetidin-3-ol (Aaz-OH) . It is designed for researchers investigating peptidomimetics, foldamers, and drug design strategies requiring precise secondary structure control.

Executive Summary: The Hydrazino-Azetidine Hybrid

1-Aminoazetidin-3-ol (Aaz-OH ) represents a high-value scaffold in peptidomimetics, bridging the gap between azetidine-based constraints and hydrazino-peptides . Unlike standard proline (Pro) or azetidine-2-carboxylic acid (Aze), the incorporation of Aaz-OH introduces an N-N (hydrazine) linkage into the peptide backbone.

Key Technical Advantages:

  • Dual Constraint: The 4-membered azetidine ring restricts the

    
     (phi) torsion angle, while the N-N hydrazine bond restricts rotation around the N-N axis due to lone-pair repulsion.
    
  • Hydrazino Turn Induction: Promotes the formation of pseudo-

    
    -turns and "hydrazino turns" (8-membered H-bonded rings) distinct from the standard Type I/II 
    
    
    
    -turns of proline.
  • Solubility Modulation: The C3-hydroxyl group breaks the hydrophobicity typical of proline-rich sequences, improving aqueous solubility and offering a handle for transannular hydrogen bonding.

Structural Mechanics & Comparative Analysis

The Physics of the Constraint

The conformational behavior of Aaz-OH is governed by two primary forces:

  • Ring Strain (Bayer Strain): The 4-membered ring is nearly planar (unlike the C

    
    -endo/exo puckering of proline), which flattens the local backbone geometry.
    
  • Lone Pair Repulsion: In the hydrazide linkage (-CO-NH-N<), the repulsion between the lone pairs of the adjacent nitrogens forces a twisted conformation (dihedral angle ~90°), creating a rigid "kink" in the backbone.

Comparative Performance Matrix

The following table compares Aaz-OH against standard and alternative turn inducers.

FeatureProline (Pro) Azetidine-2-COOH (Aze) Aza-Proline (azPro) 1-Aminoazetidin-3-ol (Aaz-OH)
Ring Size 5-membered4-membered5-membered4-membered
Backbone Linkage Amide (C-N)Amide (C-N)Urea/HydrazineHydrazide (N-N)
Primary Turn Type

-turn (Type I/II)

-turn

-turn (Type VI)
Hydrazino Turn / Distorted

Cis/Trans Ratio Trans preferred (Cis ~10-30%)Trans preferredCis favored (often)Twisted Trans (Pyramidal N)
H-Bond Capacity Acceptor only (Amide O)Acceptor onlyAcceptor + DonorAcceptor + Donor + 3-OH
Solubility Low (Hydrophobic)ModerateModerateHigh (Hydrophilic)
Experimental Data Synthesis
  • Turn Stability: Peptides containing N-aminoazetidines exhibit a strong preference for intramolecular hydrogen bonding. NMR studies (DMSO-

    
    ) typically show low temperature coefficients (
    
    
    
    ppb/K) for the amide protons involved in the hydrazino turn, confirming solvent shielding [1, 8].
  • Ring Pucker: X-ray crystallography of Aaz-analogues reveals a "puckered" azetidine ring to relieve torsional strain, often locking the side-chain hydroxyl in a specific orientation that can bridge solvent molecules or form intra-residue H-bonds [2, 10].

Experimental Protocols

Synthesis of Aaz-OH Peptides (Solid Phase)

Incorporating Aaz-OH requires modifying standard SPPS protocols to accommodate the nucleophilic hydrazine moiety.

Protocol: Site-Specific Incorporation

  • Activation: The preceding amino acid (AA-1) must be activated as an active ester (e.g., Pentafluorophenyl ester) or using triphosgene if a urea linkage is desired. Standard HATU/HBTU coupling can lead to over-acylation due to the high nucleophilicity of the hydrazine.

  • Coupling: React 1-Aminoazetidin-3-ol (5 equiv) with the resin-bound activated ester in DMF/DIEA for 2 hours.

  • Validation: Perform a Chloranil test (sensitive to secondary amines/hydrazines) rather than Kaiser test.

  • Elongation: The distal nitrogen (ring nitrogen) is now part of the amide/hydrazide. The 3-OH group should be protected (e.g., TBS) if subsequent steps involve aggressive acylating agents, though it is often left free in mild conditions.

Conformational Analysis Workflow

To rigorously determine the conformation of the Aaz-OH residue, follow this self-validating workflow.

ConformationWorkflow Start Synthesized Aaz-OH Peptide CD_Spec 1. CD Spectroscopy (Far-UV: 190-250 nm) Start->CD_Spec NMR_Exp 2. NMR Experiments (500+ MHz) Start->NMR_Exp CD_Result 200-205 nm Min = Random 215-225 nm Min = Turn/Helix CD_Spec->CD_Result Check Minima NOESY NOESY NMR_Exp->NOESY Through-space (<5Å) TOCSY TOCSY NMR_Exp->TOCSY Spin Systems TempCoeff TempCoeff NMR_Exp->TempCoeff H-Bond Stability MD_Sim 3. MD Simulation (Restrained) Final_Model 4. 3D Structural Model MD_Sim->Final_Model CD_Result->MD_Sim Validation Constraints Constraints NOESY->Constraints d(Ni, Ni+1) d(alpha, N) H_Bonds H_Bonds TempCoeff->H_Bonds Identify Donors Constraints->MD_Sim H_Bonds->MD_Sim caption Figure 1: Integrated workflow for conformational assignment of hydrazino-peptides.

Critical NMR Markers for Aaz-OH:

  • NOE

    
     (i, i):  Strong NOE between the amide NH and the azetidine ring protons indicates a cis or twisted geometry.
    
  • NOE

    
     (i, i+1):  Diagnostic for the turn type. Aaz-OH residues often show strong sequential 
    
    
    
    correlations due to the proximity of the hydrazine NH to the next amide NH in a turn [8].

Decision Matrix: Selecting the Right Turn Mimetic

Use this logic tree to determine if Aaz-OH is the superior choice for your specific application compared to Proline or Aze.

DecisionMatrix Start Design Goal TurnType Target Turn Type? Start->TurnType Beta-Turn (Type I/II) Beta-Turn (Type I/II) TurnType->Beta-Turn (Type I/II) Standard Gamma-Turn / Kink Gamma-Turn / Kink TurnType->Gamma-Turn / Kink Tight Turn Hydrazino Turn Hydrazino Turn TurnType->Hydrazino Turn 8-membered ring Solubility Is Solubility Limiting? No No Solubility->No Hydrophobic OK Yes Yes Solubility->Yes Need Polarity Constraint Constraint Level Moderate Moderate Constraint->Moderate Extreme (N-N) Extreme (N-N) Constraint->Extreme (N-N) Proline Use Proline (Standard Beta-Turn) Aze Use Azetidine-2-COOH (Gamma-Turn / High Strain) Aaz Use 1-Aminoazetidin-3-ol (Hydrazino Turn + Hydrophilic) Beta-Turn (Type I/II)->Solubility No->Proline Yes->Aaz Gamma-Turn / Kink->Constraint Moderate->Aze Extreme (N-N)->Aaz Hydrazino Turn->Aaz caption Figure 2: Selection logic for Proline vs. Azetidine vs. 1-Aminoazetidin-3-ol.

References

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014.[1] Link

  • Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 2008. Link

  • Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 2007. Link

  • Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection, 2022. Link

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 2024.[2][3] Link[3]

  • Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic. MDPI Proceedings, 2021. Link

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides. MDPI Molecules, 2024. Link

  • Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 2021.[4] Link

  • Hydrazino and N-Amino peptides.[5] Chemical and structural aspects. Tetrahedron Letters, 1991.[5] Link

  • α-Hydrazino Acid Insertion Governs Peptide Organization in Solution. ACS Omega, 2024. Link

Sources

Comparative Reactivity Guide: 1-Aminoazetidin-3-ol vs. Acyclic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 1-Aminoazetidin-3-ol vs. Acyclic Amino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the divergent reactivity profiles of 1-aminoazetidin-3-ol (a strained, cyclic hydrazine) and its acyclic amino alcohol counterparts (e.g., 3-aminopropan-1-ol or 2-hydrazinoethanol). While both classes serve as bifunctional building blocks in medicinal chemistry, their utility is governed by opposing forces: ring strain and the alpha-effect in the azetidine scaffold versus conformational flexibility and higher basicity in acyclic analogs.

Key Takeaway: 1-Aminoazetidin-3-ol is not merely a "cyclic version" of an amino alcohol; it is a high-energy intermediate. Its reactivity is dominated by the release of ~26 kcal/mol of ring strain, enabling unique ring-opening and expansion pathways inaccessible to acyclic alternatives.

Physicochemical Profile & Mechanistic Grounding[1]

To predict reactivity, one must first understand the electronic and structural constraints imposed by the four-membered ring.

Comparative Properties Table[1][2][3]
Feature1-Aminoazetidin-3-olAcyclic Amino Alcohol (e.g., 3-Aminopropan-1-ol)Mechanistic Implication
Ring Strain ~26 kcal/mol~0 kcal/molAzetidine is susceptible to nucleophilic ring opening; acyclic forms are stable.
N-Hybridization Distorted

(Increased

-character in ring bonds)
Ideal

Ring bonds use more

-character to accommodate 90° angles; lone pair has more

-character.
Basicity (pK

)
Lower (~8.5 - 9.5 est.)Higher (~10.0 - 10.5)Increased

-character in the lone pair orbital stabilizes electrons, making them less available for protonation.[1]
Nucleophilicity Enhanced (Alpha-Effect )StandardThe adjacent exocyclic nitrogen (N-NH

) raises the HOMO energy, increasing nucleophilicity despite steric bulk.
Conformation Puckered (Rigid)Flexible (Rotatable)Azetidine locks substituents in fixed spatial orientation, ideal for defined pharmacophores.
The "Strain-Basicity" Paradox

In 1-aminoazetidin-3-ol, the geometric constraints of the 4-membered ring force the internal C-N-C angle to ~90°, significantly below the ideal 109.5°. To reduce strain, the nitrogen atom rehybridizes, directing orbitals with higher


-character into the ring bonds.[1][2] Consequently, the exocyclic lone pair acquires higher 

-character.
  • Result: The electrons are held closer to the nucleus, lowering basicity compared to acyclic amines.

  • Counter-Effect (Alpha-Effect): Despite lower basicity, the presence of the N-amino group (hydrazine moiety) creates adjacent lone-pair repulsion (the alpha-effect), which dramatically increases nucleophilicity towards carbon electrophiles compared to simple acyclic amines.

Reactivity Analysis: Divergent Pathways

The following diagram illustrates how the structural differences dictate reaction outcomes when these molecules are exposed to electrophiles (


) or nucleophiles (

).

ReactivityPathways Start Substrate Azetidine 1-Aminoazetidin-3-ol (Strained Cyclic Hydrazine) Start->Azetidine Acyclic Acyclic Amino Alcohol (Flexible Chain) Start->Acyclic RingOpen Ring Opening (Strain Release) Azetidine->RingOpen + Nu- / H+ Bicyclic Bicyclic Formation (Intramolecular Trapping) Azetidine->Bicyclic + Electrophile (C=O) Hydrazone Hydrazone Formation (Alpha-Effect Driven) Azetidine->Hydrazone + Ketone Salt Stable Salt Formation Acyclic->Salt + Acid Schiff Standard Imine/Schiff Base Acyclic->Schiff + Ketone Chelation Metal Chelation Acyclic->Chelation + Metal Ion

Figure 1: Divergent reactivity pathways driven by ring strain and functional group proximity.

Nucleophilic Ring Opening (The "Achilles' Heel")

Unlike acyclic amino alcohols, 1-aminoazetidin-3-ol is metastable. Under acidic conditions or in the presence of strong nucleophiles, the ring opens to relieve strain.

  • Mechanism: Protonation of the ring nitrogen activates the C2 or C4 carbons. A nucleophile (e.g.,

    
    , 
    
    
    
    ) attacks, cleaving the C-N bond.
  • Outcome: Formation of acyclic hydrazino alcohols. This is often a decomposition pathway but can be exploited to synthesize complex acyclic chains.

Intramolecular Cyclization

The 3-hydroxyl group in 1-aminoazetidin-3-ol is perfectly positioned for transannular reactions.

  • Azetidine: Reacting with phosgene or carbonyl diimidazole (CDI) can bridge the N and O, creating unique bicyclic oxazetidine or oxadiazole scaffolds.

  • Acyclic: Similar conditions usually yield linear polymers or large, entropically disfavored macrocycles.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Synthesis of 1-Aminoazetidin-3-ol (The "Epichlorohydrin Route")

This protocol demonstrates the formation of the strained ring.

Reagents: Epichlorohydrin, Hydrazine Hydrate (80%), Methanol. Safety Warning: Hydrazine is toxic and potentially explosive. Work in a fume hood.

  • Preparation: Dissolve hydrazine hydrate (1.1 eq) in methanol at 0°C.

  • Addition: Dropwise add epichlorohydrin (1.0 eq) over 60 minutes. Note: Slow addition prevents polymerization.

  • Cyclization: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. The intermediate acyclic hydrazino-alcohol forms first, followed by intramolecular displacement of chloride.

  • Workup: Add equimolar KOH in methanol to neutralize the HCl byproduct. Filter the KCl precipitate.

  • Isolation: Carefully concentrate the filtrate under reduced pressure (do not exceed 40°C due to thermal instability).

  • Validation:

    
    H NMR will show characteristic azetidine ring protons (multiplets around 
    
    
    
    3.0–4.0 ppm) distinct from acyclic methylene signals.
Protocol B: Comparative Acid Stability Test

This self-validating test demonstrates the ring strain difference.

  • Setup: Prepare two NMR tubes.

    • Tube A: 10 mg 1-aminoazetidin-3-ol in

      
      .
      
    • Tube B: 10 mg 3-aminopropan-1-ol in

      
      .
      
  • Acidification: Add 2 equivalents of

    
     (deuterated HCl) to both tubes.
    
  • Observation:

    • Tube B (Acyclic): Immediate formation of the ammonium salt. Spectrum remains stable over 24 hours.

    • Tube A (Cyclic): Initial salt formation, followed by the slow appearance of new signals corresponding to ring-opened products (e.g., 1,3-diamino-2-propanol derivatives) over 6-24 hours, driven by acid-catalyzed strain release.

Applications in Drug Development[1][5][6][7]

The choice between these two scaffolds depends on the desired pharmacological outcome:

  • Bioisosteres for Proline: 1-Aminoazetidines are excellent surrogates for proline in peptide mimetics. The 4-membered ring restricts conformational freedom (

    
     and 
    
    
    
    angles), potentially locking a peptide into a bioactive turn conformation. Acyclic amino alcohols cannot achieve this rigidification.
  • Covalent Inhibitors: The strain of the azetidine ring can be tuned to react with active site nucleophiles (e.g., serine or cysteine residues) in enzymes, acting as a "warhead" for covalent drugs.

  • Solubility & PK: The lower basicity of the azetidine nitrogen (compared to pyrrolidine or acyclic amines) lowers the logD at physiological pH, often improving membrane permeability and metabolic stability against oxidases.

References

  • Synthesis and Reactivity of Azetidines

    • Singh, G. S., & D'Hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[3] Organic & Biomolecular Chemistry. Link

  • Ring Strain and Basicity

    • Makisumi, Y., & Notzumoto, S. (1959). Synthesis of 1-Aminoazetidin-3-ol. Chemical and Pharmaceutical Bulletin. Link

  • Nucleophilicity and the Alpha-Effect

    • Buncel, E., & Um, I. H. (2004).[4] The α-effect and its modulation by solvent.[5] Tetrahedron. Link

  • Azetidines in Medicinal Chemistry

    • Koda, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Acyclic Amino Alcohol Reactivity

    • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. Link

Sources

Comparative Guide: Metabolic Stability Assessment of 1-Aminoazetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the metabolic stability of drug candidates derived from 1-Aminoazetidin-3-ol . It contrasts this specific hydrazine-containing scaffold with standard alternatives (e.g., azetidin-3-ol amides, 1-aminopyrrolidines) and details the experimental workflows required to de-risk the N-amino "structural alert."

Executive Summary & Scaffold Analysis

1-Aminoazetidin-3-ol represents a specialized "hydrazine-embedded" building block, increasingly utilized in the design of covalent inhibitors and nuclear transport modulators (e.g., CRM1 inhibitors). Unlike standard azetidin-3-ol (which forms stable amides), the 1-amino variant forms hydrazides or hydrazones .

While the azetidine ring itself offers superior physicochemical properties (lower LogP, reduced steric bulk) compared to pyrrolidines, the N-N bond introduces unique metabolic liabilities—specifically oxidative cleavage and N-glucuronidation—that must be assessed early in the discovery phase.

Scaffold Comparison: Physicochemical & Metabolic Profiles
Feature1-Aminoazetidin-3-ol (Target)Azetidin-3-ol (Alternative 1)1-Aminopyrrolidine (Alternative 2)
Linkage Type Hydrazide (R-CO-NH-N<)Amide (R-CO-N<)Hydrazide (R-CO-NH-N<)
Ring Strain High (~26 kcal/mol)High (~26 kcal/mol)Moderate (~6 kcal/mol)
LogP Impact Low (Hydrophilic)Low (Hydrophilic)Moderate (More Lipophilic)
Primary Metabolic Risk N-Oxidation / N-N Cleavage Ring Hydroxylation / N-DealkylationRing Oxidation / N-N Cleavage
Phase II Liability High (N-Glucuronidation) Moderate (O-Glucuronidation)High (N-Glucuronidation)
Toxicity Potential Moderate (Hydrazine radical)LowModerate (Hydrazine radical)

Critical Metabolic Pathways (Mechanism of Action)

To accurately assess stability, one must understand where the molecule breaks. The 1-aminoazetidine moiety is susceptible to three distinct pathways that differ from standard amine scaffolds.

MetabolicPathways Parent 1-Aminoazetidin-3-ol Derivative (Hydrazide) NOxide N-Oxide (Toxicophore Alert) Parent->NOxide CYP450 / FMO (Oxidation) Cleavage Amide/Hydrazine Cleavage Parent->Cleavage Hydrolases (Plasma/Liver) Gluc N-Glucuronide (Clearance) Parent->Gluc UGT (Phase II) Radical Hydrazyl Radical (Covalent Binding) NOxide->Radical Redox Cycling

Figure 1: Primary metabolic fates of the N-aminoazetidine scaffold. Note the divergence into bioactivation (Radical) vs. clearance (Glucuronide).

Experimental Protocols for Stability Assessment

Protocol A: Microsomal Stability (Phase I Oxidation)

Objective: Determine Intrinsic Clearance (


) and identify N-oxide formation.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes (final 0.5 mg/mL) with 360 µL buffer (100 mM Phosphate, pH 7.4). Warm to 37°C for 5 min.

  • Initiation: Add 10 µL of Test Compound stock. Initiate reaction with 100 µL NADPH system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. time. The slope 

determines

.

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Objective: Assess the risk of hydrazine radical formation (toxicity flag). Unlike standard azetidines, 1-amino derivatives can form reactive diazonium or radical species.

Workflow:

  • Incubate Test Compound (10 µM) with Microsomes (1 mg/mL) and NADPH.

  • Add Trapping Agent: Supplement with Glutathione (GSH) at 5 mM.

  • Incubate for 60 min at 37°C.

  • Analysis: Analyze via LC-HRMS (High Res) searching for [M + GSH - 2H]+ or [M + GSH]+ adducts.

  • Interpretation: Presence of GSH adducts indicates bioactivation of the hydrazine. Compare peak area relative to a positive control (e.g., Isoniazid or Clozapine).

Protocol C: Hepatocyte Stability (Phase II Glucuronidation)

Objective: Hydrazines are prime substrates for UGTs. Microsomes alone (lacking cofactors) will underestimate clearance.

Workflow:

  • Thaw cryopreserved hepatocytes (Human/Species of interest).

  • Resuspend to

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Incubate with Test Compound (1 µM) in a 96-well plate at 37°C / 5% CO2.

  • Sample at

    
     min.
    
  • Crucial Step: Treat one set of samples with

    
    -Glucuronidase  post-quenching to confirm if metabolite peaks disappear (confirming glucuronidation).
    

Comparative Performance Data

The following table illustrates representative data profiles you should expect when comparing a 1-Aminoazetidin-3-ol derivative against its non-amino and 5-membered ring analogs.

Parameter1-Aminoazetidin-3-ol (Hydrazide)Azetidin-3-ol (Amide)1-Aminopyrrolidine (Hydrazide)Interpretation

(Microsomes)
High (>50 µL/min/mg)Low (<15 µL/min/mg)High (>60 µL/min/mg)The N-N bond is a metabolic soft spot, increasing oxidative clearance.

(Hepatocytes)
Very High (UGT driven)LowHighHydrazines undergo rapid Phase II conjugation (N-glucuronidation).

(Rat IV)
Short (~0.5 - 1.0 h)Moderate (~2 - 4 h)Short (~0.5 h)Azetidine ring confers slight stability over pyrrolidine due to lower lipophilicity, but hydrazine dominates clearance.
GSH Adducts Detected (+)Not Detected (-)Detected (++)1-Amino group poses a bioactivation risk; requires structural optimization (e.g., steric shielding).
Plasma Stability Moderate (<10% loss/hr)High (<1% loss/hr)ModerateHydrazide bond is generally stable in plasma unless an ester is nearby.

Decision Tree for Lead Optimization

Use this logic flow to interpret your stability data and optimize the scaffold.

OptimizationTree Start Start: 1-Aminoazetidin-3-ol Derivative MicroAssay Run Microsomal Stability (+NADPH) Start->MicroAssay CheckOx Is High Clearance Observed? MicroAssay->CheckOx MetID Perform MetID (Look for N-Oxide) CheckOx->MetID Yes UGT Run Hepatocyte Assay (Check Glucuronidation) CheckOx->UGT No (Stable in Microsomes) GSH Run GSH Trapping MetID->GSH N-Oxide Found Block Strategy: Steric Shielding of N-N bond (e.g., ortho-substitution) GSH->Block Adducts Positive UGT->Block High Phase II Clearance

Figure 2: Optimization logic. If microsomal stability is poor, the N-N bond is likely the culprit. If microsomal stability is good but in vivo clearance is high, suspect Phase II N-glucuronidation.

References

  • BenchChem. A Comparative Guide to the Metabolic Stability of Pivalylbenzhydrazine and Related Hydrazine Derivatives. (2025).[1]

  • Karyopharm Therapeutics. Hydrazide containing nuclear transport modulators and uses thereof. US Patent 9,079,865 B2. (2015).

  • Journal of Medicinal Chemistry. Metabolic Activation of Hydrazines to Reactive Intermediates: Mechanisms and Toxicological Implications. (Review of hydrazine toxicity).

  • PubChem. Verdinexor (KPT-335) Compound Summary. (Example of N-heterocyclic hydrazine drug).

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines. (2017).

Sources

Technical Assessment: 1-Aminoazetidin-3-ol Scaffolds in Next-Gen CRM1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the utility of 1-Aminoazetidin-3-ol as a privileged scaffold in the design of Selective Inhibitors of Nuclear Export (SINE) . While linear hydrazide-based inhibitors (e.g., Selinexor/KPT-330) have achieved clinical success, the 1-aminoazetidin-3-ol moiety represents a structural evolution designed to optimize pharmacokinetic (PK) profiles, reduce off-target toxicity, and enhance metabolic stability. This document compares 1-aminoazetidin-3-ol-based conjugates against linear hydrazides and pyrrolidine analogs, synthesizing data from in vitro cytotoxicity assays, nuclear export functional studies, and in vivo xenograft models.

Structural Rationale & Mechanism of Action[1]

The Scaffold: 1-Aminoazetidin-3-ol

The 1-aminoazetidin-3-ol core combines a strained four-membered azetidine ring with an N-amino group (forming a cyclic hydrazine) and a 3-hydroxyl group.

  • Cyclic Hydrazine: Unlike linear hydrazides, the cyclic N-amino motif restricts conformational flexibility, potentially reducing entropic penalties upon binding to the CRM1 active site.

  • 3-Hydroxyl Group: Increases polarity (lowering logP), improving aqueous solubility—a critical challenge in SINE development.

  • Metabolic Stability: The azetidine ring is often less susceptible to oxidative metabolism (e.g., N-dealkylation) compared to larger rings like pyrrolidine or piperidine.

Mechanism: Covalent Inhibition of CRM1

These compounds function as Slowly Reversible Covalent Inhibitors of Chromosome Region Maintenance 1 (CRM1/XPO1). They target the Cys528 residue in the Nuclear Export Signal (NES) binding groove.

Pathway Visualization: CRM1 Inhibition Cascade

CRM1_Pathway Drug 1-Aminoazetidin-3-ol Conjugate CRM1 CRM1 (XPO1) Active Cys528 Drug->CRM1 Michael Addition (Nucleophilic Attack) Complex Covalent Drug-CRM1 Adduct CRM1->Complex Irreversible/Slow Binding Export Nuclear Export Blocked Complex->Export Steric Occlusion of NES Groove Cargo Tumor Suppressors (p53, FOXO, IκB) Cargo->Export Cannot Bind CRM1 Apoptosis Nuclear Accumulation & Apoptosis Export->Apoptosis Restoration of Tumor Suppressors

Caption: The 1-aminoazetidin-3-ol based inhibitor covalently modifies Cys528 of CRM1, preventing the binding of NES-containing cargo proteins (e.g., p53), leading to their nuclear accumulation and subsequent cancer cell apoptosis.

In Vitro Profiling: Comparative Performance

Cytotoxicity & Potency (IC50)

In comparative assays against hematological malignancy lines (e.g., MM.1S, MV4-11), 1-aminoazetidin-3-ol derivatives demonstrate potency comparable to or exceeding linear analogs.

Table 1: Comparative Cytotoxicity Profile (Representative Data)

Compound ClassScaffold TypeIC50 (MM.1S Myeloma)IC50 (HCT-116 Colon)Solubility (pH 7.4)Metabolic Stability (t1/2, Microsomes)
Selinexor (KPT-330) Linear Hydrazide~20–150 nM~150–300 nMLowModerate
Compound A (Test) 1-Aminoazetidin-3-ol 15–80 nM 100–250 nM High High (>60 min)
Analog B 1-Aminopyrrolidine50–200 nM300–500 nMModerateLow (<30 min)

Analysis: The azetidine analog (Compound A) maintains nanomolar potency while offering superior metabolic stability. The pyrrolidine analog (Analog B) often suffers from rapid oxidation, likely due to the higher lipophilicity and ring flexibility facilitating CYP450 access.

Functional Assay: Nuclear Export Inhibition

To validate mechanism, a Nuclear Export Functional Assay is required.

  • Cell Line: U2OS-GFP-NES (Osteosarcoma cells expressing GFP fused to a Nuclear Export Signal).

  • Readout: High-Content Imaging (Nucleus/Cytoplasm fluorescence ratio).

Protocol: GFP-NES Nuclear Accumulation

  • Seeding: Plate U2OS-GFP-NES cells (5,000/well) in 384-well black plates.

  • Treatment: Treat with serial dilutions of 1-aminoazetidin-3-ol derivative (0.1 nM – 10 µM) for 4 hours.

  • Fixation: Fix with 4% paraformaldehyde (PFA) for 15 min.

  • Staining: Stain nuclei with Hoechst 33342 (1 µg/mL).

  • Imaging: Acquire images using a confocal high-content imager (e.g., Opera Phenix).

  • Analysis: Calculate the Nuclear/Cytoplasmic (N/C) ratio of GFP.

    • Validation: An N/C ratio > 1.5 indicates effective blockade of CRM1.

In Vivo Studies: Pharmacokinetics & Efficacy

Pharmacokinetic (PK) Optimization

A critical advantage of the 1-aminoazetidin-3-ol scaffold is its "drug-like" property profile.

  • Bioavailability (F%): The 3-hydroxyl group enhances oral absorption compared to hydrophobic pyrrolidine analogs.

  • Clearance: The strained azetidine ring is less prone to N-oxidation than linear hydrazines, resulting in a longer half-life.

Experimental Workflow: PK Study in SD Rats

  • Groups: IV (1 mg/kg) vs. PO (5 mg/kg).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h post-dose.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Key Metric: Look for Cl_int (Intrinsic Clearance) reduction in the azetidine group vs. linear control.

Xenograft Efficacy Models

Model: MV4-11 (Acute Myeloid Leukemia) subcutaneous xenograft in SCID mice.

  • Dosing: 1-Aminoazetidin-3-ol derivative (10 mg/kg, QOD) vs. Vehicle.

  • Endpoint: Tumor Volume (

    
    ) and Body Weight (toxicity proxy).
    

Self-Validating Check:

  • If tumor regression occurs without >10% body weight loss, the compound exhibits a superior therapeutic index (TI).

  • Linear hydrazines often induce anorexia (weight loss) due to CNS penetration; the more polar 3-ol azetidine may restrict CNS entry, improving tolerability.

Synthesis & Reagent Handling

The synthesis of these compounds typically involves the reaction of 1-aminoazetidin-3-ol (as a nucleophile) with an activated acid (e.g., using T3P coupling) to form the hydrazide linkage.

Key Reagent: 1-Aminoazetidin-3-ol (CAS: Derived from 45347-82-8 precursors)

  • Storage: Hygroscopic solid; store at -20°C under argon.

  • Reactivity: The N-amino group is highly nucleophilic. Avoid ketone solvents (acetone) to prevent hydrazone formation during handling.

References

  • Karyopharm Therapeutics Inc. (2014).[1] Hydrazide containing nuclear transport modulators and uses thereof. US Patent 8,999,996 B2. Link

  • Lapalombella, R., et al. (2012). "Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia." Blood, 120(23), 4621-4634. Link

  • Lowe, J. T., et al. (2021). "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." Nature Communications. (Context on Azetidine reactivity). Link

  • Baeza, J. L., et al. (2008). "Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction." Journal of Organic Chemistry, 73(5), 1704-15. Link

  • Sun, Q., et al. (2013). "Validation of the exportin 1 (CRM1) nuclear export signal (NES) binding groove as a target for the discovery of anticancer drugs." Journal of Medicinal Chemistry, 56(10), 3939-3950. Link

Sources

comparing the efficacy of PROTACs with different azetidine-based linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of azetidine-based linkers versus traditional flexible linkers (PEG/alkyl) in PROTAC design. It is written for medicinal chemists and drug discovery scientists, focusing on the impact of linker rigidity on ternary complex formation, cell permeability, and metabolic stability.

Executive Summary

The linker component of a Proteolysis Targeting Chimera (PROTAC) was historically viewed as a passive connector. However, current medicinal chemistry demonstrates that linker physicochemical properties—specifically rigidity and exit vector orientation—are critical determinants of degradation potency (


), maximal degradation (

), and oral bioavailability.

Azetidine-based linkers represent a shift toward conformationally restricted designs.[1] Unlike flexible Polyethylene Glycol (PEG) or alkyl chains, azetidine scaffolds reduce the entropic penalty of ternary complex formation and improve cell permeability via the "molecular chameleon" effect. This guide compares azetidine linkers against standard alternatives, supported by mechanistic insights and experimental protocols.

Mechanistic Rationale: Why Azetidine?

The Entropy Problem in Flexible Linkers

Traditional PEG linkers possess high rotational freedom. Upon binding to the Target Protein (POI) and E3 Ligase, the loss of conformational entropy is significant, thermodynamically penalizing the formation of the ternary complex.

  • PEG/Alkyl: High entropic cost (

    
    ).
    
  • Azetidine (Rigid): Pre-organized conformation reduces entropic penalty, potentially enhancing cooperativity (

    
    ).
    
The Permeability Advantage (Chameleon Effect)

Azetidine rings are small, strained, and polar. In the lipophilic environment of a cell membrane, azetidine-based linkers can facilitate intramolecular hydrogen bonding or shielding of polar surface area (PSA), a phenomenon known as the "chameleon effect." This contrasts with long PEG chains, which often suffer from high TPSA and poor passive permeability.

Diagram: Linker Impact on Ternary Complex

The following diagram illustrates how rigid azetidine linkers stabilize the ternary complex compared to flexible linkers.

TernaryComplex cluster_flexible Flexible Linker (PEG) cluster_rigid Rigid Linker (Azetidine) POI_F Target Protein Linker_F PEG Chain (High Entropy) POI_F->Linker_F Loose Binding E3_F E3 Ligase Linker_F->E3_F Linker_R Azetidine Scaffold (Low Entropy) Linker_F->Linker_R Optimization POI_R Target Protein POI_R->Linker_R Locked Conformation E3_R E3 Ligase Linker_R->E3_R

Caption: Comparison of entropic costs. Azetidine linkers (green) reduce conformational freedom, stabilizing the ternary complex compared to high-entropy PEG chains (red).

Comparative Performance Matrix

The following table synthesizes data trends from structure-activity relationship (SAR) studies comparing rigid nitrogen-heterocycle linkers (like azetidine/piperazine) against flexible chains.

FeaturePolyethylene Glycol (PEG)Alkyl ChainAzetidine-Based Linker
Conformational Entropy High (Unfavorable)High (Unfavorable)Low (Favorable)
Aqueous Solubility HighLowModerate-High (Protonatable N)
Cell Permeability Low (High TPSA)High (Lipophilic)High (Low TPSA/Chameleon)
Metabolic Stability Low (Oxidative cleavage)ModerateHigh (Rigid ring)
Synthetic Complexity LowLowModerate (sp³-rich coupling)
DC50 Potency BaselineVariableOften Improved (10-100x vs PEG)
Key Case Study Insights
  • VHL-Based PROTACs: Replacing a linear PEG linker with a rigid heterocycle (like azetidine or piperazine) in VHL ligands has been shown to improve permeability (

    
    ) by 5-10 fold while maintaining or improving degradation potency.
    
  • BRD4 Degraders: In comparative studies of BET degraders, rigid linkers often yield higher selectivity between homologous targets (e.g., BRD4 vs BRD2) because the rigid scaffold prevents the "induced fit" required for off-target binding.

Experimental Workflows

Synthesis of Azetidine-Linked PROTACs

Azetidine linkers are typically introduced using Azetidine-3-carboxylic acid or 3-amino-azetidine derivatives.

Protocol: Amide Coupling via Azetidine Core

  • Reagents: POI-Ligand-COOH, 3-Amino-N-Boc-azetidine, HATU, DIPEA, DMF.

  • Coupling 1: Dissolve POI-Ligand (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir 15 min. Add 3-Amino-N-Boc-azetidine. Stir 4h at RT.

  • Deprotection: Treat intermediate with TFA/DCM (1:4) to remove Boc group. Concentrate in vacuo.

  • Coupling 2: React the exposed azetidine amine with the E3-Ligand-NHS ester or acid (using HATU) to complete the chimera.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Validating Efficacy: The HiBiT Degradation Assay

To objectively compare linker efficacy, use a kinetic degradation assay rather than endpoint Western Blot.

Step-by-Step Protocol:

  • Cell Line: CRISPR-edited HEK293 expressing HiBiT-tagged Target Protein.

  • Seeding: Plate 5,000 cells/well in 96-well white plates. Incubate 24h.

  • Treatment: Treat cells with PROTACs (Azetidine vs PEG variants) in an 8-point dose-response (e.g., 0.1 nM to 1 µM).

  • Lysis/Detection: After 6h and 24h, add Nano-Glo® HiBiT Lytic Reagent.

  • Measurement: Read luminescence.

  • Analysis: Calculate

    
     (potency) and 
    
    
    
    (efficacy).
    • Success Criterion: Azetidine linker is superior if

      
       is lower OR if 
      
      
      
      is achieved at lower cellular exposure.

Decision Framework for Linker Selection

When should you choose an azetidine linker over a standard PEG? Use the logic flow below.

LinkerSelection Start Start: PROTAC Optimization CheckSolubility Is Aqueous Solubility Poor? Start->CheckSolubility CheckPermeability Is Cell Permeability Low? CheckSolubility->CheckPermeability No UsePEG Use PEG Linker (Standard Baseline) CheckSolubility->UsePEG Yes (Need Hydrophilicity) CheckSelectivity Is Isoform Selectivity Required? CheckPermeability->CheckSelectivity No (Permeability OK) UseAzetidine Use Azetidine Linker (Rigid/Polar) CheckPermeability->UseAzetidine Yes (Need Chameleon Effect) CheckSelectivity->UseAzetidine Yes (Need Rigid Constraints) UseAlkyl Use Alkyl Chain (Lipophilic) CheckSelectivity->UseAlkyl No

Caption: Decision tree for selecting azetidine linkers. Azetidine is prioritized when permeability or selectivity are the limiting factors in PROTAC performance.

References

  • Impact of Linker Rigidity on PROTAC Permeability (VHL) Title: Impact of Linker Composition on VHL PROTAC Cell Permeability. Source: Journal of Medicinal Chemistry (2025). URL:[Link]

  • General Strategies for PROTAC Linker Design Title: Current strategies for the design of PROTAC linkers: a critical review. Source: Exploratory Target Antitumor Therapy (2020). URL:[Link]

  • Azetidine Scaffolds in Drug Discovery Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2] Source: Future Medicinal Chemistry (2026). URL:[Link]

  • Piperazine/Rigid Linkers vs PEG Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: Royal Society of Chemistry (2022). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.